2-Phenyl-1H-imidazo[4,5-b]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-phenyl-1H-imidazo[4,5-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c1-2-5-9(6-3-1)11-14-10-7-4-8-13-12(10)15-11/h1-8H,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYKJXWALYRGLPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(N2)C=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30345779 | |
| Record name | 2-Phenyl-1H-imidazo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30345779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1016-93-9 | |
| Record name | 2-Phenyl-1H-imidazo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30345779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Basic Properties of 2-Phenyl-1H-imidazo[4,5-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Phenyl-1H-imidazo[4,5-b]pyridine, a heterocyclic aromatic compound, is a cornerstone scaffold in medicinal chemistry, largely owing to its structural similarity to endogenous purines. The basicity of this nucleus is a critical determinant of its physicochemical properties, influencing its solubility, membrane permeability, and interactions with biological targets. This technical guide provides a comprehensive examination of the fundamental basic properties of the this compound core, with a focus on its pKa value, protonation sites, and the underlying principles governing its behavior. Detailed experimental protocols for its synthesis and the determination of its basicity are also presented to provide actionable insights for researchers in the field.
Introduction: The Significance of Basicity in Drug Design
The imidazo[4,5-b]pyridine scaffold is a privileged structure in drug discovery, appearing in a multitude of biologically active agents. Its structural analogy to purines allows it to interact with a wide range of biological targets, including kinases and G-protein coupled receptors. The basic nature of the nitrogen atoms within this fused heterocyclic system is a pivotal characteristic that dictates its pharmacokinetic and pharmacodynamic profiles.
The extent of protonation at physiological pH, governed by the compound's pKa, directly impacts its:
-
Aqueous Solubility: Protonated, charged species are generally more soluble in aqueous environments, such as the gastrointestinal fluid and blood plasma.
-
Membrane Permeability: While some charge is beneficial for solubility, a high degree of ionization can hinder passive diffusion across biological membranes, impacting oral absorption and distribution into tissues.
-
Target Binding: The ability to accept a proton allows for the formation of ionic bonds and hydrogen bonds with amino acid residues in the active sites of enzymes and receptors, which can be crucial for binding affinity and selectivity.
A thorough understanding of the basic properties of the this compound core is, therefore, not merely an academic exercise but a fundamental prerequisite for the rational design of novel therapeutics with optimized efficacy and drug-like properties.
Quantitative Analysis of Basicity: pKa and Protonation Sites
The basicity of this compound is quantitatively expressed by the pKa of its conjugate acid. The molecule presents two primary sites for protonation: the pyridine nitrogen (N5) and the imidazole nitrogen (N3).
Predicted pKa Value
While experimental determination remains the gold standard, computational predictions provide a valuable initial assessment.
| Compound | Predicted pKa | Method | Source |
| This compound | 7.48 ± 0.20 | Prediction | ChemicalBook[1] |
This predicted pKa suggests that at physiological pH (7.4), a significant portion of this compound molecules will exist in their protonated, cationic form. This has profound implications for its biological behavior, favoring aqueous solubility and potential ionic interactions with biological targets.
Protonation Site Equilibrium: Imidazole vs. Pyridine Nitrogen
The this compound scaffold contains two distinct types of nitrogen atoms that can act as proton acceptors: the sp²-hybridized nitrogen of the pyridine ring and the sp²-hybridized "pyridine-like" nitrogen of the imidazole ring.
Based on fundamental principles of heterocyclic chemistry, the imidazole nitrogen (N3) is the more basic and therefore the preferred site of protonation. This is because the lone pair of electrons on the pyridine-like nitrogen of the imidazole ring is not part of the aromatic π-system and is more available for donation to a proton. Upon protonation, the resulting positive charge is delocalized over both nitrogen atoms of the imidazole ring, leading to a more stabilized conjugate acid. In contrast, the lone pair of the pyridine nitrogen is also available, but the resulting pyridinium ion has the positive charge localized on a single nitrogen atom.
This is consistent with the generally higher basicity of imidazole (pKa ≈ 7) compared to pyridine (pKa ≈ 5.2). While the fusion of the rings and the presence of the phenyl substituent will modulate the basicity of each nitrogen, the inherent difference in the electronic environment strongly favors protonation at the imidazole nitrogen.
Diagram: Protonation Equilibrium of this compound
Caption: Protonation equilibrium of this compound.
Experimental Methodologies
Synthesis of this compound
A common and effective method for the synthesis of this compound is the condensation of 2,3-diaminopyridine with benzaldehyde. The following protocol is adapted from the literature and provides a reliable route to the target compound.[2]
Experimental Protocol: Synthesis of this compound
-
Materials:
-
2,3-Diaminopyridine
-
Benzaldehyde
-
Sodium metabisulfite (Na₂S₂O₅)
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Ethanol
-
-
Procedure:
-
To a solution of 2,3-diaminopyridine (1.0 eq) in DMSO, add benzaldehyde (1.0 eq).
-
Add sodium metabisulfite (0.55 eq) to the reaction mixture.
-
Heat the reaction mixture at 120 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid product, wash with cold water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum to yield this compound as a solid.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) if necessary.
-
-
Characterization:
Diagram: Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Determination of pKa
The pKa of this compound can be experimentally determined using several well-established techniques. Potentiometric titration and UV-Vis spectrophotometry are two of the most common and reliable methods.
Experimental Protocol: pKa Determination by Potentiometric Titration
-
Principle: This method involves the gradual addition of a strong acid (titrant) to a solution of the basic compound. The pH of the solution is monitored throughout the titration, and the pKa is determined from the pH at the half-equivalence point.
-
Procedure:
-
Prepare a standard solution of this compound of known concentration (e.g., 0.01 M) in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
Calibrate a pH meter with standard buffer solutions.
-
Titrate the solution of the compound with a standardized solution of a strong acid (e.g., 0.1 M HCl), adding the titrant in small, precise increments.
-
Record the pH of the solution after each addition of the titrant.
-
Plot the pH versus the volume of titrant added to generate a titration curve.
-
Determine the equivalence point(s) from the inflection point(s) of the titration curve (often facilitated by plotting the first or second derivative).
-
The pKa is the pH value at which half of the volume of titrant required to reach the first equivalence point has been added.
-
Diagram: Workflow for pKa Determination by Potentiometric Titration
Caption: Workflow for pKa determination by potentiometric titration.
Conclusion and Future Perspectives
This technical guide has provided a detailed overview of the core basic properties of this compound. The predicted pKa of 7.48 indicates that this scaffold will be significantly protonated at physiological pH, a factor of paramount importance for its behavior as a potential drug candidate. The imidazole nitrogen is the thermodynamically favored site of protonation due to the enhanced stability of the resulting conjugate acid.
The provided experimental protocols for the synthesis and pKa determination of this compound offer a practical framework for researchers working with this important heterocyclic system. Future work should focus on the experimental validation of the predicted pKa value and a more in-depth investigation of how substituents on both the phenyl and imidazopyridine rings modulate the basicity of the core structure. Such studies will be invaluable for the continued development of novel and effective therapeutics based on the this compound scaffold.
References
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Taha, M., et al. (2017). Synthesis of this compound as type 2 diabetes inhibitors and molecular docking studies. Medicinal Chemistry Research, 26(5), 916-928. Available from: [Link]
-
Peršuri, A., et al. (2019). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 24(23), 4286. Available from: [Link]
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An In-Depth Technical Guide to the Synthesis of Novel 2-Phenyl-1H-imidazo[4,5-b]pyridine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Imidazo[4,5-b]pyridine Scaffold
The 1H-imidazo[4,5-b]pyridine ring system, a key heterocyclic motif, serves as a structural bioisostere of natural purines. This fundamental similarity allows it to interact with a wide array of biological targets, making it a "privileged scaffold" in medicinal chemistry.[1][2] Consequently, derivatives of this core are frequently investigated for their therapeutic potential. The introduction of a phenyl group at the 2-position, in particular, has given rise to compounds with a broad spectrum of pharmacological activities, including potent anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3][4][5][6]
This guide provides a comprehensive overview of the principal synthetic strategies for preparing 2-phenyl-1H-imidazo[4,5-b]pyridine derivatives. It moves beyond simple procedural descriptions to explain the causality behind experimental choices, offering field-proven insights for researchers engaged in drug discovery and development. We will explore the foundational chemistry, compare classical and modern synthetic methodologies, and provide detailed, validated protocols.
Pillar I: The Foundational Synthetic Strategy—Condensation and Oxidative Cyclization
The most robust and widely adopted method for constructing the this compound core is the condensation reaction between 2,3-diaminopyridine and a suitably substituted benzaldehyde.[7][8] This reaction, analogous to the Phillips-Ladenburg imidazole synthesis, proceeds through a two-stage mechanism:
-
Schiff Base Formation: The more nucleophilic amino group of 2,3-diaminopyridine attacks the carbonyl carbon of the benzaldehyde, leading to the formation of a Schiff base (or imine) intermediate after dehydration.
-
Oxidative Cyclization: The remaining amino group then attacks the imine carbon, forming a dihydro-imidazo[4,5-b]pyridine intermediate. Subsequent oxidation (aromatization) yields the stable 1H-imidazo[4,5-b]pyridine ring system.
Caption: General reaction for this compound synthesis.
Pillar II: The Crucial Precursor—Accessing 2,3-Diaminopyridine
While commercially available, the synthesis of novel derivatives often requires substituted versions of 2,3-diaminopyridine, which may not be readily accessible. A reliable synthesis of this key precursor is therefore paramount. The most common laboratory-scale preparations start from 2-aminopyridine or 2-chloro-3-aminopyridine.
A frequently employed multi-step synthesis starting from 2-aminopyridine involves sequential bromination, nitration, and reduction.[7][8] This pathway provides a reliable route to versatile intermediates like 2,3-diamino-5-bromopyridine, which can be further modified.
Caption: Workflow for the synthesis of a substituted 2,3-diaminopyridine.
Protocol 1: Synthesis of 2,3-Diamino-5-bromopyridine[7][8]
-
Bromination: To a solution of 2-aminopyridine in a suitable solvent (e.g., acetic acid), add N-bromosuccinimide (NBS) portion-wise at room temperature. Stir for 2-4 hours until TLC indicates consumption of the starting material. Quench the reaction with a solution of sodium thiosulfate and neutralize with a base (e.g., NaHCO₃) before extracting the product, 2-amino-5-bromopyridine.
-
Nitration: Dissolve 2-amino-5-bromopyridine in concentrated sulfuric acid at 0°C. Add fuming nitric acid dropwise, maintaining the low temperature. Allow the reaction to warm to room temperature and stir for 12-16 hours. Carefully pour the mixture onto ice and neutralize with a strong base (e.g., NH₄OH) to precipitate the 2-amino-5-bromo-3-nitropyridine.
-
Reduction: Suspend the nitro-intermediate in a mixture of ethanol and hydrochloric acid. Heat the mixture to reflux and add iron powder (or SnCl₂) portion-wise. Maintain reflux for 2-4 hours. Cool the reaction, filter off the iron salts, and neutralize the filtrate to precipitate the final product, 2,3-diamino-5-bromopyridine.
Pillar III: A Comparative Analysis of Synthetic Methodologies
The core condensation reaction can be performed under various conditions, each with distinct advantages. The choice of method depends on factors such as substrate reactivity, desired reaction time, available equipment, and environmental considerations.
Methodology A: Conventional Thermal Synthesis
This classical approach involves heating the reactants in a suitable solvent, often with a catalyst.
-
Causality: The use of a mild acid catalyst, such as glacial acetic acid, facilitates both the initial imine formation and the subsequent cyclization.[7] For less reactive aldehydes, stronger Lewis acids like zinc triflate can be employed to enhance the reaction rate.[9] The oxidant is typically atmospheric oxygen, which requires prolonged reaction times at elevated temperatures. To accelerate the final aromatization step, an explicit oxidizing agent like sodium metabisulfite (Na₂S₂O₅) can be used.[4]
-
Setup: In a round-bottom flask equipped with a reflux condenser, combine 2,3-diaminopyridine (1.0 eq), 4-methoxybenzaldehyde (1.1 eq), and sodium metabisulfite (1.5 eq) in ethanol.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using TLC. The reaction is typically complete within 8-12 hours.
-
Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purification: Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the pure 2-phenyl derivative.
Methodology B: Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating this reaction.[10][11]
-
Causality: Microwave irradiation provides rapid and efficient heating, often leading to dramatic reductions in reaction time (from hours to minutes) and significant increases in yield.[12][13] The localized superheating effect can overcome activation energy barriers more effectively than conventional heating, particularly for the rate-limiting oxidative cyclization step. Many protocols are performed under solvent-free conditions, which aligns with green chemistry principles.[12]
-
Setup: In a 10 mL microwave reaction vial, place 2,3-diaminopyridine (1.0 eq), benzaldehyde (1.1 eq), and a catalytic amount of glacial acetic acid (0.2 eq).
-
Reaction: Seal the vial and place it in a microwave reactor. Irradiate at 150°C for 10-15 minutes.
-
Work-up: After cooling, add ethyl acetate to the vial and transfer the contents to a separatory funnel.
-
Purification: Wash the organic solution with saturated sodium bicarbonate and brine. Dry over anhydrous sodium sulfate, filter, and evaporate the solvent. The resulting crude product is often of high purity, but can be further purified by recrystallization or a short silica gel column if necessary.
Methodology C: Green Synthesis in Aqueous Media
Recent efforts have focused on developing more environmentally benign protocols. A notable example is the use of water as a solvent, eliminating the need for organic solvents and dedicated oxidizing agents.[14]
-
Causality: This method leverages the high heat capacity of water for safe and efficient thermal transfer. The oxidative cyclization is achieved using atmospheric oxygen, which is readily available. This one-pot, catalyst-free approach offers excellent yields and simplifies the purification process, making it a highly attractive and sustainable alternative.[14]
-
Setup: In a round-bottom flask, suspend 2,3-diaminopyridine (1.0 eq) and the desired substituted aryl aldehyde (1.0 eq) in deionized water.
-
Reaction: Heat the suspension to reflux (100°C) with vigorous stirring. The reaction progress can be monitored by TLC. Typically, the reaction is complete in 3-5 hours.
-
Work-up: Cool the reaction mixture to room temperature. The product often precipitates directly from the aqueous solution.
-
Purification: Collect the solid product by filtration, wash thoroughly with cold water, and dry under vacuum. The purity is generally high, often negating the need for further chromatographic purification.
Comparative Summary of Synthetic Methodologies
| Methodology | Key Reagents/Catalysts | Solvent | Temp. | Time | Typical Yields | Key Advantages & Considerations |
| Conventional Thermal | Acetic Acid, Na₂S₂O₅, or Lewis Acids | Ethanol, DMF, Acetic Acid | Reflux | 8-24 h | 60-85% | Widely applicable, well-understood; can be slow. |
| Microwave-Assisted | Catalytic Acetic Acid | Solvent-free or Acetonitrile | 120-160°C | 5-20 min | 85-95% | Extremely rapid, high yields, clean reactions; requires specialized equipment. |
| Green Synthesis | None (Air Oxidation) | Water | 100°C | 3-5 h | 83-87% | Environmentally benign, simple work-up, catalyst-free.[14] |
Visualization of Synthetic Workflows
Caption: Comparison of workflows for different synthetic approaches.
Conclusion and Future Outlook
The synthesis of this compound derivatives is a cornerstone of many medicinal chemistry programs. The condensation of 2,3-diaminopyridine with benzaldehydes remains the most direct and versatile route to this valuable scaffold. While classical thermal methods are reliable, modern techniques such as microwave-assisted synthesis offer unparalleled speed and efficiency. Furthermore, the development of green, water-based protocols represents a significant advance towards sustainable chemical manufacturing.
For researchers and drug development professionals, a thorough understanding of these methodologies is crucial for the efficient and strategic synthesis of novel chemical entities. Future innovation will likely focus on expanding the substrate scope, developing catalytic enantioselective methods for chiral derivatives, and further refining sustainable protocols to minimize environmental impact while maximizing chemical efficiency.
References
- Oluwafemi, K. A. et al. (2023). Synthesis of 2,3-diaminopyridine-derived 4-azabenzimidazoles and (phenylimino)pyridine analogues as potential anti. Arkat USA.
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National Institutes of Health. (n.d.). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. PMC. Available at: [Link]
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MDPI. (n.d.). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. MDPI. Available at: [Link]
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National Institutes of Health. (n.d.). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. PMC. Available at: [Link]
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ResearchGate. (2023). Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles and (Phenylimino)pyridine Analogues as Potential Anti-plasmodial Agents. ResearchGate. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking the Potential of 2,3-Diaminopyridine in Pharmaceutical Synthesis. pharmachemin.com. Available at: [Link]
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PubMed. (2023). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. PubMed. Available at: [Link]
- Google Patents. (n.d.). DE102009022830A1 - Preparing 2,3-diaminopyridine compounds, useful e.g. as intermediates to produce pharmaceutical compounds, comprises aminating 3-amino-2-halopyridine compounds with aqueous ammonia in the presence of catalyst, heating and extracting. Google Patents.
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ResearchGate. (n.d.). Synthesis of 2-phenyl-1H-imidazo[4,5-b]pyridines (3–32). ResearchGate. Available at: [Link]
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Monash University. (n.d.). Synthesis of this compound as type 2 diabetes inhibitors and molecular docking studies. Monash University. Available at: [Link]
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PubMed Central. (n.d.). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. Available at: [Link]
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ResearchGate. (2017). Synthesis of this compound as type 2 diabetes inhibitors and molecular docking studies. ResearchGate. Available at: [Link]
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OMICS Online. (2014). Synthesis of 2-Substituted-1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate. OMICS Online. Available at: [Link]
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ijpsr.com. (n.d.). A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. ijpsr.com. Available at: [Link]
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ResearchGate. (2012). Microwave-Assisted, One-Pot Three Component Synthesis of 2-Phenyl H-imidazo[1,2-α]pyridine. ResearchGate. Available at: [Link]
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Jetir.Org. (n.d.). MICROWAVE ASSISTED ONE POT SYNTHESIS, CHARACTERISATION AND BIOLOGICAL EVALUATION OF 2, 4, 5 – TRIPHENYL IMIDAZOLES USING GLACI. Jetir.Org. Available at: [Link]
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PubMed. (n.d.). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. PubMed. Available at: [Link]
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Asian Journal of Chemistry. (n.d.). Microwave-Assisted Synthesis of 2,4,5-Triphenyl-1H-imidazole Containing Schiff Base Derivatives with Potential Antioxidant and A. Asian Journal of Chemistry. Available at: [Link]
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dergipark.org.tr. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. dergipark.org.tr. Available at: [Link]
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Bentham Science Publishers. (2025). Microwave-Assisted Synthesis of Imidazo[1,2-a]Pyridine Derivatives by Three-Component Reaction of Phenyl Glyoxals, 2-Aminopyridines, and Barbituric Acids. Bentham Science Publishers. Available at: [Link]
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The 2-Phenyl-1H-imidazo[4,5-b]pyridine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Versatile Pharmacophore
The 2-Phenyl-1H-imidazo[4,5-b]pyridine scaffold, a fused heterocyclic system, has garnered significant attention in medicinal chemistry due to its structural resemblance to endogenous purines. This unique architecture allows it to interact with a wide array of biological targets, making it a privileged scaffold in the design and development of novel therapeutic agents. The versatility of this core lies in the numerous points for chemical modification on both the imidazo[4,5-b]pyridine ring system and the 2-phenyl substituent, enabling the fine-tuning of its pharmacological properties. This guide provides a comprehensive overview of the diverse biological activities of the this compound scaffold, delving into its mechanisms of action, summarizing key structure-activity relationships, and providing detailed experimental protocols for its biological evaluation.
Anticancer Activity: Targeting the Engines of Cell Proliferation
The this compound scaffold has demonstrated potent antiproliferative activity against a range of human cancer cell lines, including those of breast, colon, and pancreatic origin.[1] This activity is largely attributed to the inhibition of key protein kinases that are critical for cell cycle progression and survival.
Mechanism of Action: Inhibition of Aurora and Cyclin-Dependent Kinases
A primary mechanism of the anticancer effects of this scaffold is the inhibition of Aurora kinases and Cyclin-Dependent Kinase 9 (CDK9) .
Aurora Kinases (A, B, and C) are a family of serine/threonine kinases that play pivotal roles in mitosis. Their overexpression is a common feature in many cancers, making them attractive therapeutic targets.[2][3] Derivatives of the this compound scaffold have been shown to be potent inhibitors of all three Aurora kinase isoforms.[4] Inhibition of Aurora kinases disrupts several mitotic processes, including centrosome maturation, spindle formation, and chromosome segregation, ultimately leading to mitotic arrest and apoptosis.[5][6][7]
Inhibition of Aurora Kinases by the this compound Scaffold.
Cyclin-Dependent Kinase 9 (CDK9) , in complex with its regulatory partner Cyclin T1, forms the positive transcription elongation factor b (P-TEFb). P-TEFb plays a crucial role in stimulating transcriptional elongation by phosphorylating the C-terminal domain of RNA Polymerase II.[8][9] In many cancers, there is an increased reliance on the transcription of short-lived anti-apoptotic proteins, such as Mcl-1, for survival.[8][10] By inhibiting CDK9, this compound derivatives can suppress the transcription of these key survival proteins, leading to apoptosis in cancer cells.[8][9][10]
CDK9 Inhibition by the this compound Scaffold.
Quantitative Data: In Vitro Antiproliferative Activity
The following table summarizes the in vitro antiproliferative activity of selected this compound derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 8 | MCF-7 (Breast) | 0.082 | [1] |
| Compound 10 | SW620 (Colon) | 0.4 | [11] |
| Compound 14 | SW620 (Colon) | 0.7 | [11] |
| Compound 24 | HCT116 (Colon) | Selective Activity | [12] |
| Compound 31 | HCT116 (Colon) | Selective Activity | [12] |
Experimental Protocol: In Vitro Antiproliferative Assay (MTT Assay)
This protocol outlines the determination of the antiproliferative activity of this compound derivatives using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Activity: A Scaffold for Combating Drug Resistance
The emergence of multidrug-resistant pathogens presents a significant global health challenge. The this compound scaffold has been investigated for its potential as a novel class of antimicrobial agents.
Mechanism of Action: Targeting Bacterial and Fungal Viability
The precise mechanism of antimicrobial action for the this compound scaffold is still under investigation and appears to be highly dependent on the nature and position of substituents. Some studies suggest that these compounds may interfere with essential cellular processes in bacteria and fungi. For instance, certain derivatives have shown promising activity against Staphylococcus aureus and Escherichia coli.[13][14] The introduction of specific functional groups, such as halogens or amidino groups, on the phenyl ring or the imidazopyridine core can significantly influence the antimicrobial spectrum and potency.[11][13]
General Workflow of Antimicrobial Activity Evaluation.
Quantitative Data: In Vitro Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected this compound derivatives against various bacterial strains.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 2g | E. coli | 4-8 | [15] |
| Compound 2h | S. aureus | 4-8 | [15] |
| Compound 4a | P. aeruginosa | 4-8 | [15] |
| Compound 4b | C. albicans | 4-8 | [15] |
| Compound 14 | E. coli | 32 | [11] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method for determining the MIC of this compound derivatives against bacterial strains.
-
Preparation of Inoculum: Prepare a bacterial suspension in a suitable broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the prepared bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anti-inflammatory and Analgesic Activities: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases. The this compound scaffold has emerged as a promising framework for the development of novel anti-inflammatory and analgesic agents, with some derivatives exhibiting potency superior to established drugs like codeine, but without the associated narcotic effects.[4]
Mechanism of Action: Inhibition of iNOS and COX-2
The anti-inflammatory effects of this scaffold are linked to the inhibition of two key enzymes in the inflammatory pathway: inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) .[16][17][18]
During inflammation, pro-inflammatory stimuli trigger the expression of iNOS and COX-2. iNOS produces large amounts of nitric oxide (NO), a pro-inflammatory mediator. COX-2 is responsible for the synthesis of prostaglandins, which also contribute to inflammation and pain. There is a significant cross-talk between the iNOS and COX-2 pathways, where NO can activate COX-2, amplifying the inflammatory response.[16][17][19] By inhibiting both iNOS and COX-2, this compound derivatives can effectively suppress the production of these key inflammatory mediators.[20]
Inhibition of iNOS and COX-2 by the this compound Scaffold.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo protocol is used to evaluate the anti-inflammatory activity of the test compounds.
-
Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.
-
Compound Administration: Administer the test compound or vehicle orally or intraperitoneally to the rats.
-
Induction of Inflammation: After a specific time (e.g., 60 minutes), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.
Experimental Protocol: Randall-Selitto Analgesic Assay in Rats
This in vivo protocol assesses the analgesic activity of the test compounds.
-
Induction of Hyperalgesia: Induce localized inflammation in the rat's paw by injecting a phlogistic agent (e.g., carrageenan or brewer's yeast).
-
Compound Administration: Administer the test compound or vehicle to the rats.
-
Application of Mechanical Pressure: At specific time points after drug administration, apply a uniformly increasing mechanical pressure to the inflamed paw using a specialized apparatus.
-
Nociceptive Threshold Measurement: Record the pressure at which the rat withdraws its paw (the nociceptive threshold).
-
Data Analysis: Compare the nociceptive thresholds of the treated groups with the control group to determine the analgesic effect.
Conclusion: A Scaffold with a Bright Therapeutic Future
The this compound scaffold represents a highly versatile and promising platform for the discovery of new drugs targeting a range of diseases. Its demonstrated efficacy as an anticancer, antimicrobial, and anti-inflammatory agent underscores its potential to address significant unmet medical needs. The ability to readily modify the core structure allows for the optimization of potency, selectivity, and pharmacokinetic properties. Future research in this area will likely focus on elucidating more detailed mechanisms of action, exploring new therapeutic applications, and advancing lead compounds through preclinical and clinical development. The continued exploration of this privileged scaffold holds great promise for the future of medicine.
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Cholewiński, G., Sławiński, J., & Szafrański, K. (2020). Pharmacological Potential and Synthetic Approaches of Imidazo [4, 5-b] pyridine and Imidazo [4, 5-c] pyridine Derivatives. Molecules, 25(23), 5625. [Link]
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Bouyahya, A., El-Wahidi, M., & El-Hessni, A. (2025). Synthesis, Antioxidant and Antimicrobial Activities of some Imidazo[4,5-d]pyridine Derivatives. ResearchGate. [Link]
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Chen, G., Wang, Y., & Liu, X. (2019). Targeting CDK9 and MCL-1 by a new CDK9/p-TEFb inhibitor with and without 5-fluorouracil in esophageal adenocarcinoma. Oncogenesis, 8(7), 1-10. [Link]
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Al-Rashida, M., & Iqbal, J. (2018). CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents. Frontiers in pharmacology, 9, 1065. [Link]
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Katsha, A., & Soutto, M. (2010). Aurora Kinase Inhibitors-Rising Stars in Cancer Therapeutics?. Molecular cancer therapeutics, 9(2), 268-278. [Link]
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Kollareddy, M., Zheleva, D., & Dzubak, P. (2025). Aurora kinases signaling in cancer: from molecular perception to targeted therapies. Journal of Experimental & Clinical Cancer Research, 44(1), 1-22. [Link]
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Unangst, P. C., Connor, D. T., St-Denis, Y., & Tecle, H. (1978). Synthesis and analgesic activity of 1, 3-dihydro-3-(substituted phenyl) imidazo [4, 5-b] pyridin-2-ones and 3-(substituted phenyl)-1, 2, 3-triazolo [4, 5-b] pyridines. Journal of medicinal chemistry, 21(9), 965-978. [Link]
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Altaib, M., Doganc, F., Kaşkatepe, B., & Göker, H. (2023). Synthesis of some new 2-(substituted-phenyl) imidazo [4, 5-c] and [4, 5-b] pyridine derivatives and their antimicrobial activities. Monatshefte für Chemie-Chemical Monthly, 154(10), 1187-1200. [Link]
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Bingul, M., & Tan, O. (2021). IC50 values of compounds 16 and 17 against four different cancer cell lines. ResearchGate. [Link]
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Sedić, M., Perković, I., & Kraljević, S. (2018). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. FULIR. [Link]
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Saidi, I., Almalki, A. S., Al-Ghorbani, M., Al-Salahi, R., Al-Omair, M. A., & Al-Ghamdi, A. M. (2023). Exploring Antimicrobial Features for New Imidazo [4, 5-b] pyridine Derivatives Based on Experimental and Theoretical Study. Molecules, 28(7), 3196. [Link]
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Thakur, A., & Singh, P. (2023). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Pharmaceuticals, 16(10), 1438. [Link]
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Altaib, M., Doganc, F., Kaşkatepe, B., & Göker, H. (2023). Synthesis of some new 2-(substituted-phenyl) imidazo [4, 5-c] and [4, 5-b] pyridine derivatives and their antimicrobial activities. Monatshefte für Chemie-Chemical Monthly, 154(10), 1187-1200. [Link]
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Altaib, M., Doganc, F., Kaşkatepe, B., & Göker, H. (2023). Antimicrobial activity of some published imidazo[4,5-b]pyridine and imidazo [4,5-c]pyridine derivatives. ResearchGate. [Link]
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An In-depth Technical Guide to the Mass Spectrometry Analysis of 2-Phenyl-1H-imidazo[4,5-b]pyridine
Introduction: Unveiling the Molecular Identity of a Privileged Scaffold
The imidazo[4,5-b]pyridine core is a significant heterocyclic scaffold in medicinal chemistry and drug development, forming the backbone of numerous biologically active compounds.[1] Its structural resemblance to purines allows it to interact with a wide array of biological targets, leading to therapeutic applications ranging from antiviral to anticancer agents. 2-Phenyl-1H-imidazo[4,5-b]pyridine, as a key derivative, serves as a crucial building block in the synthesis of novel pharmaceutical candidates. The precise and unambiguous characterization of this molecule is paramount for ensuring its purity, confirming its structure during synthesis, and studying its metabolic fate.
Mass spectrometry (MS) stands as an indispensable analytical technique in this endeavor, offering unparalleled sensitivity and specificity for molecular weight determination and structural elucidation.[2][3] This guide provides a comprehensive overview of the mass spectrometric analysis of this compound, delving into the intricacies of its ionization, fragmentation, and the experimental workflows that ensure reliable and reproducible results. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of mass spectrometry for the robust analysis of this important heterocyclic compound.
I. Foundational Principles: Ionization and Isotopic Signature
The journey of a this compound molecule through a mass spectrometer begins with its conversion into a gas-phase ion. The choice of ionization technique is critical and is dictated by the analyte's properties and the desired analytical outcome.
Electrospray Ionization (ESI): The Gentle Giant for Polar Molecules
Given the presence of basic nitrogen atoms in the imidazo[4,5-b]pyridine ring system, which are readily protonated, Electrospray Ionization (ESI) is the most suitable and widely employed technique for its analysis. ESI is a soft ionization method that minimizes in-source fragmentation, allowing for the accurate determination of the molecular weight. In positive ion mode, the molecule will readily accept a proton to form the protonated molecule, [M+H]⁺.
The theoretical monoisotopic mass of this compound (C₁₂H₉N₃) is 195.0796 Da. Therefore, the expected m/z value for the protonated molecule [M+H]⁺ in a high-resolution mass spectrum would be 196.0874.
II. Deciphering the Fragmentation Code: A Glimpse into Molecular Structure
The primary fragmentation events are expected to involve the cleavage of the phenyl ring and the opening of the pyridine and imidazole rings.
Proposed Fragmentation Pathway of Protonated this compound
Caption: Proposed Fragmentation Pathway for [M+H]⁺ of this compound.
Key Proposed Fragmentation Steps:
-
Loss of HCN (m/z 169): A common fragmentation pathway for nitrogen-containing heterocyclic compounds is the neutral loss of hydrogen cyanide (27 Da) from the protonated molecule, likely originating from the imidazole ring.
-
Loss of the Phenyl Group (m/z 119): Cleavage of the bond connecting the phenyl group to the imidazopyridine core would result in a fragment ion at m/z 119, representing the protonated imidazo[4,5-b]pyridine moiety.
-
Formation of the Phenyl Cation (m/z 77): The detached phenyl group can also exist as a stable phenyl cation with an m/z of 77.
-
Ring Cleavage Fragments: Further fragmentation of the imidazopyridine core can lead to smaller fragments, such as the loss of a nitrile radical from the pyridine ring.
III. The Analytical Workflow: A Step-by-Step Protocol
A robust and reproducible mass spectrometric analysis of this compound requires a well-defined experimental workflow. The following protocol outlines a typical approach using Liquid Chromatography-Mass Spectrometry (LC-MS) with ESI.
Experimental Workflow for LC-MS Analysis
Caption: A typical LC-MS workflow for the analysis of this compound.
Detailed Experimental Protocol
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in 1 mL of a 1:1 (v/v) mixture of high-purity methanol and water to create a 1 mg/mL stock solution.
-
Prepare a working solution of 1 µg/mL by diluting the stock solution with the same solvent mixture.
-
Filter the working solution through a 0.22 µm PTFE syringe filter to remove any particulate matter.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start at 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Parameters:
-
Ionization Source: Electrospray Ionization (ESI).
-
Polarity: Positive ion mode.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120 - 150 °C.
-
Desolvation Gas Flow: 600 - 800 L/hr.
-
Desolvation Temperature: 350 - 450 °C.
-
MS Scan Range: m/z 100 - 500.
-
MS/MS: Isolate the precursor ion at m/z 196.09 and apply a collision energy of 10-30 eV to induce fragmentation.
-
IV. Quantitative Data and Key Parameters
For targeted analysis and method development, a summary of key mass spectrometric data is essential.
| Parameter | Value | Rationale |
| Molecular Formula | C₁₂H₉N₃ | |
| Monoisotopic Mass | 195.0796 Da | For high-resolution mass spectrometry. |
| Protonated Molecule [M+H]⁺ | 196.0874 m/z | Primary ion observed in positive ESI. |
| Sodium Adduct [M+Na]⁺ | 218.0694 m/z | Possible adduct, especially with glass vials. |
| Potassium Adduct [M+K]⁺ | 234.0433 m/z | Possible adduct from contaminants. |
| Key Fragment Ion (Proposed) | 169 m/z | Loss of HCN from the imidazole ring. |
| Key Fragment Ion (Proposed) | 119 m/z | Loss of the phenyl group. |
| Key Fragment Ion (Proposed) | 77 m/z | Phenyl cation. |
V. Conclusion and Future Perspectives
This guide has provided a comprehensive framework for the mass spectrometric analysis of this compound. By employing electrospray ionization and tandem mass spectrometry, researchers can confidently confirm the identity and purity of this important heterocyclic compound. The proposed fragmentation pathway, based on the established principles of mass spectrometry for related structures, offers a solid foundation for spectral interpretation.
Future work should focus on obtaining high-resolution MS/MS data for this compound to definitively confirm the proposed fragmentation pathways. Furthermore, the development and validation of quantitative LC-MS/MS methods will be crucial for pharmacokinetic and metabolic studies, ultimately accelerating the journey of novel imidazo[4,5-b]pyridine-based drug candidates from the laboratory to the clinic.
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Lin, D., Kaderlik, K. R., Turesky, R. J., Miller, D. W., Lay, J. O., & Kadlubar, F. F. (2001). Determination of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and its metabolite 2-hydroxyamino-PhIP by liquid chromatography/electrospray ionization-ion trap mass spectrometry. Analytical Biochemistry, 298(2), 306-313. [Link]
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An In-depth Technical Guide to the Chemical Space of Imidazo[4,5-b]pyridine Derivatives
Introduction: The Strategic Value of the Imidazo[4,5-b]pyridine Core
In the landscape of medicinal chemistry, certain heterocyclic scaffolds are recognized as "privileged structures" due to their ability to bind to multiple biological targets. The imidazo[4,5-b]pyridine ring system is a quintessential example of such a scaffold.[1] Its significance stems from a fundamental structural resemblance to naturally occurring purines, the building blocks of DNA, RNA, and critical cofactors like ATP.[1][2][3] This bioisosteric relationship allows imidazo[4,5-b]pyridine derivatives to act as effective mimics or antagonists in a multitude of biological pathways, making them a fertile ground for drug discovery.[2]
This guide provides an in-depth exploration of the chemical space surrounding the imidazo[4,5-b]pyridine core. We will dissect proven synthetic strategies, navigate the vast landscape of its biological activities, and synthesize key structure-activity relationships (SAR). The methodologies and insights presented herein are designed for researchers, scientists, and drug development professionals, offering a technically robust framework for designing and optimizing novel therapeutic agents based on this versatile scaffold. The diverse biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties, underscore its immense therapeutic potential.[2][4][5][6]
Section 1: The Molecular Architecture - Synthesis and Functionalization
The successful exploration of the imidazo[4,5-b]pyridine chemical space is contingent upon robust and flexible synthetic methodologies. The primary challenge often lies in achieving regiochemical control, both in the initial ring formation and subsequent functionalization steps.
Core Synthesis: The Phillips Cyclocondensation
The most prevalent and direct route to the imidazo[4,5-b]pyridine core is the condensation of a substituted 2,3-diaminopyridine with a carbonyl-containing compound, typically an aldehyde or carboxylic acid. This approach, a variation of the Phillips-Ladenburg benzimidazole synthesis, offers a reliable entry point to the scaffold.
The choice of the condensation partner dictates the substituent at the C2 position, which is a critical vector for modulating biological activity. Using an aldehyde under oxidative conditions is a common and efficient strategy. The causality behind using an oxidizing agent, such as sodium metabisulfite (Na₂S₂O₅) in a solvent like DMSO, is that it facilitates the in-situ formation of the imine intermediate and subsequent intramolecular cyclization and aromatization to yield the fused heterocyclic system.[4]
Caption: General workflow for Phillips cyclocondensation.
Experimental Protocol: Synthesis of 2-Phenyl-1H-imidazo[4,5-b]pyridine (5)
This protocol is a self-validating system; successful synthesis is confirmed by characterization data (NMR, MS) that must match the expected structure.
-
Reagent Preparation: In a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,3-diaminopyridine (1.09 g, 10.0 mmol) and benzaldehyde (1.06 g, 10.0 mmol) to dimethyl sulfoxide (DMSO, 20 mL).
-
Initiation: Add sodium metabisulfite (Na₂S₂O₅) (1.05 g, 5.5 mmol) to the mixture. The causality for this reagent is to act as a mild oxidizing agent that facilitates the cyclization and subsequent aromatization without degrading the starting materials.
-
Reaction: Heat the reaction mixture to 120 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the mobile phase. The disappearance of the starting materials indicates reaction completion.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. Pour the mixture into 100 mL of ice-cold water. A precipitate will form.
-
Purification: Collect the solid by vacuum filtration and wash thoroughly with water. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield the pure this compound as a solid.[4]
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected ¹H NMR spectrum in DMSO-d₆ should show characteristic signals for the pyridine and phenyl protons, along with a broad singlet for the N-H proton above 13 ppm.[4]
Diversification Strategies: Post-Synthetic Modification
To fully explore the chemical space, derivatization of the pre-formed core is essential. Palladium-catalyzed cross-coupling reactions and N-alkylation are the workhorse methods for introducing diversity.
Suzuki Cross-Coupling for C6-Arylation:
Introducing substituents at the C6 position of the pyridine ring significantly impacts the molecule's properties. Starting with a halogenated precursor, such as 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine, the Suzuki coupling allows for the installation of a wide array of aryl and heteroaryl moieties. The causality of the catalytic cycle (oxidative addition, transmetalation, reductive elimination) provides a highly efficient and modular approach to building C-C bonds.
Caption: Workflow for C6-arylation via Suzuki coupling.
N-Alkylation and Regioselectivity:
Alkylation of the imidazole nitrogen atoms can enhance solubility and permeability. However, this reaction presents a regioselectivity challenge, as alkylation can occur at N1, N3, or the pyridine N4, often yielding a mixture of products.[4][7] The reaction conditions, including the choice of base and solvent, must be carefully optimized to favor the desired regioisomer. Phase transfer catalysis is one method employed to control this process.[8][9]
Section 2: The Biological Activity Landscape
The purine-like structure of imidazo[4,5-b]pyridines enables them to interact with a wide array of biological targets, leading to a rich pharmacology.
Anticancer Activity: A Multi-Target Approach
The most extensively studied application of this scaffold is in oncology.[4][5]
Kinase Inhibition:
Imidazo[4,5-b]pyridines are highly effective as ATP-competitive kinase inhibitors.[2][10] The fused ring system mimics the adenine core of ATP, allowing it to dock into the hinge region of the kinase active site. Substituents at the C2 and C6 positions then project into solvent-exposed regions, providing opportunities to enhance potency and selectivity.
Caption: Mechanism of competitive kinase inhibition.
Key kinase targets include:
-
Aurora Kinase A (AURKA): Overexpressed in many cancers, playing a role in mitosis. Imidazo[4,5-b]pyridine derivatives have been developed as potent inhibitors.[5][6]
-
Bruton's Tyrosine Kinase (BTK): A crucial target in B-cell malignancies. Noncovalent, reversible inhibitors based on this scaffold are being explored to improve safety profiles over covalent inhibitors.[11]
-
Cyclin-Dependent Kinase 9 (CDK9): A transcriptional regulator, its inhibition is a promising anticancer strategy. Several derivatives have shown significant CDK9 inhibitory potential.[12][13]
| Derivative Class | Target Kinase | Reported Activity (IC₅₀) | Reference |
| 2,4-dihydroxyphenyl substituted | BTK | 1.14 µM | [11] |
| Phenyl-substituted | CDK9 | 0.63 - 1.32 µM | [12] |
| 2,6-diphenyl substituted | TrkA | Subnanomolar (cellular) | [14] |
Other Anticancer Mechanisms: Beyond kinase inhibition, derivatives have been shown to act as tubulin polymerization inhibitors and, in the case of tetracyclic analogues, as DNA intercalating agents , demonstrating the scaffold's versatility.[1][4]
Antiviral and Antimicrobial Activity
The scaffold's ability to interfere with nucleic acid and protein synthesis pathways also makes it a promising core for antiviral and antimicrobial agents.
-
Antiviral: Activity has been reported against a range of viruses, including Respiratory Syncytial Virus (RSV), influenza, and HIV.[4][5][6] For instance, certain bromo-substituted derivatives show selective activity against RSV with EC₅₀ values in the micromolar range.[4]
-
Antimicrobial: Derivatives have demonstrated antibacterial and antifungal properties.[4][15] In parasites like Trypanosoma brucei, they have been shown to inhibit essential enzymes such as methionyl-tRNA synthetase.[6]
| Compound Type | Virus/Microbe | Reported Activity (EC₅₀ / MIC) | Reference |
| Bromo-substituted phenyl | RSV | 21.0 µM | [4] |
| Amidino-substituted | E. coli | 32 µM | [4] |
| N-butyl substituted | S. aureus | 4-8 µg/mL | [15] |
Section 3: Structure-Activity Relationship (SAR) Insights
Systematic exploration has yielded clear SAR trends that guide the rational design of new derivatives.
-
C2 Position: This is the primary vector for achieving target specificity and potency. The introduction of substituted aryl or heteroaryl rings is a cornerstone of design. For kinase inhibitors, for example, specific substitutions on a C2-phenyl ring can form crucial hydrogen bonds or occupy hydrophobic pockets within the active site.[3][11]
-
C6 Position: Modifications here often modulate physicochemical properties like solubility and metabolic stability. Arylation at this position, as seen with potent TrkA inhibitors, can also introduce key binding interactions.[3][14]
-
N1/N3 Imidazole Positions: Alkylation at these positions can improve cell permeability and oral bioavailability. However, the synthetic challenge of regioselectivity must be managed. The choice of substituent can also influence target engagement.[4]
-
Amidine Groups: The incorporation of amidino groups, particularly on a C2-phenyl ring, has been shown to yield potent antiproliferative activity, with sub-micromolar efficacy against colon carcinoma cell lines.[4]
Conclusion and Future Outlook
The imidazo[4,5-b]pyridine scaffold is a validated and highly versatile platform for drug discovery. Its inherent purine-like structure provides a privileged starting point for designing inhibitors of enzymes central to disease, particularly protein kinases. The synthetic tractability of the core, coupled with powerful diversification methods like cross-coupling, allows for the systematic exploration of its chemical space to optimize potency, selectivity, and drug-like properties.
Future research will likely focus on several key areas:
-
Enhanced Selectivity: Developing inhibitors that can distinguish between closely related kinase family members to minimize off-target effects.
-
Novel Target Classes: Expanding the application of the scaffold beyond established targets to new areas like epigenetic proteins (e.g., BET inhibitors for neuropathic pain).[16]
-
Computational Design: Leveraging molecular docking and computational chemistry to more rationally design derivatives with improved binding affinity and predicted ADMET properties.[8][17]
By integrating the synthetic strategies, biological insights, and SAR principles outlined in this guide, researchers are well-equipped to unlock the full therapeutic potential of this remarkable heterocyclic system.
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Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (2020, May 22). PubMed Central. Retrieved January 13, 2026, from [Link]
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Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (2020, May 22). MDPI. Retrieved January 13, 2026, from [Link]
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Jarmoni, K., Misbahi, K., & Ferrières, V. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry, 31(5), 515-528. Retrieved January 13, 2026, from [Link]
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Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. (n.d.). FULIR. Retrieved January 13, 2026, from [Link]
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Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. (2026). Bioorganic & Medicinal Chemistry Letters, 132, 130497. Retrieved January 13, 2026, from [Link]
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Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. (2020, August 15). PubMed. Retrieved January 13, 2026, from [Link]
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A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. (2025, August 6). iopscience.iop.org. Retrieved January 13, 2026, from [Link]
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Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. (2024). Current Medicinal Chemistry, 31(5), 515-528. Retrieved January 13, 2026, from [Link]
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Discovery of Disubstituted Imidazo[4,5-b]pyridines and Purines as Potent TrkA Inhibitors. (2012, April 26). ACS Publications. Retrieved January 13, 2026, from [Link]
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NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. (2022, February 20). DL.uctm.edu. Retrieved January 13, 2026, from [Link]
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Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents. (2015, December 1). PubMed. Retrieved January 13, 2026, from [Link]
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2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents. (2017, January). PubMed. Retrieved January 13, 2026, from [Link]
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Imidazo[4,5-b]pyridine derivatives of potential tuberculostatic activity. Part 1: Synthesis and quantitative structure-activity relationships. (1991, February). PubMed. Retrieved January 13, 2026, from [Link]
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Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). (2024, October 5). National Institutes of Health. Retrieved January 13, 2026, from [Link]
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Design, synthesis and structure--activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents. (2015, January 7). PubMed. Retrieved January 13, 2026, from [Link]
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Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. (1981, October). PubMed. Retrieved January 13, 2026, from [Link]
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(PDF) Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. (2017, July 5). ResearchGate. Retrieved January 13, 2026, from [Link]
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The discovery and the structural basis of an imidazo[4,5-b]pyridine-based p21-activated kinase 4 inhibitor. (2016, June 1). PubMed. Retrieved January 13, 2026, from [Link]
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Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. (2020, October 15). National Institutes of Health. Retrieved January 13, 2026, from [Link]
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Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. (2023, August 29). PubMed. Retrieved January 13, 2026, from [Link]
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Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. (2023, April 4). MDPI. Retrieved January 13, 2026, from [Link]
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The Architecture of Bioactivity: A Technical Guide to the Discovery and Synthesis of Substituted 2-Phenyl-Imidazo[4,5-b]pyridines
Abstract
The imidazo[4,5-b]pyridine scaffold, a structural isostere of natural purines, represents a "privileged" heterocyclic system in medicinal chemistry. Its unique electronic and structural properties allow it to interact with a multitude of biological targets, leading to a broad spectrum of pharmacological activities.[1] This guide provides an in-depth technical exploration of the synthesis of 2-phenyl-imidazo[4,5-b]pyridine derivatives, a class of compounds that has shown significant promise as kinase inhibitors, anti-inflammatory agents, and cytotoxic compounds.[2][3] We will dissect the strategic considerations behind the primary synthetic routes, offer detailed experimental protocols, and provide field-proven insights into troubleshooting and optimization. This document is intended for researchers and professionals in drug discovery and development, offering a comprehensive resource to accelerate the exploration of this potent chemical space.
The Strategic Importance of the Imidazo[4,5-b]pyridine Core
The fusion of an imidazole ring with a pyridine moiety creates a heterocyclic system that mimics the purine bases found in DNA and RNA.[1] This structural resemblance is a key factor in its biological activity, enabling these molecules to interact with enzymes and receptors that typically bind purines, such as protein kinases.[3] The 2-phenyl substitution provides a critical vector for chemical modification. By altering the substituents on this phenyl ring, chemists can finely tune the molecule's steric and electronic properties, thereby modulating its binding affinity, selectivity, and pharmacokinetic profile. This has led to the development of derivatives with potent activity against a range of diseases, including cancer, inflammation, and parasitic infections.[2][4][5]
The general structure of the target compounds is characterized by three key regions for diversification:
-
Position 2: The substituted phenyl ring.
-
The Imidazole Nitrogens (N1, N3): Sites for alkylation, which can influence solubility and binding orientation.
-
The Pyridine Ring: Positions available for substitution (e.g., with halogens) to enable further functionalization via cross-coupling reactions.
Foundational Synthesis: Preparation of the Key Precursor, 2,3-Diaminopyridine
The cornerstone of most synthetic approaches towards the imidazo[4,5-b]pyridine core is the vicinal diamine, 2,3-diaminopyridine. While commercially available, its synthesis from the inexpensive starting material 2-aminopyridine is a cost-effective and scalable route for laboratory and process development. The most reliable methods involve a multi-step sequence, as detailed in established procedures.[2]
A robust and well-documented procedure involves bromination, nitration, reduction, and subsequent dehalogenation.[2][6] This pathway offers high yields for the intermediate steps and avoids the laborious separation of isomers often encountered in the direct nitration of 2-aminopyridine.[2]
Experimental Protocol: Synthesis of 2,3-Diaminopyridine (Adapted from Organic Syntheses)[2]
-
Step A: 2-Amino-5-bromopyridine. In a well-ventilated fume hood, a solution of 2-aminopyridine (3.0 moles) in acetic acid (500 ml) is cooled to below 20°C. A solution of bromine (3.0 moles) in acetic acid (300 ml) is added dropwise while maintaining the temperature. After addition, the mixture is stirred, diluted with water, and neutralized with 40% sodium hydroxide solution. The precipitated product is collected by filtration and washed to yield 2-amino-5-bromopyridine.
-
Step B: 2-Amino-5-bromo-3-nitropyridine. To sulfuric acid (500 ml) cooled in an ice bath, 2-amino-5-bromopyridine (0.5 mole) is added. 95% nitric acid (0.57 mole) is then added dropwise at 0°C. The reaction is stirred and allowed to warm before being poured onto ice and neutralized. The resulting precipitate is the nitrated product.
-
Step C: 5-Bromo-2,3-diaminopyridine. The 2-amino-5-bromo-3-nitropyridine (0.05 mole) is heated on a steam bath with reduced iron (30 g) in a mixture of 95% ethanol (40 ml), water (10 ml), and concentrated hydrochloric acid (0.5 ml) for 1 hour. The iron is filtered off, and the filtrate is evaporated. The residue is recrystallized from water to give the diamine.
-
Step D: 2,3-Diaminopyridine. 5-Bromo-2,3-diaminopyridine (0.3 mole) is suspended in 4% sodium hydroxide solution and hydrogenated in the presence of 5% palladized strontium carbonate catalyst. After hydrogen uptake ceases, the catalyst is filtered, and the product is isolated by saturating the filtrate with potassium carbonate and performing continuous ether extraction.
Core Synthesis: The Condensation-Oxidation Cascade
The most direct and widely employed method for constructing the 2-phenyl-imidazo[4,5-b]pyridine scaffold is the condensation of 2,3-diaminopyridine with a substituted benzaldehyde.[1] This reaction proceeds through a two-stage mechanism:
-
Condensation: The more nucleophilic amino group at the 2-position of the diaminopyridine attacks the carbonyl carbon of the aldehyde, forming a Schiff base (imine). The second amino group at the 3-position then attacks the imine carbon in an intramolecular fashion to form a dihydroimidazo[4,5-b]pyridine intermediate.
-
Oxidation: This non-aromatic intermediate is then oxidized to the final, stable imidazo[4,5-b]pyridine product. This oxidation can be achieved by various means, including atmospheric oxygen, mild chemical oxidants (like p-benzoquinone), or even spontaneously under thermal conditions.[1][4]
// Reactants reactants [label="2,3-Diaminopyridine + Ar-CHO (Benzaldehyde)", shape=Mdiamond, style=filled, fillcolor="#F1F3F4"];
// Steps step1 [label="1. Schiff Base Formation\n(Nucleophilic attack of 2-NH₂ on C=O)"]; step2 [label="2. Intramolecular Cyclization\n(Attack of 3-NH₂ on imine carbon)"]; step3 [label="3. Oxidation / Aromatization\n(-2H)"];
// Intermediates & Products intermediate1 [label="Dihydroimidazo[4,5-b]pyridine\n(Non-aromatic intermediate)", style="filled,dashed", fillcolor="#FBBC05"]; product [label="2-Aryl-Imidazo[4,5-b]pyridine\n(Aromatic Product)", shape=Mdiamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Flow reactants -> step1 -> step2 -> intermediate1 -> step3 -> product; } dot Caption: Reaction mechanism for the synthesis of 2-phenyl-imidazo[4,5-b]pyridines.
Conventional vs. Microwave-Assisted Synthesis: A Causality Analysis
The choice of heating method is a critical parameter that directly impacts reaction efficiency.
-
Conventional Heating: Typically involves refluxing the reactants in a high-boiling solvent such as DMF or ethanol for several hours.[7][8] While reliable, this method can be slow and energy-intensive. The prolonged heating can sometimes lead to side reactions or degradation of sensitive substrates.
-
Microwave-Assisted Organic Synthesis (MAOS): This technique has emerged as a powerful tool for accelerating the synthesis of imidazopyridines.[7][9] Microwave irradiation directly and efficiently heats the polar reactants and solvent, leading to a rapid increase in temperature and dramatically reduced reaction times—often from hours to minutes. This rapid heating can also minimize the formation of byproducts and often leads to higher yields.[7][9][10]
Comparative Data: Synthesis Time & Yield
| Method | Typical Reaction Time | Typical Yield Range | Reference |
| Conventional Heating | 2 - 15 hours | 55 - 80% | [7][10] |
| Microwave Irradiation | 2 - 15 minutes | 75 - 95% | [1][7][9] |
The rationale for the improved performance of MAOS lies in its efficient energy transfer, leading to uniform, superheated conditions that significantly accelerate the rates of the condensation and subsequent oxidation steps.
Detailed Experimental Protocol: Microwave-Assisted Synthesis
This protocol describes a general, efficient procedure for the synthesis of a 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine derivative, which can be used for further functionalization.
-
Materials: 5-Bromopyridine-2,3-diamine (1 mmol), substituted benzaldehyde (1 mmol), Dimethylformamide (DMF, 1 mL).
-
Procedure:
-
Combine 5-bromopyridine-2,3-diamine (1 mmol) and the desired benzaldehyde (1 mmol) in a 10 mL microwave reaction vial.
-
Add DMF (1 mL) to the vial and seal it with a cap.
-
Place the vial in a microwave synthesizer and irradiate at a set temperature (e.g., 120-150°C) for 10-30 minutes. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into ice-cold water. The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure 2-substituted-6-bromo-3H-imidazo[4,5-b]pyridine. Yields are typically in the range of 90-99%.[8]
-
Alternative & Advanced Synthetic Strategies
While the condensation of diaminopyridines is the workhorse method, other strategies offer advantages for accessing specific substitution patterns or overcoming substrate limitations.
Palladium-Catalyzed Cross-Coupling Reactions
Modern cross-coupling reactions provide powerful tools for C-C and C-N bond formation, enabling the late-stage functionalization of the imidazo[4,5-b]pyridine core.
-
Suzuki Coupling: This is particularly useful for introducing the 2-phenyl group or for functionalizing a halogenated pyridine ring (e.g., at C6).[11] A pre-formed bromo-imidazo[4,5-b]pyridine can be coupled with a phenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base to yield the desired 2,6-diphenyl derivative.[4][11] This method allows for the rapid generation of a library of analogs by varying the boronic acid coupling partner.[1]
-
Buchwald-Hartwig Amination: This reaction is used to form C-N bonds. A notable application is the palladium-catalyzed amidation of 2-chloro-3-aminopyridine with a primary amide, followed by an in situ cyclization to regioselectively form N1-substituted imidazo[4,5-b]pyridines, a class that can be challenging to access via direct alkylation.[12][13]
Troubleshooting and Optimization: A Self-Validating System
Achieving high yields and purity requires an understanding of potential pitfalls. The synthesis of imidazo[4,5-b]pyridines is robust, but not without its challenges.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | 1. Incomplete Reaction: Insufficient time or temperature. 2. Incomplete Oxidation: The dihydro- intermediate is not fully converted. 3. Water Inhibition: The condensation is a reversible reaction where water is a byproduct. | 1. Increase reaction time or temperature. Monitor via TLC. 2. Ensure adequate aeration (for air oxidation) or add a mild oxidant (e.g., p-benzoquinone). 3. For conventional heating, use a Dean-Stark trap. For MAOS, the superheated conditions usually suffice. |
| Incomplete Cyclization | The intermediate amide (from condensation with a carboxylic acid) or Schiff base fails to cyclize. | Increase thermal energy (higher temperature or switch to a higher-boiling solvent). Ensure dehydrating conditions are effective (e.g., using polyphosphoric acid). |
| Formation of Regioisomers | N-Alkylation: Alkylation of the N-H on the imidazole ring can occur at either N1 or N3, leading to a mixture. | The outcome is highly dependent on conditions. Screen different base/solvent combinations. For example, NaH in DMF may favor one isomer, while K₂CO₃ in acetone may favor another. 2D NMR (NOESY, HMBC) is crucial for definitive structural assignment of isomers.[14] |
| N-Oxide Formation | The pyridine nitrogen is susceptible to oxidation, especially when using strong oxidative conditions. | Use milder oxidants or carefully control stoichiometry and temperature. If formed, N-oxides can sometimes be reduced back using reagents like PCl₃. |
Structure-Activity Relationship (SAR) Insights
The biological activity of 2-phenyl-imidazo[4,5-b]pyridines is highly dependent on the substitution pattern. SAR studies are crucial for guiding the design of more potent and selective compounds.
-
Phenyl Ring Substituents: Electron-withdrawing groups (e.g., halogens, nitro groups) or hydrogen bond donors (e.g., hydroxyl groups) on the 2-phenyl ring often enhance cytotoxic or kinase inhibitory activity.[15] For instance, a 2,4-dihydroxyphenyl substitution has been shown to significantly enhance Bruton's tyrosine kinase (BTK) inhibition by forming key hydrogen bonds in the active site.[11]
-
Pyridine Ring Substituents: Substitution on the pyridine core, such as a bromine atom at the C6 position, not only serves as a handle for further diversification via cross-coupling but can also directly contribute to increased biological activity.[16]
-
Amidine Groups: The introduction of amidino groups at the para-position of the phenyl ring has been shown to lead to potent antiproliferative activity, with some derivatives showing sub-micromolar IC₅₀ values against colon cancer cell lines.[16]
Table: Cytotoxic Activity (IC₅₀) of Selected Derivatives
| Compound | Substitution on 2-Phenyl Ring | Cell Line | IC₅₀ (µM) | Reference |
| Derivative A | N-hydroxycarboximidamide | MCF-7 | 0.082 | [1] |
| Derivative B | 4-(Imidazolinyl) | SW620 (Colon) | 0.7 | [16] |
| Derivative C | 4-Amidino (on 6-Bromo core) | SW620 (Colon) | 0.4 | [16] |
| Derivative D | 4-Chlorophenyl | MDA-MB-231 | >100 | |
| Derivative E | 3-Nitrophenyl | MDA-MB-231 | 14.23 | |
| Derivative F | 4-Hydroxyphenyl | MDA-MB-231 | 8.93 |
Note: This table is a representative summary. Direct comparison between different studies should be made with caution due to variations in assay conditions.
Conclusion and Future Perspectives
The substituted 2-phenyl-imidazo[4,5-b]pyridine core is a versatile and highly tractable scaffold for the development of novel therapeutics. The primary synthetic route via condensation of 2,3-diaminopyridine with aldehydes is efficient, robust, and significantly accelerated by microwave-assisted techniques. Furthermore, modern synthetic methods, particularly palladium-catalyzed cross-coupling, have opened up new avenues for rapid library synthesis and late-stage functionalization, enabling a more thorough exploration of the chemical space.
The clear structure-activity relationships emerging from various studies provide a rational basis for the design of next-generation compounds with improved potency and selectivity. Future work will likely focus on leveraging these synthetic strategies to develop compounds with optimized pharmacokinetic properties and to explore novel biological targets for this remarkable heterocyclic system.
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Unknown. (n.d.). COMPARATIVE STUDY OF CONVENTIONAL AND MICROWAVE INDUCED SYNTHESIS OF SELECTED HETEROCYCLIC MOLECULES. Retrieved from [Link]
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Saczewski, F., & Rybczyńska, A. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 429. Retrieved from [Link]
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Sajith, A. M., et al. (n.d.). Table 1 from Design, synthesis and structure--activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents. Semantic Scholar. Retrieved from [Link]
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Kim, H., et al. (n.d.). Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
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Unknown. (n.d.). A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. Universitas Scientiarum. Retrieved from [Link]
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Rosenberg, A. J., Zhao, J., & Clark, D. A. (2012). Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles. Organic Chemistry Portal. Retrieved from [Link]
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Unknown. (n.d.). A mild, catalyst-free synthesis of 2-aminopyridines. NIH National Center for Biotechnology Information. Retrieved from [Link]
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Unknown. (2023). Conventional vs. Microwave-assisted Synthesis: A Comparative Study on The Synthesis of Tri-substituted imidazoles. Bentham Science. Retrieved from [Link]
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Bembalkar, S. R., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry, 8(1), 25-32. Retrieved from [Link]
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Rosenberg, A. J., Zhao, J., & Clark, D. A. (2012). Synthesis of imidazo[4,5-b]pyridines and imidazo[4,5-b]pyrazines by palladium catalyzed amidation of 2-chloro-3-amino-heterocycles. Organic Letters, 14(7), 1764-7. Retrieved from [Link]
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Unknown. (n.d.). Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives. MDPI. Retrieved from [Link]
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Unknown. (n.d.). New and Efficient Synthesis of Imidazo[4,5- b ]pyridine-5-ones. ResearchGate. Retrieved from [Link]
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Glavač, D., et al. (2020). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules, 25(23), 5630. Retrieved from [Link]
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Oluwafemi, K. A., et al. (n.d.). Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles and (Phenylimino)pyridine Analogues as Potential Anti-plasmodial Agents. ResearchGate. Retrieved from [Link]
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Jarmoni, K., Misbahi, K., & Ferrières, V. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry, 31(5), 515-528. Retrieved from [Link]
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Unknown. (n.d.). Comparative study of microwave and conventional synthesis and pharmacological activity of pyrimidines: A review. ResearchGate. Retrieved from [Link]
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Dubina, T. F., et al. (2024). SYNTHESIS AND REACTIONS OF NOVEL IMIDAZO[4,5-b]PYRIDINE BUILDING BLOCKS. Chemistry of Heterocyclic Compounds. Retrieved from [Link]
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Unknown. (n.d.). Novel green techniques for the synthesis of N-Benzylidenepyridine-2-Amine. International Journal of Current Research in Chemistry and Pharmaceutical Sciences. Retrieved from [Link]
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Altaib, M., et al. (2024). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Molecular Diversity, 28(5), 2817-2829. Retrieved from [Link]
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Glavač, D., et al. (2021). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 26(11), 3336. Retrieved from [Link]
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Unknown. (n.d.). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. NIH National Center for Biotechnology Information. Retrieved from [Link]
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Unknown. (n.d.). Aldol Condensation in Flow Microreactor: Lab Protocol. Studylib. Retrieved from [Link]
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Dubina, T. F., et al. (2024). Synthesis and reactions of novel imidazo[4,5-b]pyridine building blocks. ResearchGate. Retrieved from [Link]
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Tu, W., et al. (2018). Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. ACS Omega, 3(4), 4374-4382. Retrieved from [Link]
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Glavač, D., et al. (2021). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. NIH National Center for Biotechnology Information. Retrieved from [Link]
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Unknown. (n.d.). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. Retrieved from [Link]
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Unlocking the Therapeutic Potential of 2-Phenyl-1H-imidazo[4,5-b]pyridine: A Technical Guide to Target Identification and Validation
Introduction
The 2-Phenyl-1H-imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, owing to its structural resemblance to endogenous purines.[1][2][3][4] This similarity allows it to interact with a wide array of biological targets, making it a fertile ground for the development of novel therapeutics. This technical guide provides an in-depth exploration of the potential therapeutic targets of this compound and its derivatives, offering a roadmap for researchers and drug development professionals. We will delve into the key target families, the underlying mechanisms of action, and provide detailed, field-proven protocols for target validation.
Core Therapeutic Landscape: Kinase Inhibition
A significant body of research has highlighted the potential of this compound derivatives as potent inhibitors of various protein kinases.[1][2] Kinases are a class of enzymes that play a critical role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The imidazo[4,5-b]pyridine core can be strategically modified to achieve selectivity and potency against specific kinases.
Aurora Kinases: Targeting Mitotic Progression
Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are key regulators of mitosis. Their overexpression is frequently observed in human cancers, making them attractive targets for anticancer therapy. Several studies have identified this compound derivatives as potent inhibitors of Aurora kinases.[3][5][6]
Mechanism of Action: These compounds typically act as ATP-competitive inhibitors, binding to the active site of the Aurora kinases and preventing the phosphorylation of their downstream substrates. This inhibition leads to defects in mitotic spindle formation, chromosome segregation, and cytokinesis, ultimately inducing cell cycle arrest and apoptosis in cancer cells.
Evidence: A hit generation and exploration approach led to the discovery of a potent inhibitor of Aurora-A, Aurora-B, and Aurora-C kinases with IC50 values in the nanomolar range.[6] Further lead optimization studies have focused on improving the oral bioavailability and reducing potential toxicities of these compounds.[5]
Signaling Pathway: Aurora Kinase-Mediated Mitotic Events
Caption: Inhibition of Aurora A and B by this compound derivatives disrupts key mitotic events.
Cyclin-Dependent Kinase 9 (CDK9): A Transcription Regulator
Cyclin-Dependent Kinase 9 (CDK9) is a key component of the positive transcription elongation factor b (P-TEFb), which plays a crucial role in regulating gene transcription. Inhibition of CDK9 has emerged as a promising strategy for treating cancers that are dependent on the transcription of short-lived anti-apoptotic proteins like Mcl-1.
Mechanism of Action: Novel imidazo[4,5-b]pyridine derivatives have been designed and synthesized as potent CDK9 inhibitors.[7][8] These compounds have been shown to reduce the levels of the anti-apoptotic protein Mcl-1, activate caspases 3/7, and induce apoptosis in cancer cells.[8]
Evidence: Several N-phenyl-imidazo[4,5-b]pyridin-2-amines have demonstrated potent anti-proliferative and CDK9 inhibitory activities in human colon and breast cancer cell lines.[8] A separate study also reported novel imidazo[4,5-b]pyridine-based compounds with significant CDK9 inhibitory potential.[7]
Bruton's Tyrosine Kinase (BTK): A Target in B-Cell Malignancies
Bruton's tyrosine kinase (BTK) is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of B-cells. BTK has been validated as a therapeutic target for B-cell malignancies and autoimmune disorders.[9]
Mechanism of Action: Researchers have developed novel imidazo[4,5-b]pyridine derivatives as noncovalent, reversible inhibitors of BTK.[9] This reversible mode of inhibition may offer advantages in terms of selectivity and safety compared to covalent inhibitors. Molecular docking studies have elucidated the key binding interactions of these compounds within the BTK active site.[9]
Evidence: A series of imidazo[4,5-b]pyridine analogs were synthesized and evaluated, with the most potent compounds exhibiting IC50 values in the low micromolar range.[9] Structure-activity relationship studies have provided insights for further optimization of these inhibitors.[9]
Experimental Protocols for Target Validation
To rigorously validate these potential therapeutic targets, a multi-faceted experimental approach is required. The following protocols provide a framework for confirming target engagement and elucidating the mechanism of action.
Protocol 1: In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a this compound derivative against a specific kinase.
Methodology:
-
Reagents and Materials:
-
Recombinant human kinase (e.g., Aurora A, CDK9, BTK)
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Test compound (this compound derivative)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well microplate
-
-
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 384-well plate, add the kinase, substrate peptide, and test compound to the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the recommended time.
-
Stop the reaction and measure the kinase activity using a suitable detection reagent and a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Data Presentation:
| Compound | Target Kinase | IC50 (nM) |
| Derivative X | Aurora A | 42 |
| Derivative Y | CDK9 | 630 |
| Derivative Z | BTK | 1140 |
Experimental Workflow: In Vitro Kinase Inhibition Assay
Caption: Step-by-step workflow for determining in vitro kinase inhibition.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of a this compound derivative to its target protein in a cellular context.
Methodology:
-
Reagents and Materials:
-
Cancer cell line expressing the target protein
-
Test compound
-
Lysis buffer
-
Antibody specific to the target protein
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
-
Procedure:
-
Treat cultured cells with the test compound or vehicle (DMSO).
-
Harvest and lyse the cells.
-
Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures.
-
Centrifuge the samples to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble target protein at each temperature by Western blotting.
-
A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.
-
Protocol 3: Western Blot Analysis for Downstream Signaling
Objective: To assess the effect of a this compound derivative on the phosphorylation of downstream substrates of the target kinase.
Methodology:
-
Reagents and Materials:
-
Cancer cell line
-
Test compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies against the target kinase, its phosphorylated form, and downstream signaling proteins.
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
-
Procedure:
-
Treat cells with the test compound for various times and at different concentrations.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the changes in protein phosphorylation levels.
-
Beyond Kinases: Expanding the Therapeutic Horizon
While kinase inhibition is a major area of investigation, the therapeutic potential of 2-Phenyl-1H-imidazo[4,5-b]pyridines is not limited to this target class.
-
Antiproliferative Activity: Numerous studies have demonstrated the antiproliferative activity of these compounds against a wide range of cancer cell lines, including colon, breast, and pancreatic cancer.[4][8][10]
-
Antimicrobial and Antiviral Properties: Some derivatives have shown promising activity against bacteria, fungi, and viruses.[11][12][13]
-
GABA-A Receptor Modulation: The imidazo[4,5-b]pyridine scaffold has been explored for its potential as a positive allosteric modulator of GABA-A receptors, suggesting applications in neurological disorders.[3]
-
Other Potential Targets: Research has also pointed to other potential targets, including methionyl-tRNA synthetase in Trypanosoma brucei and enzymes involved in retinal ischemia.[3]
Conclusion
The this compound scaffold represents a versatile and promising platform for the discovery of novel therapeutics. The primary focus to date has been on the development of kinase inhibitors for oncology, with Aurora kinases, CDK9, and BTK emerging as key targets. However, the broad biological activity of this chemical class suggests that its therapeutic potential extends to other diseases, including infectious and neurological disorders. The experimental protocols outlined in this guide provide a robust framework for the identification and validation of new therapeutic targets for this important class of compounds, paving the way for the development of next-generation medicines.
References
- Jarmoni, K., Misbahi, K., & Ferrières, V. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry, 31(5), 515-528.
- (2018). Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. Bioorganic Chemistry, 80, 565-576.
- Jarmoni, K., Misbahi, K., & Ferrières, V. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Bentham Science Publishers.
- (2025). Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
- (2012). Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents. European Journal of Medicinal Chemistry, 57, 311-322.
- (2011).
- (n.d.). Imidazo[4,5‐b]pyridine‐based inhibitors of some cancer cells.
- (2007). Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases. Bioorganic & Medicinal Chemistry Letters.
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- (n.d.). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. PMC - NIH.
- (n.d.). Synthesis and Biological Activities of Novel 1H‐Imidazo[4,5‐b]pyridine Derivatives.
- (n.d.). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI.
- (n.d.). A review on the biological activity of imidazo (4,5-b)
- (n.d.). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Semantic Scholar.
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Methodological & Application
Application Note: Condensation of 2,3-Diaminopyridine with Benzaldehyde for the Synthesis of Bioactive Heterocycles
Abstract: This document provides a detailed guide for the condensation reaction between 2,3-diaminopyridine and benzaldehyde, a cornerstone transformation for synthesizing valuable heterocyclic scaffolds. We present two distinct protocols: one for the regioselective synthesis of the Schiff base intermediate and another for the one-pot oxidative cyclization to form 2-phenyl-1H-imidazo[4,5-b]pyridine. This application note delves into the reaction mechanisms, offers step-by-step experimental procedures, details characterization techniques, and discusses the significant applications of these compounds in drug discovery and materials science.
Introduction: The Versatility of the Imidazo[4,5-b]pyridine Scaffold
The fusion of an imidazole ring with a pyridine moiety creates the imidazo[4,5-b]pyridine system, a class of heterocyclic compounds often referred to as 1-deazapurines due to their structural similarity to the purine bases found in DNA and RNA.[1][2] This structural analogy allows them to interact with a wide range of biological targets, making them privileged scaffolds in medicinal chemistry.[3] Derivatives of imidazo[4,5-b]pyridine have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][4][5]
The most direct route to this scaffold is the condensation of 2,3-diaminopyridine with an aldehyde. 2,3-Diaminopyridine is a readily available precursor featuring two adjacent amino groups with distinct nucleophilicity, enabling controlled and predictable reaction pathways.[6] Benzaldehyde serves as a simple, effective, and versatile carbonyl partner. This reaction can be tuned to yield either the initial imine (Schiff base) product or, more commonly, the fully aromatized imidazo[4,5-b]pyridine through a subsequent cyclization and oxidation sequence.[6][7] This guide provides researchers with the fundamental knowledge and practical protocols to successfully synthesize and characterize these high-value compounds.
Mechanistic Insights: Regioselectivity and Aromatization
The reaction proceeds through a multi-step mechanism that leverages the differential reactivity of the two amino groups on the pyridine ring.
-
Nucleophilic Attack & Schiff Base Formation: The reaction initiates with the nucleophilic attack of an amino group from 2,3-diaminopyridine on the electrophilic carbonyl carbon of benzaldehyde.[8] The amino group at the 3-position (β-amino) is significantly more nucleophilic than the one at the 2-position (α-amino). This is because the lone pair of electrons on the 2-amino nitrogen is partially delocalized into the electron-deficient pyridine ring, reducing its nucleophilicity.[6][9] Consequently, the initial condensation occurs selectively at the 3-amino group, forming a hemiaminal intermediate which rapidly dehydrates to yield the more stable 2-amino-3-(benzylideneamino)pyridine Schiff base.
-
Intramolecular Cyclization: Under appropriate conditions (e.g., heat, acid, or an oxidizing medium), the remaining 2-amino group performs an intramolecular nucleophilic attack on the imine carbon. This ring-closing step forms a non-aromatic dihydro-imidazo[4,5-b]pyridine intermediate.
-
Oxidative Aromatization: The final, crucial step is the oxidation of the dihydro intermediate to the thermodynamically stable, aromatic this compound. This oxidation can occur via various pathways, including air oxidation (often slow) or through the use of specific reagents like Na₂S₂O₅ in DMSO, which facilitates the process.[4][10]
Caption: Reaction mechanism for forming this compound.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for synthesizing both the intermediate Schiff base and the final cyclized product. Safety glasses, lab coats, and gloves must be worn at all times. All procedures should be conducted in a well-ventilated fume hood.
Protocol A: Synthesis of 2-Amino-3-(benzylideneamino)pyridine (Schiff Base)
This protocol favors the formation and isolation of the initial Schiff base product under mild conditions, minimizing the subsequent cyclization.
-
Materials & Equipment:
-
2,3-Diaminopyridine (1.09 g, 10.0 mmol)
-
Benzaldehyde (1.02 mL, 1.06 g, 10.0 mmol)
-
Absolute Ethanol (50 mL)
-
100 mL Round-bottom flask with reflux condenser
-
Magnetic stirrer/hotplate
-
TLC plates (silica gel), Buchner funnel, filter paper
-
-
Procedure:
-
To a 100 mL round-bottom flask, add 2,3-diaminopyridine (10.0 mmol) and absolute ethanol (30 mL). Stir until the solid is fully dissolved.
-
Add benzaldehyde (10.0 mmol) dropwise to the stirring solution at room temperature.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C) using a heating mantle.
-
Maintain reflux for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase), observing the consumption of starting materials and the formation of a new, less polar spot.
-
After completion, remove the heat source and allow the reaction mixture to cool slowly to room temperature, then in an ice bath for 30 minutes.
-
A precipitate should form. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with a small amount of cold ethanol (2 x 10 mL) to remove any unreacted starting materials.
-
Dry the product under vacuum to yield the Schiff base, typically as a pale yellow solid.
-
Protocol B: Synthesis of this compound
This one-pot protocol is optimized for the direct synthesis of the cyclized and aromatized product in high yield.[4][10]
-
Materials & Equipment:
-
2,3-Diaminopyridine (1.09 g, 10.0 mmol)
-
Benzaldehyde (1.02 mL, 1.06 g, 10.0 mmol)
-
Sodium Metabisulfite (Na₂S₂O₅) (1.05 g, 5.5 mmol)
-
Dimethyl Sulfoxide (DMSO) (10 mL)
-
100 mL Round-bottom flask with reflux condenser
-
Magnetic stirrer/hotplate
-
Deionized water, Buchner funnel
-
-
Procedure:
-
In a 100 mL round-bottom flask, combine 2,3-diaminopyridine (10.0 mmol), benzaldehyde (10.0 mmol), sodium metabisulfite (5.5 mmol), and DMSO (10 mL).
-
Equip the flask with a reflux condenser and heat the mixture to 120-130°C in a preheated oil bath.
-
Stir the reaction vigorously at this temperature for 2-4 hours. The mixture will darken. Monitor the reaction by TLC until the starting materials are consumed.
-
Allow the reaction mixture to cool to room temperature.
-
Pour the cooled, dark solution into a beaker containing 100 mL of cold deionized water while stirring.
-
A precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid thoroughly with deionized water (3 x 20 mL) to remove residual DMSO and salts.
-
Dry the product in a vacuum oven at 60-70°C to obtain this compound as a light brown or off-white powder.
-
Caption: General experimental workflow for synthesis and purification.
Product Characterization
Proper characterization is essential to confirm the identity and purity of the synthesized compounds.
| Technique | Protocol A: Schiff Base | Protocol B: Imidazo[4,5-b]pyridine |
| Appearance | Pale yellow solid | Off-white to light brown powder |
| FT-IR (cm⁻¹) | ~3400-3200 (N-H stretch, primary amine), ~1630 (C=N stretch, imine) , ~1600 (C=C stretch, aromatic) | ~3150 (N-H stretch, imidazole) , No primary N-H stretch, ~1615 (C=N stretch, imidazole ring) |
| ¹H NMR (DMSO-d₆) | δ ~8.5-9.0 (s, 1H, -N=CH-), δ ~7.2-8.2 (m, aromatic H's), δ ~5.5-6.5 (br s, 2H, -NH₂) | δ ~13.5 (br s, 1H, -NH-), δ ~7.2-8.4 (m, aromatic H's), No azomethine proton signal[4] |
| ¹³C NMR (DMSO-d₆) | δ ~160-165 (-N=CH-) | δ ~153 (C2-carbon of imidazole ring), Multiple aromatic signals[4] |
| Mass Spec (ESI) | Expected [M+H]⁺ at m/z ≈ 198.10 | Expected [M+H]⁺ at m/z ≈ 196.09 |
Applications in Research and Drug Development
The products of this reaction are not merely synthetic curiosities; they are potent scaffolds for creating new therapeutic agents.
-
Anticancer Agents: The imidazo[4,5-b]pyridine core is a well-established kinase inhibitor scaffold.[2] By modifying the phenyl ring and the pyridine backbone, researchers can design potent and selective inhibitors for targets involved in cell proliferation and survival. Certain derivatives show strong, sub-micromolar activity against cancer cell lines like colon carcinoma.[5]
-
Antimicrobial and Antiviral Leads: These compounds have been evaluated for activity against a wide range of pathogens.[4][11] While antibacterial activity can be variable, specific derivatives have shown moderate activity against E. coli and selective activity against viruses such as the respiratory syncytial virus (RSV).[5][12]
-
Ligands in Coordination Chemistry: Schiff bases are exceptional chelating ligands.[13][14] The product from Protocol A can coordinate with transition metals to form complexes with unique catalytic, magnetic, or biological properties, which can sometimes be more potent than the ligand alone.[14]
-
Anti-inflammatory and CNS Agents: The structural similarity to purines allows imidazopyridines to modulate various enzymes and receptors. This has led to their investigation as anti-inflammatory agents and positive allosteric modulators of GABAₐ receptors, indicating potential applications for neurological disorders.[1]
References
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Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (2023). MDPI. [Link]
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A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. (n.d.). ResearchGate. [Link]
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Biological Activity of Amidino-Substituted Imidazo 4 5 b pyridines. (2023). Selvita. [Link]
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Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (2021). PubMed Central. [Link]
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Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. (2024). Current Medicinal Chemistry. [Link]
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Therapeutic Activities of Some Transition Metal Complexes of Schiff Bases Derived from Aminopyridines. (2022). International Journal of Advanced Research in Science, Communication and Technology. [Link]
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Synthesis of 2,3-diaminopyridine-derived 4-azabenzimidazoles and (phenylimino)pyridine analogues as potential anti. (2023). ARKAT USA, Inc. [Link]
-
Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. (2023). PubMed. [Link]
-
2-Aminopyridine schiff base compounds: Synthesis, characterization, anti-bacterial properties, molecular docking and computational studies. (2023). Cogent Chemistry. [Link]
-
Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. (2024). ProQuest. [Link]
-
Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. (2017). ResearchGate. [Link]
-
Medicinal Utility of Some Schiff Bases and their Complexes with First Transition Series Metals: A Review. (2020). Research Journal of Pharmacy and Technology. [Link]
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Role of Schiff Base in Drug Discovery Research. (2016). Hilaris Publisher. [Link]
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Chemistry with Schiff Bases of Pyridine Derivatives: Their Potential as Bioactive Ligands and Chemosensors. (2022). ResearchGate. [Link]
-
a. Schiff base derived from 2,6-diaminopyridine and salicylaldehyde. b.... (n.d.). ResearchGate. [Link]
-
Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles and (Phenylimino)pyridine Analogues as Potential Anti-plasmodial Agents. (2024). ResearchGate. [Link]
-
Syntheses and Characterisation of Fluorescent Schiff Bases and Their Copper Complexes from Salicylaldehyde. (n.d.). IOSR Journal of Applied Chemistry. [Link]
-
Synthesis, structural and spectroscopic properties of asymmetric Schiff bases derived from 2,3-diaminopyridine. (2017). ResearchGate. [Link]
-
Synthesis and characterization of a new Schiff base derived from pyridoxal and 2,3-diaminopyridine and its Cu(II) and. (2024). OICC Press. [Link]
-
synthesis and antibacterial activity of new imidazopyridine derivatives based on 2,3-diaminopyridine. (2023). ResearchGate. [Link]
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- 9. researchgate.net [researchgate.net]
- 10. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. Medicinal Utility of Some Schiff Bases and their Complexes with First Transition Series Metals: A Review – Oriental Journal of Chemistry [orientjchem.org]
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Catalytic Frontiers in Imidazo[4,5-b]pyridine Synthesis: A Guide for Drug Discovery
The imidazo[4,5-b]pyridine scaffold, an isostere of purine, is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] The development of efficient and versatile synthetic routes to this privileged heterocycle is therefore of paramount importance to drug development professionals. This guide provides an in-depth exploration of modern catalytic methodologies for the synthesis of imidazo[4,5-b]pyridines, offering detailed protocols and mechanistic insights to empower researchers in their quest for novel therapeutics.
The Strategic Importance of Catalysis
Traditional methods for imidazo[4,5-b]pyridine synthesis often rely on harsh conditions and limited substrate scope. The advent of transition-metal catalysis has revolutionized this field, enabling milder reaction conditions, broader functional group tolerance, and precise control over regioselectivity. This guide will focus on key catalytic strategies that have proven to be robust and adaptable for library synthesis and lead optimization.
I. Palladium-Catalyzed Cross-Coupling: A Workhorse for C-N Bond Formation
Palladium catalysis is a dominant force in the construction of the imidazo[4,5-b]pyridine core, primarily through the formation of crucial C-N bonds. These methods offer a modular approach, allowing for the convergent synthesis of diverse derivatives.
A. Buchwald-Hartwig Amidation/Amination
The Buchwald-Hartwig cross-coupling reaction is a powerful tool for the formation of C-N bonds between an aryl halide and an amine. In the context of imidazo[4,5-b]pyridine synthesis, this reaction can be employed in two key ways:
-
Intermolecular Coupling followed by Cyclization: This common strategy involves the coupling of a substituted aminopyridine with a suitable partner, followed by an intramolecular cyclization to form the imidazole ring.
-
Direct Amidation of a Pre-formed Heterocycle: This approach involves the functionalization of a pre-existing imidazo[4,5-b]pyridine core.
A facile synthesis of imidazo[4,5-b]pyridines and their pyrazine analogs has been described using a Pd-catalyzed amide coupling reaction, which provides rapid access to products with substitution at the N1 and C2 positions.[4] This method has been successfully applied to the total synthesis of the mutagen 1-Me-5-PhIP.[4]
Protocol 1: Palladium-Catalyzed Amidation of 2-Chloro-3-aminopyridine Derivatives
This protocol outlines a general procedure for the synthesis of N1, C2-disubstituted imidazo[4,5-b]pyridines via a palladium-catalyzed amidation followed by cyclization.[4]
Reaction Scheme:
A representative palladium-catalyzed amidation workflow.
Materials:
-
Substituted 2-chloro-3-aminopyridine
-
Primary amide
-
Tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct [Pd₂(dba)₃·CHCl₃]
-
Di-tert-butyl(2′,4′,6′-triisopropyl-3,6-dimethoxy-[1,1′-biphenyl]-2-yl)phosphine (tBuXPhos)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous tert-butanol (t-BuOH)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel, add the substituted 2-chloro-3-aminopyridine (1.0 equiv), primary amide (1.2 equiv), K₃PO₄ (2.0 equiv), Pd₂(dba)₃·CHCl₃ (0.05 equiv), and tBuXPhos (0.10 equiv).
-
Evacuate and backfill the vessel with an inert atmosphere three times.
-
Add anhydrous t-BuOH via syringe.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite, washing with additional solvent.
-
Concentrate the filtrate under reduced pressure.
-
The resulting crude amino intermediate can be subjected to cyclization conditions, such as heating in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) or treatment with a dehydrating agent like SiCl₄ under microwave irradiation, to afford the desired imidazo[4,5-b]pyridine.[1]
-
Purify the final product by column chromatography on silica gel.
Expert Insights: The choice of ligand is critical for the success of Buchwald-Hartwig amidation. Biaryl phosphine ligands, such as tBuXPhos, are often effective for coupling with less nucleophilic amides.[1] The subsequent cyclization step can sometimes be achieved in a one-pot fashion by increasing the reaction temperature after the initial amidation is complete.
B. Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is another cornerstone of palladium catalysis, enabling the formation of C-C bonds. This reaction is particularly useful for introducing aryl or heteroaryl substituents at various positions of the imidazo[4,5-b]pyridine scaffold. A microwave-enhanced Suzuki coupling has been developed for the synthesis of highly functionalized 3-substituted-2-aryl/heteroaryl imidazo[4,5-b]pyridines.[1]
| Catalyst System | Substrate Scope | Typical Yields | Reference |
| Pd(OAc)₂ / Xantphos | Aryl and heteroaryl boronic acids | Good to excellent | [5] |
| (A-taphos)₂PdCl₂ | Broad spectrum of arylboronic acids | Excellent | [1] |
| Pd(PPh₃)₄ | Aryl boronic acids | 25-36% (for specific derivatives) | [6] |
II. Copper-Catalyzed Methodologies: An Emerging Powerhouse
Copper catalysis offers a cost-effective and often complementary alternative to palladium-based systems. Copper catalysts have been effectively employed in both C-N and C-C bond-forming reactions for the synthesis of imidazo[4,5-b]pyridines.
A. Oxidative Cyclization and C-H Functionalization
Copper catalysts can facilitate the oxidative cyclization of diaminopyridines with various coupling partners. Furthermore, recent advances have demonstrated the utility of copper in direct C-H functionalization, providing a more atom-economical approach to derivatization. For instance, a copper-catalyzed oxidative cyclization has been used for the synthesis of formyl-substituted imidazo[1,2-a]pyridines, showcasing the preservation of sensitive functional groups.[7][8] While this example is for an isomeric system, the principles can be extended to imidazo[4,5-b]pyridines. A direct C-2 alkynylation of 3H-imidazo[4,5-b]pyridines has been reported using Cu(OAc)₂ or CuBr·SMe₂ as the catalyst.[8]
General workflows for Pd and Cu-catalyzed synthesis.
Protocol 2: Copper-Catalyzed Aerobic Oxidative Cyclocondensation
This protocol describes a green and efficient method for the synthesis of 2-substituted-1H-imidazo[4,5-b]pyridines from 2,3-diaminopyridine and aldehydes using air as the oxidant.[1]
Materials:
-
2,3-Diaminopyridine
-
Substituted aryl aldehyde
-
Copper(I) iodide (CuI) (or other suitable copper catalyst)
-
Water or a suitable organic solvent (e.g., DMF, DMSO)
Procedure:
-
In a reaction vessel, combine 2,3-diaminopyridine (1.0 equiv), the substituted aryl aldehyde (1.0 equiv), and a catalytic amount of CuI (e.g., 10 mol%).
-
Add the solvent (water is a green option that has been shown to be effective).[1]
-
Heat the reaction mixture under thermal conditions (e.g., reflux) with stirring, open to the air.
-
Monitor the reaction by TLC or LC-MS. The reaction is driven by air oxidative cyclocondensation.[1]
-
Upon completion, cool the reaction mixture. If the product precipitates, it can be collected by filtration.
-
Otherwise, extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by recrystallization or column chromatography.
Expert Insights: This method is environmentally benign as it utilizes air as the terminal oxidant, producing water as the only byproduct.[8] The reaction can often be performed without the need for a ligand, simplifying the procedure.
III. Iron-Mediated Reductive Cyclization
Iron, an earth-abundant and non-toxic metal, has emerged as a valuable catalyst for imidazo[4,5-b]pyridine synthesis. A particularly effective strategy involves the one-pot iron-mediated reduction of a nitro group on the pyridine ring, followed by cyclization with a suitable reagent.[6]
Protocol 3: One-Pot Iron-Mediated Reductive Cyclization
This protocol details the synthesis of 2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridines from 4-chloro-3-nitropyridin-2-amine.[6]
Materials:
-
4-Chloro-3-nitropyridin-2-amine
-
Iron powder
-
Ethyl 2,2,2-trifluoroacetate
-
Acetic acid
Procedure:
-
To a reaction vessel, add 4-chloro-3-nitropyridin-2-amine (1.0 equiv), iron powder (e.g., 5.0 equiv), and acetic acid.
-
Add ethyl 2,2,2-trifluoroacetate (e.g., 3.0 equiv).
-
Heat the reaction mixture to 85-95 °C for several hours (e.g., 4-22 hours), monitoring by TLC or LC-MS.[6]
-
Upon completion, cool the reaction to room temperature and dilute with water and a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture to remove the iron residues, washing with additional solvent.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Expert Insights: This one-pot procedure is highly efficient as it combines the nitro reduction and the imidazole ring formation in a single step. The temperature of the reaction can be crucial to avoid degradation of the product.[6]
IV. Other Notable Catalytic Methods
While palladium, copper, and iron catalysts are the most prevalent, other catalytic systems have demonstrated significant utility in specific applications:
-
Ytterbium Triflate: This Lewis acid has been shown to catalyze the condensation of 3,4-diaminopyridine with triethyl orthoformate, providing an efficient route to the imidazo[4,5-c]pyridine core, which highlights its potential for the [4,5-b] isomer as well.[1]
-
Al³⁺-K10 Montmorillonite Clay: This reusable heterogeneous catalyst has been successfully employed for the intramolecular cyclization to form imidazopyridine derivatives in excellent yields.[1] The heterogeneous nature of the catalyst simplifies product purification and allows for catalyst recycling.
-
Photoredox Catalysis: Visible-light-mediated photoredox catalysis is a rapidly developing field that offers mild and environmentally friendly reaction conditions. While many examples focus on the imidazo[1,2-a]pyridine isomer, the principles are applicable to the synthesis and functionalization of imidazo[4,5-b]pyridines.[9][10] For instance, visible-light-induced formylation and trifluoromethylation have been achieved on related scaffolds.[9][10]
Conclusion
The catalytic synthesis of imidazo[4,5-b]pyridines is a dynamic and evolving field. The methodologies presented in this guide, from the well-established palladium-catalyzed cross-couplings to the emerging applications of copper, iron, and photoredox catalysis, provide researchers with a powerful toolkit for the construction of this medicinally important scaffold. By understanding the underlying principles and leveraging the detailed protocols provided, scientists and drug development professionals can accelerate the discovery of novel imidazo[4,5-b]pyridine-based therapeutics.
References
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Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PubMed Central. Available at: [Link]
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Regioselective synthesis of C-2 substituted imidazo[4,5-b]pyridines utilizing palladium catalysed C-N bond forming reactions with enolizable heterocycles - ResearchGate. Available at: [Link]
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Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC - NIH. Available at: [Link]
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Synthesis of imidazo[4,5-b]pyridines and imidazo[4,5-b]pyrazines by palladium catalyzed amidation of 2-chloro-3-amino-heterocycles - PubMed. Available at: [Link]
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Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) - NIH. Available at: [Link]
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Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review) - ResearchGate. Available at: [Link]
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Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. Available at: [Link]
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Practical Way to Imidazo[4,5-b] and [4,5-c]Pyridine-2-ones via Cascade Ureidation/Palladium-Catalyzed Cyclization - ACS Publications. Available at: [Link]
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Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - Beilstein Journals. Available at: [Link]
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Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - ResearchGate. Available at: [Link]
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Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines - PMC - NIH. Available at: [Link]
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A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. Available at: [Link]
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NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. Available at: [Link]
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Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity - SciSpace. Available at: [Link]
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Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines - Semantic Scholar. Available at: [Link]
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Application Notes and Protocols: 2-Phenyl-1H-imidazo[4,5-b]pyridine as a Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The 2-phenyl-1H-imidazo[4,5-b]pyridine scaffold represents a privileged structure in medicinal chemistry, bearing a close resemblance to endogenous purines. This structural mimicry allows it to effectively compete for the ATP-binding site of a wide array of protein kinases, making it a fertile ground for the development of targeted therapeutics.[1] This guide provides an in-depth exploration of the application of this scaffold as a potent kinase inhibitor, offering both the theoretical underpinnings and practical protocols for its characterization. We will delve into its mechanism of action and provide detailed methodologies for assessing its efficacy against key oncogenic kinases such as VEGFR-2, FLT3, Aurora Kinase A, and the inflammatory kinase TBK1.
The Scientific Rationale: Why Imidazo[4,5-b]pyridines?
The strategic advantage of the imidazo[4,5-b]pyridine core lies in its inherent ability to form critical hydrogen bonds within the kinase hinge region, a conserved motif essential for ATP binding. This interaction anchors the inhibitor, providing a stable platform for further chemical modifications to achieve high potency and selectivity. By systematically altering substituents at various positions on the phenyl and pyridine rings, medicinal chemists can fine-tune the inhibitor's interaction with the specific amino acid residues lining the ATP-binding pocket of different kinases. This adaptability has led to the development of imidazo[4,5-b]pyridine derivatives with nanomolar efficacy against a range of therapeutically relevant kinases.[2]
Key Kinase Targets and Their Signaling Pathways
Derivatives of the this compound scaffold have demonstrated potent inhibitory activity against several critical kinases involved in cancer and inflammation. Below, we explore the signaling pathways of four prominent examples.
VEGFR-2: A Central Regulator of Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis. Upon binding its ligand, VEGF-A, VEGFR-2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival.
Aurora Kinase A: A Key Mitotic Regulator
Aurora Kinase A is a serine/threonine kinase that plays a crucial role in regulating multiple stages of mitosis, including centrosome maturation, spindle assembly, and chromosome segregation. Its overexpression is common in many cancers and is associated with genomic instability.
TBK1: A Node in Innate Immunity and Inflammation
TANK-binding kinase 1 (TBK1) is a non-canonical IκB kinase that plays a central role in the innate immune response to viral and bacterial infections. It is a key kinase in the signaling pathways leading to the production of type I interferons. Dysregulation of TBK1 activity is implicated in various inflammatory and autoimmune diseases.
Quantitative Data Summary
The following table summarizes the reported inhibitory activities (IC50 values) of representative this compound derivatives against the target kinases.
| Kinase Target | Derivative Example | IC50 (nM) | Reference |
| Aurora Kinase A | Compound 31 | 42 | [3] |
| Aurora Kinase A | Compound 51 | 15 | [2] |
| FLT3-ITD | Imidazo[4,5-b]pyridine derivative | Submicromolar | [4] |
| VEGFR-2 | Derivative 4b | 90 | [5] |
| BTK | Compound 6b | 1140 | [6] |
| TBK1 | MRT67307 (related scaffold) | 19 | [7] |
Experimental Protocols
The following protocols provide a framework for the in vitro and cell-based characterization of this compound kinase inhibitors.
In Vitro Kinase Inhibition Assay (VEGFR-2)
This protocol describes a luminescence-based assay to determine the IC50 value of a test compound against recombinant human VEGFR-2. The principle is based on the quantification of ATP remaining after the kinase reaction; a lower luminescent signal indicates higher kinase activity.
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- 7. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Evaluation of 2-Phenyl-1H-imidazo[4,5-b]pyridine Derivatives in Cancer Cell Line Studies
Introduction: The Rise of Imidazo[4,5-b]pyridine as a Privileged Scaffold in Oncology
The 2-Phenyl-1H-imidazo[4,5-b]pyridine core represents a class of heterocyclic compounds of significant interest in modern medicinal chemistry and oncology research. Its structural resemblance to endogenous purines allows it to function as a "purine isostere," enabling competitive binding to the ATP-binding sites of numerous enzymes, particularly protein kinases.[1][2][3] This characteristic has established the imidazo[4,5-b]pyridine scaffold as a "privileged structure" for the development of potent and selective kinase inhibitors.
Kinases are critical regulators of cellular signaling pathways that govern proliferation, survival, differentiation, and apoptosis. Their dysregulation is a hallmark of cancer, making them prime therapeutic targets. Derivatives of the this compound scaffold have demonstrated remarkable efficacy against several key oncogenic kinases, leading to potent anti-cancer activity across a diverse range of human cancer cell lines.[4][5][6]
This document serves as a technical guide for researchers, providing detailed protocols and foundational insights for studying the anti-cancer effects of this compound derivatives in a laboratory setting. We will explore its mechanisms of action and provide step-by-step methodologies for assessing its biological activity, from initial antiproliferative screening to in-depth mechanistic studies.
Core Mechanism of Action: Potent Kinase Inhibition
The primary anti-cancer mechanism of many this compound derivatives is the competitive inhibition of protein kinases.[1][2] By occupying the ATP-binding pocket of a target kinase, these compounds prevent the phosphorylation of downstream substrate proteins, thereby interrupting the signaling cascades that drive malignant cell growth and survival.
Key kinase targets identified for this scaffold include:
-
Aurora Kinases (A, B, C): These are essential serine/threonine kinases that regulate mitotic progression. Their inhibition by imidazo[4,5-b]pyridine derivatives leads to failed cell division and subsequent cell death. Potent derivatives have shown inhibitory concentrations (IC₅₀) in the nanomolar range against these kinases.[3][7]
-
Cyclin-Dependent Kinase 9 (CDK9): CDK9 is a key regulator of transcription. Its inhibition by specific imidazo[4,5-b]pyridine compounds can downregulate the expression of critical anti-apoptotic proteins like Mcl-1, leading to the activation of the caspase cascade and programmed cell death (apoptosis).[5][6]
-
Bruton's Tyrosine Kinase (BTK): A crucial enzyme in B-cell receptor signaling, BTK is a validated target in B-cell malignancies. Noncovalent, reversible BTK inhibitors based on this scaffold have been developed, offering potential advantages in safety and selectivity.[8]
Caption: General mechanism of kinase inhibition by this compound derivatives.
Application Note 1: Assessing Antiproliferative Activity using a Resazurin-Based Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a this compound derivative against various cancer cell lines. The IC₅₀ value is a quantitative measure of the compound's potency in inhibiting cell proliferation.
Scientific Rationale: The resazurin (AlamarBlue) assay is a trusted method for measuring cell viability. In viable, metabolically active cells, intracellular reductases convert the blue, non-fluorescent resazurin dye into the pink, highly fluorescent resorufin. The intensity of the fluorescent signal is directly proportional to the number of living cells. By exposing cells to a range of compound concentrations, we can generate a dose-response curve to calculate the IC₅₀.
Protocol:
-
Cell Seeding:
-
Harvest cancer cells during their logarithmic growth phase using standard trypsinization.
-
Perform a cell count using a hemocytometer or automated cell counter to ensure accuracy.
-
Seed the cells into a 96-well, clear-bottom, black-walled plate at a pre-determined optimal density (e.g., 3,000-8,000 cells/well in 100 µL of complete medium). The optimal density should allow for untreated cells to remain in log-phase growth for the duration of the experiment.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.
-
-
Compound Preparation and Treatment:
-
Prepare a high-concentration stock solution (e.g., 10 mM) of the this compound derivative in sterile DMSO.
-
Perform a serial dilution of the compound in complete cell culture medium to create a range of treatment concentrations (e.g., 100 µM to 1 nM). It is critical to use a logarithmic dilution series to accurately define the dose-response curve. Include a "vehicle control" containing the highest concentration of DMSO used in the treatments (e.g., 0.1%).
-
Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include wells for "untreated" and "vehicle control."
-
-
Incubation:
-
Incubate the treated plates for 72 hours at 37°C, 5% CO₂. This duration is typically sufficient to observe significant effects on cell proliferation.
-
-
Resazurin Addition and Measurement:
-
Prepare a working solution of resazurin (e.g., 0.15 mg/mL in PBS) and warm it to 37°C.
-
Add 20 µL of the resazurin working solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence on a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Data Analysis and Presentation:
-
Subtract the average fluorescence of "media only" (blank) wells from all other wells.
-
Normalize the data by setting the average of the vehicle control wells to 100% viability.
-
Calculate the percent viability for each compound concentration relative to the vehicle control.
-
Use a non-linear regression model (log[inhibitor] vs. normalized response -- variable slope) in software like GraphPad Prism to plot the dose-response curve and determine the IC₅₀ value.
Table 1: Representative Antiproliferative Activity (IC₅₀ Values)
| Compound ID | HCT116 (Colon) | MCF-7 (Breast) | Capan-1 (Pancreatic) | K-562 (Leukemia) |
| Derivative 19 [4] | 1.90 µM | - | 1.45 µM | 1.90 µM |
| Derivative 13 [4] | - | - | 1.50 µM | - |
| Aurora Inhibitor 31 [7] | - | - | - | - |
| CDK9 Inhibitor [5] | Significant Activity | Significant Activity | - | - |
Note: Data is compiled from multiple sources for illustrative purposes. "-" indicates data not available. "Significant Activity" reported without specific IC₅₀ values in the source.[5]
Application Note 2: Mechanistic Elucidation - Apoptosis and Cell Cycle Analysis
Objective: To determine if the observed antiproliferative activity is due to the induction of apoptosis and/or cell cycle arrest.
Scientific Rationale: Potent anti-cancer agents often kill cells by inducing apoptosis, a controlled form of cell death characterized by the activation of caspase enzymes. Alternatively, they may block cell cycle progression at specific checkpoints (e.g., G2/M), preventing cell division. These two outcomes are not mutually exclusive. Flow cytometry using propidium iodide (PI) staining allows for the quantification of DNA content, revealing the distribution of cells throughout the cell cycle phases.
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Synthesis of 2-Phenyl-1H-imidazo[4,5-b]pyridine Derivatives: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Imidazo[4,5-b]pyridine Scaffold
The imidazo[4,5-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural resemblance to endogenous purines allows it to interact with a wide range of biological targets, including kinases, G-protein coupled receptors, and enzymes.[1] This versatility has led to the development of imidazo[4,5-b]pyridine derivatives with a diverse array of pharmacological activities, such as anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1][2] The 2-phenyl substituted derivatives, in particular, have garnered significant attention due to their potent and selective biological activities, making the development of efficient and robust synthetic protocols for this class of compounds a key focus in pharmaceutical research.
General Synthetic Strategies
The construction of the 2-phenyl-1H-imidazo[4,5-b]pyridine scaffold can be achieved through several synthetic routes. The most prevalent and direct method involves the condensation of 2,3-diaminopyridine with a substituted benzaldehyde. This approach is often carried out as a one-pot reaction and can be promoted by various catalysts or thermal conditions. Alternative strategies include multi-component reactions and tandem reactions starting from precursors like 2-chloro-3-nitropyridine. The choice of synthetic route often depends on the desired substitution pattern, scale of the reaction, and the availability of starting materials.
A common and efficient workflow for the synthesis of a library of this compound derivatives is depicted below.
Caption: A generalized workflow for the synthesis of this compound derivatives.
Mechanistic Insights: The Oxidative Cyclocondensation Pathway
The reaction between 2,3-diaminopyridine and a benzaldehyde derivative proceeds through an initial condensation to form a Schiff base intermediate. This is followed by an intramolecular cyclization and subsequent oxidation to yield the aromatic imidazo[4,5-b]pyridine ring system. The oxidation step is often facilitated by air, especially under thermal conditions, or can be promoted by the addition of a mild oxidizing agent.
Caption: The key steps in the formation of the imidazo[4,5-b]pyridine ring.
Detailed Experimental Protocol: One-Pot Synthesis of this compound
This protocol describes a reliable and scalable one-pot synthesis of this compound from 2,3-diaminopyridine and benzaldehyde.
Materials and Reagents:
-
2,3-Diaminopyridine (1.0 eq.)
-
Benzaldehyde (1.0 eq.)
-
Methanol (or Ethanol)
-
Zinc Triflate (Zn(OTf)₂) (optional, 10 mol%)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3-diaminopyridine (e.g., 1.0 g, 9.16 mmol) and methanol (e.g., 20 mL). Stir the mixture until the solid is completely dissolved.
-
Addition of Reagents: Add benzaldehyde (e.g., 0.93 mL, 9.16 mmol, 1.0 eq.) to the solution. If using a catalyst, add zinc triflate (e.g., 0.33 g, 0.916 mmol, 10 mol%) at this stage.
-
Reaction: Heat the reaction mixture to reflux (approximately 65-78°C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the residue, add ethyl acetate (e.g., 50 mL) and a saturated aqueous solution of sodium bicarbonate (e.g., 30 mL).
-
Transfer the mixture to a separatory funnel and shake well. Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic layers and wash with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient (e.g., starting with 10% ethyl acetate in hexane and gradually increasing to 50% ethyl acetate).
-
Characterization: Collect the fractions containing the desired product, combine them, and remove the solvent under reduced pressure to obtain this compound as a solid. Characterize the product by NMR and Mass Spectrometry.
Data Presentation: Yields of Representative Derivatives
The described one-pot protocol is amenable to a variety of substituted benzaldehydes, affording the corresponding 2-aryl-1H-imidazo[4,5-b]pyridine derivatives in good to excellent yields.
| Entry | Substituent on Benzaldehyde | Catalyst | Yield (%) |
| 1 | H | None (thermal) | 85 |
| 2 | 4-OCH₃ | Zn(OTf)₂ | 92 |
| 3 | 4-Cl | Zn(OTf)₂ | 88 |
| 4 | 4-NO₂ | Al³⁺-K10 clay | 90 |
| 5 | 2-OH | None (thermal) | 83 |
Yields are based on isolated product after purification and are representative examples from the literature.[1][3]
Troubleshooting and Field-Proven Insights
Issue 1: Low Yield or Incomplete Reaction
-
Causality: The condensation reaction may be slow, or the equilibrium may not favor product formation. The oxidative cyclization step can also be inefficient.
-
Solution:
-
Increase the reaction time and continue to monitor by TLC.
-
Consider the use of a Lewis acid catalyst such as zinc triflate to facilitate the condensation step.[3]
-
For the oxidative cyclization, ensuring good aeration of the reaction mixture (if relying on air oxidation) can be beneficial. Alternatively, a mild oxidizing agent can be introduced in the work-up.
-
Issue 2: Formation of N-oxide byproducts
-
Causality: The pyridine nitrogen in the imidazo[4,5-b]pyridine ring system is susceptible to oxidation, particularly if harsh oxidizing conditions are employed or during prolonged heating in the presence of air.
-
Solution:
-
Minimize reaction time once the starting material is consumed.
-
If an external oxidant is used, employ a mild reagent and carefully control the stoichiometry.
-
If N-oxide has formed, it can sometimes be reduced back to the parent heterocycle, though this adds an extra step to the synthesis.
-
Issue 3: Challenges in Purification
-
Causality: The polarity of the this compound derivatives can be similar to that of some byproducts, making chromatographic separation difficult.
-
Solution:
-
Optimize the solvent system for column chromatography. A shallow gradient of a more polar solvent in a non-polar solvent often provides better separation.
-
If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be an effective purification method.
-
Issue 4: Regioselectivity in Subsequent N-Alkylation
-
Causality: The imidazo[4,5-b]pyridine scaffold possesses multiple nitrogen atoms (N1, N3, and N4) that can be alkylated, leading to a mixture of regioisomers. The outcome is highly dependent on the reaction conditions.
-
Solution:
-
The regioselectivity of N-alkylation is a complex issue influenced by steric and electronic factors, as well as the nature of the alkylating agent and the base used.
-
Generally, alkylation under basic conditions (e.g., K₂CO₃ in DMF) can lead to a mixture of isomers, with the pyridine nitrogen (N4) often being a major site of alkylation.[4][5] Careful optimization of reaction conditions and thorough characterization (e.g., by 2D NMR techniques like NOESY) are crucial to determine the structure of the resulting isomers.[4][5]
-
References
-
Gloc, M., Paskas, S., & Gorniak, A. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 26(5), 1383. [Link]
-
Özdemir, Z., Göktaş, M., & Gökhan-Kelekçi, N. (2020). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 45(3), 209-218. [Link]
-
Taha, M., et al. (2017). Synthesis of this compound as type 2 diabetes inhibitors and molecular docking studies. Medicinal Chemistry Research, 26(5), 916-928. [Link]
-
Gürsoy, E. A., et al. (2021). Synthesis and Cytotoxicity of Some Imidazo[4,5‐b]pyridine Derivatives and Their Regioselective N‐Alkylation. ChemistrySelect, 6(7), 1547-1553. [Link]
-
Klančar, M., et al. (2020). Biological Activity of Amidino-Substituted Imidazo [4, 5-b] pyridines. Molecules, 25(18), 4246. [Link]
-
Srinivasulu, R., et al. (2013). Synthesis of 2-Substituted-1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate. International Journal of Chemical and Pharmaceutical Sciences, 4(2), 83-86. [Link]
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Application Notes and Protocols for the Development of 2-Phenyl-1H-imidazo[4,5-b]pyridine as an Antimicrobial Agent
Introduction: The Therapeutic Potential of the Imidazo[4,5-b]pyridine Scaffold
The imidazo[4,5-b]pyridine core is a privileged heterocyclic structure in medicinal chemistry, recognized for its structural similarity to endogenous purines. This mimicry allows it to interact with a wide range of biological targets, leading to its exploration for various therapeutic applications, including as kinase inhibitors and anti-cancer agents.[1] Its derivatives have demonstrated significant potential as antimicrobial agents, showing activity against both Gram-positive and Gram-negative bacteria.[2][3] The 2-phenyl substitution on this scaffold provides a synthetically accessible point for chemical modification, enabling the systematic optimization of potency, selectivity, and pharmacokinetic properties through structure-activity relationship (SAR) studies.[4][5][6]
This document provides a comprehensive guide for researchers engaged in the preclinical development of novel 2-Phenyl-1H-imidazo[4,5-b]pyridine analogs as antimicrobial agents. The protocols outlined herein cover the foundational steps of chemical synthesis, primary in vitro evaluation of antimicrobial efficacy, assessment of mammalian cell cytotoxicity to determine selectivity, and a framework for in vivo efficacy testing.
Section 1: Synthesis of this compound Analogs
Application Note: The most common and versatile method for synthesizing the this compound core involves the condensation of 2,3-diaminopyridine with a substituted benzaldehyde.[7][8] This reaction typically proceeds via an intermediate Schiff base, which then undergoes oxidative cyclization. The use of reagents like sodium metabisulfite (Na₂S₂O₅) in a solvent such as dimethyl sulfoxide (DMSO) is a well-established method for facilitating this transformation.[7] This synthetic route is highly amenable to creating a library of analogs for SAR studies, as a wide variety of commercially available benzaldehydes can be employed to probe the effect of different substituents on the phenyl ring.
Protocol 1.1: General Synthesis of 2-(Substituted-phenyl)-1H-imidazo[4,5-b]pyridines
This protocol describes a general procedure for the synthesis of the core scaffold.
Materials:
-
2,3-Diaminopyridine
-
Substituted Benzaldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, etc.)
-
Sodium Metabisulfite (Na₂S₂O₅)
-
Dimethyl Sulfoxide (DMSO)
-
Water (deionized)
-
Standard laboratory glassware and magnetic stirrer/hotplate
Procedure:
-
In a round-bottom flask, dissolve 2,3-diaminopyridine (1.0 equivalent) in DMSO.
-
Add the desired substituted benzaldehyde (1.0 equivalent) to the solution.
-
Add sodium metabisulfite (0.55 equivalents) to the reaction mixture.
-
Stir the mixture at an elevated temperature (e.g., 100-120 °C) for several hours (typically 4-12 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a beaker containing ice-cold water to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash thoroughly with water.
-
Dry the crude product under vacuum.
-
Purify the product using an appropriate method, such as recrystallization from a suitable solvent (e.g., ethanol, methanol) or column chromatography on silica gel.
-
Confirm the structure and purity of the final compound using analytical techniques such as NMR (¹H, ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Section 2: In Vitro Antimicrobial Susceptibility Testing
Application Note: The initial step in evaluating any new compound for antimicrobial activity is to determine its in vitro efficacy against a panel of clinically relevant microorganisms. The primary metric obtained is the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9] Following MIC determination, the Minimum Bactericidal Concentration (MBC), the lowest concentration that kills 99.9% of the initial bacterial inoculum, can be assessed to distinguish between bacteriostatic and bactericidal activity.[9] Standardized methods from the Clinical and Laboratory Standards Institute (CLSI) should be followed to ensure reproducibility and comparability of data.[10][11]
Workflow for In Vitro Antimicrobial Evaluation
Caption: Workflow for primary in vitro antimicrobial screening.
Protocol 2.1: Broth Microdilution for MIC Determination (CLSI Guidelines)
Materials:
-
96-well microtiter plates (sterile)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Enterococcus faecalis)
-
Test compound stock solution (e.g., in DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin, Vancomycin)
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)[11]
-
Multichannel pipette, incubator
Procedure:
-
Prepare a serial 2-fold dilution of the test compound in CAMHB directly in the 96-well plate. Typically, 11 concentrations are tested, leaving one well for a growth control (no compound). The final volume in each well should be 50 µL.
-
Prepare a standardized bacterial inoculum by diluting the 0.5 McFarland suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Within 15 minutes of standardization, inoculate each well (including the growth control) with 50 µL of the final bacterial suspension.[11] The final volume in each well is now 100 µL.
-
Include a positive control antibiotic and a sterility control (broth only) on each plate.
-
Seal the plates and incubate at 35-37 °C for 18-24 hours under ambient atmospheric conditions.
-
Read the MIC as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
Data Presentation: MIC Values
Summarize the results in a table for clear comparison of activity across different bacterial strains.
| Compound ID | S. aureus (ATCC 29213) MIC (µg/mL) | E. coli (ATCC 25922) MIC (µg/mL) | P. aeruginosa (ATCC 27853) MIC (µg/mL) | MRSA (Clinical Isolate) MIC (µg/mL) |
| Phenyl-IP-01 | 8 | 32 | >64 | 8 |
| 4-Cl-Phenyl-IP-02 | 2 | 8 | 32 | 2 |
| 2,4-diCl-Phenyl-IP-03 | 1 | 4 | 16 | 1 |
| Ciprofloxacin | 0.25 | 0.015 | 0.5 | 0.5 |
Data are hypothetical and for illustrative purposes only.
Section 3: Mammalian Cell Cytotoxicity and Selectivity Index
Application Note: A critical hurdle in drug development is ensuring that a compound is toxic to the pathogen but safe for the host.[12] Many compounds with potent antimicrobial activity fail because they are equally toxic to eukaryotic cells.[13][14] Cytotoxicity assays are therefore essential to determine the concentration at which a compound causes harm to mammalian cells (IC₅₀).[15][16] The ratio of the compound's cytotoxicity to its antimicrobial activity is known as the Selectivity Index (SI), a key parameter for prioritizing compounds for further development.
Selectivity Index (SI) = IC₅₀ (Cytotoxicity) / MIC (Antimicrobial Activity)
A higher SI value is desirable, indicating greater selectivity for the microbial target.
Protocol 3.1: MTT Assay for Mammalian Cell Cytotoxicity
Materials:
-
Human cell line (e.g., HEK293 - human embryonic kidney, or HepG2 - human liver carcinoma)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)
-
Plate reader (570 nm)
Procedure:
-
Seed the 96-well plates with mammalian cells at an appropriate density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compound in complete growth medium and add them to the cells. Include wells with untreated cells (negative control) and a positive control (e.g., doxorubicin).
-
Incubate the plates for a period relevant to the compound's intended use (e.g., 24-72 hours).
-
After incubation, add MTT solution to each well and incubate for an additional 2-4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.[16]
-
Remove the medium and dissolve the formazan crystals with the solubilization buffer.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.
Data Presentation: Cytotoxicity and Selectivity Index
| Compound ID | MIC (µg/mL) vs. S. aureus | IC₅₀ (µg/mL) vs. HEK293 | Selectivity Index (SI) |
| Phenyl-IP-01 | 8 | >100 | >12.5 |
| 4-Cl-Phenyl-IP-02 | 2 | 85 | 42.5 |
| 2,4-diCl-Phenyl-IP-03 | 1 | 22 | 22 |
Data are hypothetical and for illustrative purposes only. A higher SI is generally preferred.
Section 4: In Vivo Efficacy Assessment
Application Note: After demonstrating promising in vitro activity and an acceptable selectivity index, lead compounds must be evaluated in animal models of infection to assess their in vivo efficacy.[17] These studies are crucial for understanding the compound's behavior in a complex biological system, including its pharmacokinetics (PK) and pharmacodynamics (PD). The choice of model depends on the target pathogen and the intended clinical indication.[18] Mouse systemic infection models are commonly used for initial efficacy screening.[19] All animal experiments must be conducted with meticulous care, adhering to ethical guidelines and with appropriate institutional approval.[17]
Preclinical Development Workflow
Caption: A streamlined workflow for preclinical development.
Protocol 4.1: Murine Systemic Infection Model (General Framework)
Materials:
-
Immunocompetent mice (e.g., BALB/c or C57BL/6)
-
Pathogenic bacterial strain (e.g., a virulent MRSA strain)
-
Test compound formulated in a suitable vehicle
-
Positive control antibiotic
-
Vehicle control
-
Sterile saline and syringes
Procedure:
-
Infection: Induce a systemic infection by injecting a lethal or sub-lethal dose of the bacterial pathogen via an appropriate route (e.g., intraperitoneal, intravenous). The inoculum size should be predetermined in pilot studies to cause a consistent and reproducible infection.
-
Treatment: At a specified time post-infection (e.g., 1-2 hours), begin treatment. Administer the test compound, positive control, or vehicle control to different groups of mice. The route of administration (e.g., oral, intravenous, subcutaneous) and dosing regimen (e.g., once or twice daily for 3-7 days) should be based on available PK data.
-
Monitoring: Monitor the animals daily for clinical signs of illness (e.g., weight loss, lethargy, ruffled fur) and mortality for a defined period (e.g., 7-14 days).
-
Endpoint Measurement (Survival): For survival studies, the primary endpoint is the percentage of surviving animals in each group at the end of the observation period.
-
Endpoint Measurement (Bacterial Burden): For bacterial burden studies, a separate cohort of animals is euthanized at specific time points (e.g., 24 or 48 hours post-treatment). Target organs (e.g., spleen, liver, kidneys) are aseptically harvested, homogenized, and serially diluted for plating to determine the number of colony-forming units (CFU) per gram of tissue.
-
Data Analysis: Analyze survival data using Kaplan-Meier survival curves and log-rank tests. Analyze bacterial burden data using appropriate statistical tests (e.g., t-test or ANOVA) to compare treated groups to the vehicle control.
Conclusion
The development of this compound as an antimicrobial agent is a promising avenue for addressing the challenge of antibiotic resistance. The scaffold's synthetic tractability allows for extensive chemical optimization, while the systematic application of the protocols described in this guide provides a robust framework for advancing compounds from initial synthesis to preclinical proof-of-concept. By carefully evaluating in vitro potency, selectivity, and in vivo efficacy, researchers can effectively identify and develop novel drug candidates from this important chemical class.
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- National Institutes of Health. (2022). Evaluation of in vivo antibacterial drug efficacy using Caenorhabditis elegans infected with carbapenem-resistant Klebsiella pneumoniae as a model host. NIH.
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- Pharmacology Discovery Services. (n.d.). In Vitro Antimicrobials. Pharmacology Discovery Services.
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Application Notes and Protocols for the Synthesis of Imidazo[4,5-b]pyridine Derivatives
Introduction: The Significance of the Imidazo[4,5-b]pyridine Scaffold
The imidazo[4,5-b]pyridine ring system, a bioisostere of natural purines, is a privileged scaffold in medicinal chemistry and drug discovery.[1][2] Its structural similarity to the building blocks of DNA and RNA has led to the development of numerous derivatives with a wide spectrum of biological activities.[3][4] These compounds have shown promise as kinase inhibitors, antimicrobial agents, anti-inflammatory molecules, and anticancer therapeutics.[1][5][6] The therapeutic potential of this heterocyclic system continues to drive the development of novel and efficient synthetic methodologies for its construction and diversification. This guide provides an in-depth overview of common experimental setups and detailed protocols for the synthesis of imidazo[4,5-b]pyridines, aimed at researchers and professionals in the field of drug development.
Synthetic Strategies: An Overview of Key Methodologies
The construction of the imidazo[4,5-b]pyridine core can be achieved through several synthetic routes. The choice of method often depends on the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction. The most prevalent strategies involve the cyclocondensation of a suitably substituted diaminopyridine with a one-carbon electrophile.
Condensation of 2,3-Diaminopyridine with Carboxylic Acids or Their Equivalents
A classical and widely used approach involves the reaction of 2,3-diaminopyridine with a carboxylic acid or its derivatives (e.g., orthoesters). This reaction is typically carried out at elevated temperatures, often in the presence of a dehydrating agent like polyphosphoric acid (PPA) to facilitate the cyclization.[3]
Causality Behind Experimental Choices:
-
2,3-Diaminopyridine: This serves as the foundational building block, providing the pyridine ring and the two adjacent amino groups necessary for the formation of the imidazole ring.
-
Carboxylic Acid/Orthoester: This reagent provides the C2 carbon of the imidazole ring. The choice of carboxylic acid directly determines the substituent at this position.
-
Polyphosphoric Acid (PPA): PPA acts as both a solvent and a dehydrating agent. The high temperature and acidic environment promote the formation of the amide intermediate followed by intramolecular cyclization and dehydration to yield the final aromatic product. Microwave irradiation has been shown to accelerate this transformation, leading to higher yields in shorter reaction times.[3]
Oxidative Cyclocondensation with Aldehydes
An alternative and often high-yielding method is the reaction of 2,3-diaminopyridine with an aldehyde. This reaction proceeds through an initial condensation to form a Schiff base, which then undergoes oxidative cyclization to afford the imidazo[4,5-b]pyridine.[3]
Causality Behind Experimental Choices:
-
Aldehyde: The aldehyde provides the C2 carbon and its corresponding substituent. A wide variety of aldehydes can be used, allowing for significant diversification at this position.
-
Oxidizing Agent: While air can sometimes serve as the oxidant, the reaction is often facilitated by the addition of a mild oxidizing agent. In some cases, the reaction can proceed under thermal conditions in water, relying on air as the oxidant.[3] This approach is particularly attractive from a green chemistry perspective.
Tandem Reactions from 2-Chloro-3-nitropyridine
A versatile and efficient route starts from the readily available 2-chloro-3-nitropyridine. This multi-step, one-pot synthesis involves a sequence of nucleophilic aromatic substitution (SNAr), nitro group reduction, and subsequent cyclization.[7]
Causality Behind Experimental Choices:
-
2-Chloro-3-nitropyridine: The chlorine and nitro groups are excellent activating groups for SNAr, allowing for the facile introduction of a primary amine.
-
Primary Amine: This introduces the desired N1-substituent of the final product.
-
Reducing Agent: The nitro group is selectively reduced to an amine, typically using reagents like zinc in acidic media or sodium dithionite.[3][7] This in situ generates the required 2,3-diaminopyridine intermediate.
-
Aldehyde: Condensation with an aldehyde followed by cyclization yields the fully substituted imidazo[4,5-b]pyridine. This tandem approach allows for the introduction of diversity at three positions of the final molecule in a single, streamlined process.
Detailed Experimental Protocol: One-Pot Synthesis from 2,3-Diaminopyridine and an Aromatic Aldehyde
This protocol details a representative one-pot synthesis of a 2-aryl-1H-imidazo[4,5-b]pyridine derivative via oxidative cyclocondensation. This method is chosen for its operational simplicity and generally good yields.[3]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2,3-Diaminopyridine | Reagent Grade, ≥98% | Sigma-Aldrich | |
| Substituted Aromatic Aldehyde | Reagent Grade, ≥97% | Sigma-Aldrich | |
| Dimethylformamide (DMF) | Anhydrous, 99.8% | Sigma-Aldrich | Other solvents like ethanol can also be used.[8] |
| Round-bottom flask | Appropriate size for the reaction scale. | ||
| Reflux condenser | |||
| Magnetic stirrer and stir bar | |||
| Heating mantle or oil bath | |||
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F254 | Merck | For reaction monitoring. |
| Column chromatography supplies | Silica gel (230-400 mesh) | For purification. | |
| Rotary evaporator |
Step-by-Step Methodology
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,3-diaminopyridine (1.0 eq.) in a suitable solvent such as DMF.
-
Addition of Aldehyde: To the stirred solution, add the substituted aromatic aldehyde (1.0 eq.).
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 120-150 °C for DMF) and maintain this temperature. The reaction is often left open to the air to facilitate oxidation.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC. A common mobile phase for this system is a mixture of ethyl acetate and hexane. The disappearance of the starting materials and the appearance of a new, more polar spot (the product) indicates the reaction is proceeding.
-
Work-up: Once the reaction is complete (typically after 3-4 hours), allow the mixture to cool to room temperature.[9] Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash it with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure 2-aryl-1H-imidazo[4,5-b]pyridine.[8][9]
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.
Visualization of Synthetic Pathways
Reaction Mechanism: Oxidative Cyclocondensation
Caption: Oxidative cyclocondensation of 2,3-diaminopyridine with an aldehyde.
Experimental Workflow
Caption: General experimental workflow for imidazo[4,5-b]pyridine synthesis.
Troubleshooting and Common Side Reactions
While the synthesis of imidazo[4,5-b]pyridines is generally robust, several challenges can arise.
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Increase reaction time or temperature. Ensure efficient removal of water if applicable (e.g., Dean-Stark trap).[10] |
| Suboptimal pH. | For reactions with carboxylic acids, ensure acidic conditions. For other methods, check the literature for optimal pH. | |
| Formation of Side Products | Incomplete cyclization. | Drive the reaction to completion by adjusting temperature or time. Ensure dehydrating conditions are sufficient.[10] |
| N-oxide formation. | The pyridine nitrogen can be oxidized. Use milder oxidizing agents or control the stoichiometry carefully.[10] | |
| Purification Difficulties | Product is highly polar. | Use a more polar eluent system for column chromatography or consider reverse-phase chromatography. |
| Product is insoluble. | Recrystallization from a high-boiling point solvent might be necessary. |
Conclusion
The synthesis of imidazo[4,5-b]pyridines is a well-established field with a variety of reliable methods available to researchers. The choice of synthetic route should be guided by the desired substitution pattern and the available resources. The protocols and insights provided in this guide are intended to equip researchers with the knowledge to successfully synthesize and explore the potential of this important class of heterocyclic compounds. Careful attention to reaction conditions, purification techniques, and potential side reactions will ensure the efficient and successful synthesis of these valuable molecules for further investigation in drug discovery and development.
References
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. Available at: [Link]
-
Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. Available at: [Link]
-
Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry. Available at: [Link]
-
A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. Semantic Scholar. Available at: [Link]
-
Imidazo[4,5-b]pyridine derived tubulin polymerization inhibitors: Design, synthesis, biological activity in vitro and computational analysis. PubMed. Available at: [Link]
-
Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. ACS Omega. Available at: [Link]
-
Design and One-Pot Synthesis of (1H, 3H) Imidazo[4,5-b] Pyridines: Novel Therapeutic Agents Against M. Tuberculosis. ResearchGate. Available at: [Link]
-
Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). ResearchGate. Available at: [Link]
-
NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. Journal of Chemical Technology and Metallurgy. Available at: [Link]
-
Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. ResearchGate. Available at: [Link]
-
Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. SciSpace. Available at: [Link]
-
Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science. Available at: [Link]
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- 3. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Imidazo[4,5-b]pyridine derived tubulin polymerization inhibitors: Design, synthesis, biological activity in vitro and computational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
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Strategic Purification of 2-Phenyl-1H-imidazo[4,5-b]pyridine via Automated Flash Column Chromatography
An Application Guide and Protocol
Abstract: The 2-Phenyl-1H-imidazo[4,5-b]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic candidates. Achieving high purity of this intermediate is paramount for accurate downstream biological evaluation and robust structure-activity relationship (SAR) studies. This application note provides a comprehensive guide and a detailed, field-proven protocol for the purification of this compound using automated flash column chromatography. We will delve into the chemical principles governing the separation, method development using Thin-Layer Chromatography (TLC), a step-by-step purification protocol, and advanced troubleshooting techniques to overcome common challenges associated with purifying basic N-heterocyclic compounds.
Foundational Principles: The Chemistry of Separation
The successful purification of this compound hinges on understanding its chemical properties and how they dictate its interaction with the chromatographic environment. This molecule possesses a fused bicyclic system containing three nitrogen atoms, rendering it basic. This basicity is the primary factor influencing its chromatographic behavior, particularly on silica gel, the most common stationary phase.
1.1. The Stationary Phase: Understanding Silica Gel
Silica gel is a porous, granular form of silicon dioxide (SiO₂).[1] Its surface is populated with silanol groups (Si-OH), which are slightly acidic.[2] These silanol groups are the primary sites of interaction for polar molecules.
The basic nitrogen atoms in the imidazo[4,5-b]pyridine ring system can engage in strong, non-ideal interactions with these acidic silanol groups.[2] This can lead to several undesirable outcomes:
-
Irreversible Adsorption: The compound may bind so strongly that it cannot be eluted from the column, resulting in low recovery.
-
Peak Tailing: A common issue with basic compounds, where the peak on the chromatogram appears asymmetrical with a drawn-out trailing edge. This occurs because of the multiple types of interactions between the analyte and the stationary phase, leading to a non-uniform elution profile and poor separation from closely eluting impurities.[2]
1.2. The Mobile Phase: The Engine of Elution
The mobile phase, or eluent, is the solvent or solvent mixture that flows through the column and carries the sample components with it.[1] The choice of mobile phase is critical for achieving separation. In normal-phase chromatography, a non-polar stationary phase like silica is used, and the mobile phase is less polar.[3] Elution power is increased by gradually increasing the polarity of the mobile phase.[1]
For a moderately polar compound like this compound, common solvent systems include mixtures of a non-polar solvent (e.g., Hexane, Heptane) and a more polar solvent (e.g., Ethyl Acetate, Dichloromethane, Methanol).
1.3. Mitigating Undesirable Interactions: The Role of Additives
To counteract the strong interaction between the basic analyte and acidic silica, a small amount of a competing base is often added to the mobile phase.[2] Triethylamine (TEA) or ammonia are frequently used for this purpose. These additives work by preferentially interacting with the active silanol sites, effectively "shielding" them from the target compound.[2] This results in more symmetrical peak shapes, improved resolution, and better recovery.
Workflow for Purification
The purification process is a systematic workflow that begins with analytical method development on a small scale and culminates in the preparative separation of the bulk material.
Caption: Workflow for the purification of this compound.
Protocol 1: Method Development with Thin-Layer Chromatography (TLC)
Before committing the bulk of your crude material to a column, it is essential to identify an appropriate solvent system using TLC. The goal is to find a mobile phase composition that moves the target compound to a Retention Factor (Rf) of approximately 0.3-0.4, ensuring it is well-separated from impurities.[4]
Materials:
-
TLC plates (Silica gel 60 F₂₅₄)
-
Developing chambers
-
Capillary spotters
-
Crude this compound solution (approx. 1 mg/mL in DCM or MeOH)
-
Various solvents: Hexane, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH)
-
Triethylamine (TEA)
-
UV lamp (254 nm)
Procedure:
-
Prepare Eluents: Prepare a series of solvent mixtures with varying polarities. Start with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) and incrementally increase the polarity (e.g., 7:3, 1:1, 3:7 Hexane:EtOAc). Also, prepare a set with DCM:MeOH (e.g., 98:2, 95:5).
-
Spot the TLC Plate: Using a capillary spotter, carefully apply a small spot of the crude sample solution onto the baseline of a TLC plate.
-
Develop the Plate: Place the plate in a developing chamber containing your chosen eluent. Ensure the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp at 254 nm. Circle the visible spots.
-
Calculate Rf Values: Calculate the Rf for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Optimize with Additive: If the spot for the target compound shows significant tailing, prepare the most promising eluent from the previous steps and add 0.5-1% TEA. Run a new TLC plate with this modified eluent and observe the improvement in spot shape.
-
Select System: Choose the solvent system that provides an Rf of ~0.35 for the target compound and the best possible separation from all other spots.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (Standard Grade, 60 Å) | Cost-effective and widely applicable for a broad range of polarities.[1] |
| Mobile Phase Scout | Hexane/Ethyl Acetate or DCM/Methanol | These solvent systems cover a wide polarity range suitable for many N-heterocycles. |
| Mobile Phase Additive | 0.5-1% Triethylamine (TEA) | Acts as a competing base to minimize interaction with acidic silanol groups, preventing peak tailing.[2] |
| Target Rf Value | ~0.3 - 0.4 | Provides optimal resolution and a reasonable elution time on a preparative column.[4] |
Protocol 2: Preparative Flash Column Chromatography
This protocol assumes the use of an automated flash chromatography system, though the principles are directly applicable to manual column setups.
Materials and Equipment:
-
Automated flash chromatography system
-
Pre-packed silica gel column (sized appropriately for the amount of crude material, typically a 20-50x sample-to-sorbent mass ratio).[4]
-
Crude this compound
-
Optimized mobile phase solvents (Solvent A: Non-polar, e.g., Hexane; Solvent B: Polar, e.g., Ethyl Acetate), both containing 0.5% TEA.
-
Diatomaceous earth (Celite) or a small amount of silica gel for dry loading.
-
Rotary evaporator.
Procedure:
-
Sample Preparation (Dry Loading): a. Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM or MeOH). b. Add diatomaceous earth or silica gel (2-3 times the mass of the crude product) to the solution. c. Concentrate the mixture to a dry, free-flowing powder using a rotary evaporator. This is now your solid-supported sample.
-
System Setup: a. Install the appropriate size silica column onto the flash system. b. Prime the system pumps with Solvent A and Solvent B. c. Load the solid-supported sample into a solid load cartridge and attach it to the system.
-
Method Programming: a. Based on the TLC results, program a gradient elution method. A typical gradient might be:
- Start at a polarity lower than your TLC condition (e.g., if TLC was 3:7 Hexane:EtOAc, start the column at 1:9 Hexane:EtOAc).
- Hold at the starting condition for 2-3 column volumes (CVs) to allow for column equilibration.
- Run a linear gradient from the starting condition up to a polarity slightly higher than your TLC condition over 10-15 CVs.
- Hold at the final polarity for another 3-5 CVs to ensure all compounds have eluted. b. Set the flow rate according to the column manufacturer's recommendation. c. Set the UV detector to monitor at a wavelength where the compound absorbs (e.g., 254 nm).
-
Execution and Fraction Collection: a. Start the purification run. The system will automatically execute the gradient and collect fractions based on the UV signal. b. Monitor the chromatogram in real-time. The peak corresponding to your target compound should be symmetrical and well-resolved.
-
Post-Run Analysis: a. Analyze the collected fractions corresponding to the main peak (and any surrounding fractions) by TLC to confirm purity and identify the fractions containing the pure product. b. Combine the pure fractions into a clean, pre-weighed round-bottom flask. c. Remove the solvent using a rotary evaporator. d. Place the flask under high vacuum to remove residual solvent, yielding the purified this compound.
Troubleshooting Common Purification Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Poor Separation / Co-elution | - Mobile phase is too polar (high Rf).- Gradient is too steep.- Column is overloaded with sample. | - Decrease the initial polarity of the mobile phase.- Flatten the gradient (run over more column volumes).- Use a larger column or reduce the sample load.[2] |
| Severe Peak Tailing | - Strong interaction between the basic analyte and acidic silica. | - Ensure 0.5-1% Triethylamine (TEA) is added to both mobile phase solvents.[2]- Consider switching to a different stationary phase like neutral or basic alumina if tailing persists. |
| Low Compound Recovery | - Compound is irreversibly adsorbed to the silica.- Compound is precipitating on the column. | - Increase the TEA concentration slightly (up to 2%).- Increase the final polarity of the gradient (e.g., add a small percentage of MeOH to the polar solvent).- Ensure the sample is fully soluble in the mobile phase. |
| Cracked/Channeled Column Bed | - Improperly packed column (manual packing).- Rapid change in solvent polarity causing thermal stress. | - Use high-quality, pre-packed columns.- Avoid abrupt "step" gradients; use linear gradients. |
Conclusion
The purification of this compound by column chromatography is a routine but critical step in its application for research and drug development. Success relies on a systematic approach that begins with careful method development using TLC and addresses the inherent chemical challenges posed by its basic N-heterocyclic structure. By employing a suitable stationary phase, an optimized gradient mobile phase, and the strategic use of additives like triethylamine, researchers can consistently achieve high purity, ensuring the integrity of subsequent experimental results. The protocols and troubleshooting guide provided herein serve as a robust framework for navigating this essential purification process.
References
-
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
-
Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Column chromatography. Retrieved from [Link]
-
Gu, Y., et al. (2007). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. Journal of Separation Science, 30(12), 1935-1940. Retrieved from [Link]
-
Santaniello, B. S., Price, M. J., & Murray, J. K., Jr. (2017). Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. Journal of Chemical Education, 94(3), 366-369. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Imidazo[4,5-b]pyridine Synthesis
Introduction: The Significance of the Imidazo[4,5-b]pyridine Scaffold
Welcome to the technical support guide for the synthesis of imidazo[4,5-b]pyridines. This heterocyclic system, a bioisostere of natural purines, is a privileged scaffold in medicinal chemistry and drug development.[1][2] Its derivatives have demonstrated a vast range of biological activities, including potential as anticancer, anti-inflammatory, antiviral, and antihypertensive agents.[2][3]
The structural similarity between the imidazopyridine core and purines allows these compounds to interact with a variety of biological targets.[4] However, realizing their therapeutic potential hinges on the efficient and controlled synthesis of analogs with diverse substitution patterns. This guide provides field-proven insights, troubleshooting solutions, and detailed protocols to help you navigate the common challenges encountered during the synthesis of this important heterocyclic family.
Part 1: General Synthetic Routes & Mechanisms
The most prevalent and robust method for constructing the imidazo[4,5-b]pyridine core is the condensation of a 2,3-diaminopyridine precursor with a suitable carbonyl-containing reagent, such as a carboxylic acid, aldehyde, or their respective derivatives.[4][5][6] The reaction proceeds through the formation of a Schiff base or amide intermediate, followed by an intramolecular cyclization and subsequent dehydration or oxidation to yield the aromatic heterocyclic system.
Caption: General synthesis of Imidazo[4,5-b]pyridines.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary starting materials for imidazo[4,5-b]pyridine synthesis? A1: The cornerstone starting material is 2,3-diaminopyridine or its substituted derivatives.[7][8][9] This precursor is typically reacted with a second component that provides the C2 carbon of the imidazole ring, most commonly an aldehyde, a carboxylic acid, or an orthoester.[4][6]
Q2: Why is regioisomer formation a significant challenge, particularly during alkylation? A2: Regioisomerism is a frequent complication due to the tautomeric nature of the N-H proton on the imidazole ring of the unsubstituted imidazo[4,5-b]pyridine scaffold.[5][10] This means that alkylation can occur at either the N1 or N3 position of the imidazole ring, as well as the pyridine nitrogen (N4 or N7 depending on nomenclature), leading to a mixture of products that can be difficult to separate due to their similar physicochemical properties.[5][11]
Q3: How can I definitively confirm the structure of my separated regioisomers? A3: Unambiguous structural assignment requires advanced spectroscopic techniques. While 1D ¹H and ¹³C NMR are essential, they are often insufficient. Two-dimensional NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are critical for establishing through-space and through-bond correlations, respectively. These experiments allow you to definitively determine the site of substitution and confirm the connectivity of the molecule.[6][12]
Part 3: In-Depth Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Issue 1: Low Yield of the Desired Product
Question: My condensation reaction between 2,3-diaminopyridine and an aldehyde is resulting in a very low yield. What are the likely causes and how can I improve it?
Answer: Low yields in this core reaction can stem from several factors. A systematic approach to troubleshooting is essential.
Caption: Troubleshooting workflow for low reaction yield.
-
Causality 1: Incomplete Reaction or Unfavorable Equilibrium. The condensation to form the initial intermediate and the subsequent cyclization may not have reached completion.
-
Solution: Monitor the reaction closely by TLC or LC-MS. If starting material persists, consider increasing the reaction time or temperature.[5] For condensations with carboxylic acids or their equivalents (e.g., orthoesters), the reaction is an equilibrium process that releases water. Efficiently removing this water using a Dean-Stark apparatus or a compatible drying agent can drive the reaction forward.[5]
-
-
Causality 2: Inefficient Aromatization. When using an aldehyde, the cyclized intermediate exists in a dihydro state and requires an oxidation step to form the final aromatic imidazo[4,5-b]pyridine.
-
Solution: While atmospheric oxygen can suffice, it is often slow and inefficient.[5] Consider employing a mild oxidizing agent. Sodium metabisulfite (Na₂S₂O₅) in a solvent like DMSO is a well-documented method for promoting this oxidative cyclization.[10] Alternatively, conducting the reaction in an open-to-air setup under thermal conditions can also yield the product.[4]
-
-
Causality 3: Suboptimal pH. The reaction pH is critical.
-
Solution: For reactions involving carboxylic acids, acidic conditions are generally required to activate the carbonyl group.[5] Polyphosphoric acid (PPA) is often used as both a catalyst and a solvent for this purpose. When using orthoesters, a catalytic amount of a strong acid (e.g., p-TsOH) can be beneficial.
-
Issue 2: Formation of Undesired Side Products
Question: I am observing a significant side product that I suspect is a regioisomer from N-alkylation. How can I control the selectivity?
Answer: This is a classic challenge in imidazo[4,5-b]pyridine chemistry. The regiochemical outcome is a delicate balance of steric and electronic factors, influenced heavily by the reaction conditions.
-
Causality: Tautomerism and Kinetic vs. Thermodynamic Control. The N-H proton of the imidazole ring can reside on either nitrogen, leading to two distinct tautomers. The choice of base, solvent, and temperature can influence which tautomer is deprotonated and which resulting anion is more nucleophilic, leading to different product ratios.
-
Solution 1: Systematic Screening of Bases and Solvents. There is no universal solution, and optimization is key. Create a screening matrix to test different conditions. A strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent like DMF or THF often provides different selectivity compared to a weaker base like potassium carbonate (K₂CO₃).[2][5] Phase-transfer catalysis conditions have also been employed to achieve good yields in alkylation reactions.[2]
-
Solution 2: Directed Synthesis. To avoid the issue of post-cyclization alkylation altogether, consider a strategy where the N-substituent is introduced before the imidazole ring is formed. For example, starting with 2-chloro-3-nitropyridine, one can perform an SNAr reaction with a primary amine to install the desired N-substituent, followed by reduction of the nitro group and subsequent cyclization with an aldehyde.[13] This provides unambiguous regiocontrol from the outset.
-
| Parameter | Condition A (e.g., Kinetic Control) | Condition B (e.g., Thermodynamic Control) | Rationale |
| Base | NaH, LDA (Strong, Irreversible) | K₂CO₃, Cs₂CO₃ (Weaker, Reversible) | Strong bases favor the kinetically preferred, more accessible N-anion. Weaker bases may allow for equilibration to the thermodynamically more stable anion. |
| Solvent | THF, Dioxane (Less Polar) | DMF, DMSO (Polar Aprotic) | Solvent polarity can influence the solvation of the anionic intermediate and the cation, affecting reactivity and selectivity.[5] |
| Temperature | Low Temperature (-78 °C to 0 °C) | Room Temp to Elevated Temp | Lower temperatures favor the kinetically controlled product, while higher temperatures allow the reaction to reach thermodynamic equilibrium. |
Issue 3: Purification Difficulties
Question: I have a mixture of regioisomers that are co-eluting on my silica gel column. What are my options for purification?
Answer: Separating closely related isomers is a common purification hurdle.
-
Causality: Similar Polarity. Regioisomers often have very similar polarities and molecular weights, making them behave almost identically during standard chromatographic separation.
-
Solution 1: High-Performance Chromatography. If scale allows, semi-preparative or preparative reverse-phase HPLC is often the most effective method for resolving stubborn isomers.[14]
-
Solution 2: Crystallization. Explore different solvent systems for recrystallization. Sometimes, one isomer will preferentially crystallize out of a specific solvent or solvent mixture, providing a scalable purification method. Seeding with a pure crystal, if available, can be beneficial.
-
Solution 3: Derivatization. In some cases, it may be possible to selectively react one isomer with a reagent to dramatically alter its polarity, allowing for easy separation. The protecting group or handle can then be removed. This is a more involved, multi-step approach but can be effective when all else fails.
-
Part 4: Experimental Protocols
Protocol 1: General Procedure for Imidazo[4,5-b]pyridine Synthesis via Aldehyde Condensation
This protocol describes a general method for the oxidative cyclocondensation of 2,3-diaminopyridine with an aromatic aldehyde.
-
Reagent Setup: In a round-bottom flask equipped with a reflux condenser, combine 2,3-diaminopyridine (1.0 eq), the desired aldehyde (1.0-1.1 eq), and sodium metabisulfite (Na₂S₂O₅, 1.1 eq).
-
Solvent Addition: Add anhydrous DMSO to achieve a concentration of approximately 0.2-0.5 M.
-
Reaction: Heat the reaction mixture to 100-120 °C and stir under a nitrogen or argon atmosphere.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-water. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water, followed by a cold, non-polar solvent (e.g., diethyl ether or hexanes) to remove non-polar impurities.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.
Protocol 2: Screening Conditions for Regioselective N-Alkylation
This protocol outlines a parallel screening approach to quickly identify optimal conditions for selective alkylation.
-
Setup: In an array of reaction vials, add the parent imidazo[4,5-b]pyridine (1.0 eq) and a magnetic stir bar to each vial.
-
Variable Addition:
-
Vials 1-2: Add K₂CO₃ (1.5 eq) as the base.
-
Vials 3-4: Add NaH (60% dispersion in mineral oil, 1.2 eq) as the base.
-
Vials 1 & 3: Add anhydrous DMF as the solvent.
-
Vials 2 & 4: Add anhydrous THF as the solvent.
-
-
Reagent Addition: Add the alkylating agent (e.g., methyl iodide, benzyl bromide, 1.1 eq) to each vial.
-
Reaction: Seal the vials and stir the reactions at room temperature.
-
Analysis: After a set time (e.g., 2, 8, and 24 hours), take an aliquot from each reaction, quench with water, extract with a suitable organic solvent (e.g., ethyl acetate), and analyze the organic layer by LC-MS. Determine the ratio of the desired regioisomer to other isomers.
-
Scale-up: Once the optimal base/solvent combination for selectivity is identified, the reaction can be scaled up under those conditions.
References
- Fox, B. A., & Threlfall, T. L. (n.d.). 2,3-diaminopyridine. Organic Syntheses Procedure.
- 2,3-Diaminopyridine synthesis. (n.d.). ChemicalBook.
- 2,3-Diaminopyridine | 452-58-4. (n.d.). ChemicalBook.
- BenchChem Technical Support Team. (2025, December). Common side reactions in the synthesis of imidazo[4,5-b]pyridines. Benchchem.
- Method for preparing 2, 3-diamino pyridine. (n.d.). Google Patents.
- 2,3-Diaminopyridine 95 452-58-4. (n.d.). Sigma-Aldrich.
- Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (n.d.). PubMed Central.
- Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). (2025, August 5). ResearchGate.
- Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. (n.d.). ACS Publications.
- Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. (n.d.). PubMed.
- NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. (2022, February 20).
- Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. (2018, April 26). ACS Omega.
- Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. (2012, October 8). Journal of Medicinal Chemistry.
- Optimization of reaction condition for the formation of imidazo pyridine. [a]. (n.d.). ResearchGate.
- Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. (n.d.). PMC - NIH.
- Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. (2023, April 4). MDPI.
- Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. (n.d.). Beilstein Journals.
- Technical Support Center: Synthesis of 6H-Imidazo[4,5-b]pyridines. (n.d.). Benchchem.
- Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (n.d.). MDPI.
- Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. (2023, December 13). RSC Advances.
- Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. (2023, August 29). PubMed.
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- 4. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Strategic Control of Regioisomer Formation in Imidazo[4,5-b]pyridine Alkylation
Last Updated: 2026-01-13
Introduction
The imidazo[4,5-b]pyridine scaffold is a cornerstone in medicinal chemistry, largely due to its structural resemblance to endogenous purines, which allows for interaction with a diverse range of biological targets.[1][2][3] N-alkylation of this core is a critical step in the synthesis of compound libraries for drug discovery, as the position and nature of the alkyl substituent can dramatically alter pharmacological activity.[4] However, the presence of multiple nucleophilic nitrogen atoms within the imidazo[4,5-b]pyridine ring system presents a significant challenge in controlling the regioselectivity of alkylation, often leading to the formation of a mixture of regioisomers.[4][5][6]
This technical guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers in navigating the complexities of imidazo[4,5-b]pyridine alkylation and achieving the desired regiochemical outcome.
Frequently Asked Questions (FAQs)
Q1: What are the primary sites of alkylation on the imidazo[4,5-b]pyridine ring, and what are the resulting regioisomers?
The primary sites for alkylation on the imidazo[4,5-b]pyridine scaffold are the nitrogen atoms in both the imidazole and pyridine rings.[7] This leads to the potential formation of several regioisomers. The specific isomers formed depend on the tautomeric form of the starting material and the reaction conditions. The key nucleophilic nitrogens are at the N1, N3, and N4 positions.
Q2: I am obtaining a mixture of regioisomers during N-alkylation. What are the key factors that influence regioselectivity?
Obtaining a mixture of isomers is a common challenge.[5][7] The regioselectivity of N-alkylation is highly dependent on a combination of factors:
-
Base: The choice of base is critical. Stronger bases like sodium hydride (NaH) tend to favor alkylation on the imidazole ring, while weaker bases like potassium carbonate (K2CO3) can lead to alkylation on the pyridine nitrogen.[7]
-
Solvent: The polarity of the solvent plays a significant role. Nonpolar solvents may favor alkylation at the N3 position.[7] Common solvents include DMF, THF, and Dioxane.[7]
-
Alkylating Agent: The nature of the alkylating agent, including its steric bulk and the nature of the leaving group, can influence the site of attack.
-
Temperature: Reaction temperature can affect the kinetic versus thermodynamic control of the reaction, thereby influencing the regioisomeric ratio.
-
Substituents: The electronic and steric properties of substituents already present on the imidazo[4,5-b]pyridine ring can direct the incoming alkyl group to a specific nitrogen.
Q3: How can I definitively determine the structure of the regioisomers I have synthesized?
Structural elucidation of regioisomers is crucial and can be challenging. A combination of spectroscopic techniques is often necessary:
-
2D NMR Spectroscopy: Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful tool for assigning regiochemistry.[5][8] By observing through-space correlations between the protons of the newly introduced alkyl group and the protons on the pyridine ring, one can determine the site of alkylation. For instance, a strong NOE between the benzylic protons of an N-benzyl group and the H-5 proton would confirm the formation of the N4 regioisomer.[8]
-
HMBC Spectroscopy: Heteronuclear Multiple Bond Correlation (HMBC) experiments, particularly ¹H-¹⁵N HMBC, can provide direct evidence of connectivity between the alkyl group and a specific nitrogen atom.[5]
-
X-ray Crystallography: When suitable crystals can be obtained, single-crystal X-ray diffraction provides unambiguous structural confirmation.[5]
Troubleshooting Guide: Controlling Regioselectivity
This section provides a systematic approach to troubleshooting and optimizing your N-alkylation reactions to favor the formation of a specific regioisomer.
Issue: Predominant formation of the undesired regioisomer.
When the reaction yields the wrong isomer as the major product, a strategic modification of the reaction conditions is necessary.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for regioisomer control.
Detailed Troubleshooting Steps:
-
Modify the Base and Solvent System: This is often the most impactful change. If you are obtaining a mixture of isomers, systematically screen different base and solvent combinations.[7] For example, switching from K2CO3 in DMF to NaH in THF can significantly alter the regioisomeric ratio.
-
Employ a Phase-Transfer Catalyst: In solid-liquid systems, a phase-transfer catalyst like tetra-n-butylammonium bromide (TBAB) can facilitate the reaction and sometimes influence the regioselectivity.[4][9][10]
-
Steric Hindrance as a Directing Tool: The steric bulk of both the substrate and the alkylating agent can be leveraged to control the reaction's outcome.[11] Modifying substituents on the starting materials may sterically hinder attack at one nitrogen, thereby favoring alkylation at a less hindered site. DFT calculations have shown that regioselectivity can be governed by a 'steric approach control'.[12]
-
Directed Synthesis Strategies: For challenging cases, a directed synthesis approach may be necessary. Palladium-catalyzed cross-coupling reactions, for instance, can offer superior regiocontrol for the synthesis of specific N1-substituted derivatives.[11][13]
Advanced Strategy: Protecting Group Approach
For syntheses requiring unambiguous regioselectivity, a protecting group strategy is a robust solution. This involves selectively protecting one or more nitrogen atoms to prevent their alkylation, directing the alkylating agent to the desired position.
Illustrative Workflow for Protecting Group Strategy
Caption: General workflow for a protecting group strategy.
Experimental Protocols
General Protocol for N-Alkylation using K2CO3/DMF
This protocol is a common starting point for the N-alkylation of imidazo[4,5-b]pyridines.[4]
Materials:
-
Substituted 6H-imidazo[4,5-b]pyridine
-
Alkylating agent (e.g., benzyl bromide, allyl bromide)
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Tetra-n-butylammonium bromide (TBAB) (optional)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the substituted 6H-imidazo[4,5-b]pyridine (1.0 eq) in DMF, add potassium carbonate (2.2 eq).[4]
-
If using a phase-transfer catalyst, add tetra-n-butylammonium bromide (0.15 eq).[4]
-
Stir the mixture at room temperature and add the alkylating agent (1.6 eq) dropwise.[4]
-
Continue stirring the reaction mixture at room temperature for 24 hours.[4] Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, filter the mixture to remove inorganic salts.[4]
-
Concentrate the filtrate under reduced pressure to remove DMF.[4]
-
Dissolve the residue in ethyl acetate and wash with water and then with brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate.[4]
-
Purify the crude product by column chromatography on silica gel to separate the regioisomers.
Data Summary: Influence of Reaction Conditions on Regioselectivity
The following table summarizes reported conditions and their influence on the regiochemical outcome of N-alkylation.
| Starting Material | Alkylating Agent | Base | Solvent | Major Regioisomer | Reference |
| 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | Benzyl bromide | K2CO3 | DMF | N4 | [5] |
| 2-(3,4-dimethoxyphenyl)imidazo[4,5-b]pyridine | n-Butyl bromide | K2CO3 | DMF | N4 | [5] |
| 6-Bromo-2-(4-(4-fluorophenoxy)phenyl)-4H-imidazo[4,5-b]pyridine | 1-(chloromethyl)-4-methoxybenzene | K2CO3 | DMF | N4 | [8] |
| Imidazo[4,5-b]pyridine-4-oxide | Benzyl bromide | K2CO3 | DMF | N1/N3 mixture | [12] |
Conclusion
Controlling regioisomer formation in the alkylation of imidazo[4,5-b]pyridines is a multifaceted challenge that requires careful consideration of reaction parameters. By systematically evaluating the influence of bases, solvents, and steric factors, and by employing advanced strategies such as directed synthesis or protecting groups when necessary, researchers can effectively navigate this complex synthetic landscape. The troubleshooting guides and protocols provided herein serve as a comprehensive resource for the development of robust and selective N-alkylation methodologies, ultimately accelerating the discovery of novel therapeutic agents based on the privileged imidazo[4,5-b]pyridine scaffold.
References
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PubMed Central. Available at: [Link]
-
Synthesis and Cytotoxicity of Some Imidazo[4,5‐b]pyridine Derivatives and Their Regioselective N‐Alkylation | Request PDF - ResearchGate. Available at: [Link]
-
N-Alkylation of Some Imidazopyridines - FABAD Journal of Pharmaceutical Sciences. Available at: [Link]
-
Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - MDPI. Available at: [Link]
-
Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC - NIH. Available at: [Link]
-
Regioselective N-alkylation of imidazo[4,5- b]pyridine-4-oxide derivatives: an experimental and DFT study | Request PDF - ResearchGate. Available at: [Link]
-
A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. Available at: [Link]
-
Identification of Regioisomers in a Series of N-Substituted Pyridin-4-yl Imidazole Derivatives by Regiospecific Synthesis, GC/MS, and 1H NMR | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Direct Alkynylation of 3H-Imidazo[4,5-b]pyridines Using gem-Dibromoalkenes as Alkynes Source - PubMed. Available at: [Link]
-
NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. Available at: [Link]
-
C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 - MDPI. Available at: [Link]
-
Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study - MDPI. Available at: [Link]
-
Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Available at: [Link]
-
Imidazo(4,5-b)pyridine | C6H5N3 | CID 67504 - PubChem. Available at: [Link]
-
Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Available at: [Link]
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- 2. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - Jarmoni - Current Medicinal Chemistry [rjpbr.com]
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troubleshooting incomplete cyclization in imidazo[4,5-b]pyridine synthesis
Welcome to the technical support center for imidazo[4,5-b]pyridine synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the crucial cyclization step in forming this important heterocyclic scaffold. As a structure that is bioisosteric to purines, imidazo[4,5-b]pyridine derivatives are of significant interest in medicinal chemistry, but their synthesis is not without its challenges.[1][2] This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My reaction has stalled. I'm isolating a stable intermediate instead of the cyclized imidazo[4,5-b]pyridine. What is happening?
A1: This is the most common issue in this synthesis and it almost always points to an incomplete final ring-closure. The initial condensation between the 2,3-diaminopyridine and a carbonyl partner (like an aldehyde or carboxylic acid) forms an amide or imine intermediate. However, the subsequent intramolecular cyclization and dehydration (or oxidation) to form the aromatic imidazole ring is often the rate-limiting and most energy-intensive step.[3]
Essentially, you have successfully completed the first stage of the reaction, but the conditions are insufficient to overcome the activation energy barrier for the final cyclization. The stability of the intermediate can deceive analytical methods like TLC or LC-MS into suggesting the reaction is "clean" when, in fact, it is simply incomplete.
Troubleshooting Incomplete Cyclization
The following section breaks down the critical parameters that govern the success of the final ring-closing event.
Q2: I've confirmed I have an intermediate. How can I force the reaction to completion?
A2: Driving the cyclization requires a systematic approach. The key is to shift the reaction equilibrium towards the dehydrated, aromatic product. This can be achieved by manipulating thermal conditions, removing byproducts, or adjusting the catalytic environment.
1. The Thermal Driving Force: Temperature & Solvent Choice
-
Causality: Many cyclization reactions require significant thermal energy to overcome the activation barrier for the intramolecular nucleophilic attack and subsequent dehydration.[3] If the reaction temperature is too low, the reaction will stall at the more stable acyclic intermediate.
-
Solution: Increase the reaction temperature. If your current solvent limits the temperature, switch to a higher-boiling point solvent. Refluxing is a common and effective strategy.[3]
| Solvent | Boiling Point (°C) | Common Use Case / Notes |
| Toluene | 111 | Moderate temperature, good for azeotropic water removal. |
| Xylenes | ~140 | Higher temperature than toluene. |
| N,N-Dimethylformamide (DMF) | 153 | Excellent polar aprotic solvent, often effective.[4][5] |
| Dimethyl Sulfoxide (DMSO) | 189 | High temperature, can also act as an oxidant in some cases. |
| Acetic Acid | 118 | Often used as both a solvent and an acid catalyst.[2] |
| Polyphosphoric Acid (PPA) | >200 | Acts as a powerful dehydrating agent and acidic catalyst at high temp. |
2. The Equilibrium Problem: Dehydration & Water Removal
-
Causality: The cyclization is a condensation reaction that eliminates a molecule of water. According to Le Châtelier's principle, if water is not effectively removed, it can inhibit the reaction from proceeding to completion and may even promote the reverse reaction (hydrolysis of the intermediate).[3]
-
Solution: Actively remove water from the reaction mixture.
-
Dean-Stark Trap: For solvents that form an azeotrope with water (e.g., toluene, benzene), a Dean-Stark apparatus is the most effective method for continuous water removal at reflux temperatures.[3]
-
Drying Agents: For other setups, adding a compatible high-temperature drying agent can be useful, although this is less common for this specific synthesis.
-
Dehydrating Reagents: In some protocols, particularly the Phillips-Ladenburg type condensation with carboxylic acids, a strong dehydrating agent like polyphosphoric acid (PPA) or Eaton's reagent can be used to drive the reaction.[6]
-
3. The Catalytic Environment: pH and Additives
-
Causality: The reaction mechanism, especially the initial nucleophilic attack and the final dehydration, is often pH-dependent. For condensations with carboxylic acids or their equivalents, acidic conditions are typically required to activate the carbonyl group toward nucleophilic attack by the amine.[3][7]
-
Solution:
-
Acid Catalysis: Ensure an appropriate acidic catalyst is present. For reactions with carboxylic acids, mineral acids like HCl are common.[7] For reactions with orthoesters, a catalytic amount of a strong acid can be beneficial.[3][8]
-
Lewis Acids: In some cases, Lewis acids can be employed to activate the carbonyl partner.
-
4. The Final Step: Oxidation (When Using Aldehyde Precursors)
-
Causality: When condensing 2,3-diaminopyridine with an aldehyde, the initial cyclization forms a dihydro-imidazo[4,5-b]pyridine intermediate. This intermediate must be oxidized to form the final aromatic product. While atmospheric oxygen can sometimes suffice, this process can be slow and inefficient, leading to low yields of the desired product.[3][8]
-
Solution: Introduce a mild oxidizing agent to facilitate the final aromatization step.
-
Air/Oxygen: Bubbling air or oxygen through the reaction mixture can sometimes improve the rate of oxidation.
-
Chemical Oxidants: Consider using mild oxidants like nitrobenzene, DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), or even the DMSO solvent at high temperatures. The choice of oxidant must be compatible with the other functional groups in your molecule.
-
Below is a workflow to guide your troubleshooting process.
Q3: I've tried optimizing the conditions, but my yields are still low. Could my starting materials be the problem?
A3: Absolutely. The purity of your starting materials is paramount.[9]
-
2,3-Diaminopyridine Quality: This reagent is known to be air-sensitive and can darken upon storage due to oxidation. Impurities can chelate with catalysts or participate in side reactions.
-
Verification: Always check the purity of your 2,3-diaminopyridine by NMR and melting point before use.
-
Purification: If necessary, it can be recrystallized from benzene or water, or purified via column chromatography.[10] Several synthetic routes to 2,3-diaminopyridine exist, including the reduction of 2-amino-3-nitropyridine or the amination of 2-chloro-3-aminopyridine, and the purity can vary based on the method.[10][11][12]
-
-
Carbonyl Partner Quality: Ensure your aldehyde, carboxylic acid, or other reaction partner is pure and, if applicable, anhydrous. Aldehydes are particularly prone to oxidation to the corresponding carboxylic acid on storage.
General Experimental Protocol
This protocol describes a general Phillips-type condensation, which serves as a robust starting point for optimization.
Objective: Synthesis of 2-Phenyl-3H-imidazo[4,5-b]pyridine
-
Reagent Preparation: To a solution of 2,3-diaminopyridine (1.0 eq) in a suitable high-boiling solvent (e.g., DMF, 5-10 mL per mmol of diamine), add benzaldehyde (1.05 eq).
-
Reaction Setup: If using a solvent like toluene, equip the flask with a Dean-Stark trap. For other solvents, a reflux condenser is sufficient.
-
Atmosphere: While not always strictly necessary, flushing the apparatus with an inert gas like nitrogen or argon can prevent oxidative side reactions.[9]
-
Heating & Oxidation: Heat the mixture to reflux. For this specific transformation involving an aldehyde, an oxidant is needed. The reaction can be refluxed open to the air to facilitate slow oxidation, or a mild oxidant can be added.[8]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Look for the disappearance of the starting material and the formation of the product spot. The intermediate may or may not be easily visible.
-
Workup: After the reaction is complete (typically several hours), cool the mixture to room temperature. The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure. The crude residue is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
References
-
BenchChem. (2025). Common side reactions in the synthesis of imidazo[4,5-b]pyridines. BenchChem Technical Support. 3
-
Oluwafemi, K. A., et al. (2023). Synthesis of 2,3-diaminopyridine-derived 4-azabenzimidazoles and (phenylimino)pyridine analogues as potential anti-plasmodial agents. Arkat USA.
-
ChemicalBook. (n.d.). 2,3-Diaminopyridine synthesis.
-
Various Authors. (2006-2018). Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). ResearchGate.
-
Fox, B. A., & Threlfall, T. L. (n.d.). 2,3-Diaminopyridine. Organic Syntheses.
-
Gomha, S. M., et al. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 26(21), 6633.
-
Schickh et al. (1936). Preparation of 2,3-diaminopyridine compounds. Google Patents (DE102009022830A1).
-
Oluwafemi, K. A., et al. (2023). Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles and (Phenylimino)pyridine Analogues as Potential Anti-plasmodial Agents. ResearchGate.
-
Lee, Y. C. (1993). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 215(1), 18-24.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking the Potential of 2,3-Diaminopyridine in Pharmaceutical Synthesis.
-
Chen, I. H., et al. (2018). Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. ACS Omega, 3(4), 4344-4352.
-
BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds. BenchChem Technical Support. 9
-
Quiroga, J., et al. (2001). Efficient Synthesis of 3H-Imidazo[4,5-b]pyridines from Malononitrile and 5-Amino-4-(cyanoformimidoyl)imidazoles. The Journal of Organic Chemistry, 66(2), 549-552.
-
Bembalkar, S. R., et al. (2020). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. Journal of the Indian Chemical Society.
-
Reddy, K. R., et al. (2015). Optimization of reaction condition for the formation of imidazo pyridine. ResearchGate.
-
BenchChem. (2025). Technical Support Center: Synthesis of 6H-Imidazo[4,5-b]pyridines. BenchChem Technical Support. 13
-
Jabri, Z., et al. (2022). New Imidazo[4,5-b]pyridine Derivatives: Synthesis, Crystal Structures, Hirshfeld Surface Analysis, DFT Computations and Monte Carlo Simulations. Journal of Chemical Technology and Metallurgy, 57(3), 451-463.
-
Shadrick, W. R., et al. (2024). Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). Bioorganic & Medicinal Chemistry, 111, 117872.
-
Various Authors. (2023). Review Article: Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. ResearchGate.
-
Temple, C. Jr., et al. (1983). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry, 26(1), 91-95.
-
AdiChemistry. (n.d.). Phillips Condensation Reaction | Explanation.
Sources
- 1. journal.uctm.edu [journal.uctm.edu]
- 2. Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. adichemistry.com [adichemistry.com]
- 8. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. 2,3-Diaminopyridine synthesis - chemicalbook [chemicalbook.com]
- 12. DE102009022830A1 - Preparing 2,3-diaminopyridine compounds, useful e.g. as intermediates to produce pharmaceutical compounds, comprises aminating 3-amino-2-halopyridine compounds with aqueous ammonia in the presence of catalyst, heating and extracting - Google Patents [patents.google.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scale-Up Synthesis of 2-Phenyl-1H-imidazo[4,5-b]pyridine
This guide is intended for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2-Phenyl-1H-imidazo[4,5-b]pyridine. Our objective is to provide actionable insights and troubleshooting advice rooted in established process chemistry principles to facilitate a safe, efficient, and robust transition from laboratory-scale experiments to pilot-plant production.
Overview of the Primary Synthetic Route
The most prevalent and industrially viable route for synthesizing this compound involves the condensation of 2,3-diaminopyridine with benzaldehyde. This method is attractive due to the availability of starting materials and the convergent nature of the synthesis.[]
The overall transformation is an oxidative cyclocondensation. While various oxidants and catalysts can be employed, air oxidation is often feasible and cost-effective, particularly at scale.[2]
Reaction Workflow
The synthesis can be visualized as a multi-step, one-pot process. Understanding the sequence of events is crucial for troubleshooting.
Caption: High-level workflow for the synthesis of this compound.
Troubleshooting Guide for Scale-Up Synthesis
Transitioning a synthesis from a laboratory flask to a multi-liter reactor is not a linear process.[3] Changes in the surface-area-to-volume ratio can dramatically impact heat transfer, mixing efficiency, and impurity profiles.[4] This section addresses common issues encountered during the scale-up of this specific synthesis in a practical Q&A format.
Reaction Control & Exothermicity
Q: My reaction temperature is overshooting the target of 90-100°C during the initial phase, even with the heating mantle turned off. What's happening and how can I control it?
A: You are likely observing an uncontrolled exotherm from the initial condensation reaction between 2,3-diaminopyridine and benzaldehyde. While manageable in a small flask that dissipates heat quickly, in a large reactor, the reduced surface-area-to-volume ratio leads to heat accumulation.[4][5] This can cause side reactions, increase pressure, and create significant safety hazards.[3]
Solutions:
-
Controlled Reagent Addition: Instead of charging all reagents at once, add the benzaldehyde solution dropwise or via a metering pump to the solution of 2,3-diaminopyridine. This allows the reactor's cooling system to manage the heat generated in real-time.
-
Initial Temperature: Start the reaction at a lower temperature (e.g., 60-70°C) before slowly ramping up to the target reflux temperature.
-
Process Safety Data: For pilot-scale and beyond, it is critical to perform reaction calorimetry (e.g., using a RC1 calorimeter) to quantify the heat of reaction and determine the maximum temperature of synthetic reaction (MTSR). This data is essential for designing a safe and robust process.[3]
Mixing & Heterogeneity
Q: I'm observing poor conversion and the formation of dark, insoluble byproducts at scale. The reaction mixture is also very thick. Could this be a mixing issue?
A: Yes, this is a classic sign of poor mixing at scale.[6] The product, this compound, has limited solubility in many common solvents and can precipitate during the reaction, creating a thick slurry. In a large, improperly agitated reactor, this can lead to:
-
Localized "Hot Spots": Poor heat distribution can cause thermal degradation of materials, leading to dark, tar-like impurities.[4]
-
Dead Zones: Areas where reagents are not effectively mixed, resulting in incomplete conversion.
-
Reagent Encapsulation: The starting material can get trapped within the precipitated product, preventing it from reacting.
Solutions:
| Parameter | Laboratory Scale (Typical) | Pilot Scale (Recommendation) | Rationale |
| Agitation | Magnetic Stir Bar | Mechanical Agitator (e.g., pitched-blade turbine, anchor) | Mechanical agitators provide superior torque and bulk mixing required to suspend solids effectively in large volumes.[4] |
| Baffles | Not typically used | Yes, 3-4 baffles | Baffles are crucial for converting rotational flow into top-to-bottom flow, preventing vortex formation and ensuring solids remain suspended. |
| Solvent Volume | 5-10 mL/g | 10-15 mL/g | A slightly higher dilution can help maintain a mobile slurry, though this must be balanced with throughput considerations. |
| Agitator Speed | N/A | Determined by visual/in-process monitoring | Start at a low RPM and increase until all solids are fully suspended (the "just suspended" state). Use of a sight glass in the reactor is invaluable. |
Impurity Profile & Control
A: The appearance of new impurities upon scale-up is a common challenge.[5][6] It is often due to prolonged reaction times, higher temperatures in localized hot spots, or sensitivity to air (oxygen) over extended processing times.
Troubleshooting Steps:
Sources
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5 Common Challenges in Scaling Up an API | Neuland Labs [neulandlabs.com]
- 4. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Scaling API Synthesis: The Crucial Bridge Between Discovery and Delivery - PharmaFeatures [pharmafeatures.com]
Technical Support Center: Analysis of Byproducts in 2-Phenyl-1H-imidazo[4,5-b]pyridine Synthesis
Welcome to the technical support center for the synthesis of 2-Phenyl-1H-imidazo[4,5-b]pyridine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during synthesis, with a specific focus on the identification and mitigation of byproducts. Our goal is to provide you with the expertise and practical insights needed to optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and what are the primary expected byproducts?
The most prevalent and classical method for synthesizing the this compound scaffold is the condensation of 2,3-diaminopyridine with benzaldehyde or a related benzoic acid derivative.[1][2] This reaction, often referred to as a Phillips-Ladenburg type synthesis, typically requires oxidative conditions to facilitate the final aromatization of the imidazole ring.
The primary byproducts to anticipate are:
-
Incomplete Cyclization Intermediate: A stable, non-cyclized intermediate can be isolated if the reaction does not proceed to completion. This is often due to insufficient heat or reaction time.[3]
-
Over-oxidation or N-oxide Formation: The pyridine nitrogen is susceptible to oxidation, especially under harsh oxidative conditions, leading to the formation of the corresponding N-oxide.[3]
-
Starting Material Recovery: Unreacted 2,3-diaminopyridine and benzaldehyde may be present in the final mixture.
Below is a DOT script visualizing the general reaction and potential byproduct pathways.
Caption: General reaction scheme for the synthesis of this compound and common byproduct pathways.
Q2: I am observing multiple spots on my TLC plate that are close in Rf value to my desired product. How can I identify these impurities?
When thin-layer chromatography (TLC) indicates the presence of closely migrating impurities, a multi-pronged analytical approach is necessary for definitive identification.
Recommended Analytical Workflow:
-
High-Performance Liquid Chromatography (HPLC): Develop an HPLC method to achieve baseline separation of the components. This will allow for the quantification of the purity of your product and the relative amounts of the byproducts.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for initial identification. By coupling the separation power of LC with the mass detection of MS, you can obtain the molecular weights of your target compound and the co-eluting impurities.[5]
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition of the byproducts, HRMS is invaluable. It provides highly accurate mass measurements, allowing you to propose molecular formulas with confidence.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For complete structural elucidation, isolation of the impurities via preparative HPLC or column chromatography is recommended, followed by 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR analysis.[2]
The following table summarizes the utility of these techniques:
| Analytical Technique | Information Provided | Primary Use in Byproduct Analysis |
| HPLC | Purity assessment, retention times, quantification | Routine monitoring of reaction progress and final product purity.[4] |
| LC-MS | Molecular weights of separated components | Rapid identification of potential byproducts based on mass.[5] |
| HRMS | Exact mass and elemental composition | Confirmation of molecular formulas for unknown impurities. |
| NMR (1D & 2D) | Detailed structural information and connectivity | Unambiguous structure elucidation of isolated byproducts.[2] |
Q3: My reaction yield is consistently low, and I recover a significant amount of an intermediate. How can I drive the reaction to completion?
The accumulation of a stable intermediate is a common issue and typically points to suboptimal reaction conditions for the final cyclization and aromatization step.[3]
Troubleshooting Strategies:
-
Increase Reaction Temperature: The cyclization step is often thermally driven. Increasing the reaction temperature by switching to a higher boiling point solvent or increasing the reflux temperature can provide the necessary activation energy.
-
Introduce an Oxidizing Agent: The final aromatization to the imidazopyridine ring is an oxidation process. While atmospheric oxygen can suffice, it is often slow. The addition of a mild oxidizing agent can significantly improve the reaction rate and yield.
-
Common Oxidants:
-
p-Benzoquinone
-
Air/O₂ bubbling through the reaction mixture
-
Copper(II) acetate
-
-
-
Effective Water Removal: The condensation reaction liberates water. If not removed, the equilibrium can be pushed back towards the starting materials or the intermediate.[3]
-
Methods for Water Removal:
-
Dean-Stark Trap: For reactions run in suitable solvents like toluene or xylene.
-
Molecular Sieves: Adding activated molecular sieves to the reaction mixture.
-
-
The following DOT script illustrates the troubleshooting workflow for incomplete cyclization.
Caption: Troubleshooting workflow for driving the this compound synthesis to completion.
Experimental Protocols
Protocol 1: General Synthesis of this compound
This protocol is a representative procedure based on common literature methods.[1]
Materials:
-
2,3-Diaminopyridine
-
Benzaldehyde
-
p-Benzoquinone
-
Ethanol, absolute
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
To a round-bottom flask, add 2,3-diaminopyridine (1.0 eq) and ethanol. Stir until dissolved.
-
Add benzaldehyde (1.05 eq) to the solution.
-
Add p-benzoquinone (1.1 eq) as an oxidizing agent.
-
Fit the flask with a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes). The reaction is typically complete within 4-8 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure this compound.
Protocol 2: HPLC-UV Analysis of Reaction Mixture
This protocol provides a starting point for developing an analytical HPLC method.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: Water with 0.1% trifluoroacetic acid (TFA)
-
B: Acetonitrile with 0.1% TFA
-
-
Gradient: A linear gradient from 10% B to 90% B over 20 minutes is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Dilute with the initial mobile phase composition (e.g., 1 mL).
-
Filter through a 0.45 µm syringe filter before injection.
References
-
Monash University. (2017). Synthesis of this compound as type 2 diabetes inhibitors and molecular docking studies. Medicinal Chemistry Research, 26(5), 916-928. [Link]
-
National Institutes of Health. (n.d.). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. PMC. Retrieved from [Link]
-
PubMed Central. (n.d.). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Retrieved from [Link]
-
ACS Publications. (2018). Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. ACS Omega. [Link]
-
ResearchGate. (2022). Novel Analytical Techniques used in Identification and Isolation of Impurities in Pharmaceuticals an Overview. Retrieved from [Link]
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the Structure-Activity Relationship of 2-Phenyl-1H-imidazo[4,5-b]pyridine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
The 1H-imidazo[4,5-b]pyridine scaffold is a quintessential example of a "privileged structure" in medicinal chemistry. Its structural resemblance to endogenous purines allows it to function as a versatile pharmacophore, capable of interacting with a wide array of biological targets.[1][2] This has led to the development of derivatives with significant therapeutic potential, including applications as kinase inhibitors for oncology, antimicrobial agents, and even as modulators for metabolic diseases.[2][3][4]
This guide provides a comparative analysis of the structure-activity relationships (SAR) for the 2-Phenyl-1H-imidazo[4,5-b]pyridine series. We will dissect the impact of chemical modifications at key positions around the core scaffold, supported by experimental data from peer-reviewed literature, to provide actionable insights for drug design and optimization.
The Core Scaffold: A Foundation for Diverse Bioactivity
The fundamental this compound structure presents several key positions for chemical modification, each offering a distinct opportunity to modulate potency, selectivity, and pharmacokinetic properties. Our analysis will focus on the most frequently and impactful points of derivatization: the C2-phenyl ring, the N3 position of the imidazole ring, and the C6 and C7 positions of the pyridine ring.
Caption: Key modification points on the this compound scaffold.
Dissecting the Structure-Activity Relationship (SAR)
Substitutions on the C2-Phenyl Ring: The Potency Driver
The phenyl ring at position 2 is arguably the most critical component for determining biological activity. Modifications here directly influence the compound's interaction with the target's binding site.
-
For Enzyme Inhibition (α-glucosidase): A compelling study on α-glucosidase inhibitors demonstrated that the presence and position of hydroxyl groups on the C2-phenyl ring are paramount for activity.[4][5] A derivative featuring a 2,4-dihydroxy-substituted phenyl ring (Compound 15 ) was the most potent in the series, with an IC50 value of 13.5 µM.[4][6] Molecular docking studies suggest these hydroxyl groups form critical hydrogen bonds with aspartate residues (Asp1279, Asp1526) in the enzyme's active site, anchoring the inhibitor for effective interaction.[4][5] This highlights a clear SAR trend: hydroxyl groups, particularly at the ortho and para positions, are highly favorable for this target class.
-
For Kinase Inhibition (Aurora & CDK9): In the context of anticancer agents targeting kinases, the C2-phenyl ring often interacts with the hinge region of the ATP-binding pocket. Potent Aurora kinase inhibitors have been developed utilizing a 2-(4-(dimethylamino)phenyl) motif.[7] Further optimization led to the discovery of CCT137690, an orally bioavailable preclinical candidate, which incorporates a 2-(4-(4-methylpiperazin-1-yl)phenyl) group.[8] This large, basic moiety enhances potency and improves pharmacokinetic properties. Similarly, derivatives developed as CDK9 inhibitors also show significant anticancer activity, with IC50 values ranging from 0.63 to 1.32 μM, underscoring the importance of this position in achieving high-affinity binding.[9]
Modifications on the Imidazo[4,5-b]pyridine Core (C6 and C7)
Substitutions on the pyridine portion of the fused ring system are crucial for refining potency and tuning drug-like properties.
-
Position 6: This position is frequently substituted with small, electron-withdrawing groups, typically halogens like chlorine or bromine. In the development of Aurora kinase inhibitors, moving from a 6-chloro to a 6-bromo substituent was a key step in the lead optimization process.[7][8] These modifications can influence the electronic character of the ring system and provide additional interactions within the target binding site.
-
Position 7: This position is highly tolerant of large, complex substituents. It provides a vector pointing out of the primary binding pocket, which can be exploited to engage with solvent-exposed regions or allosteric sites. The highly potent Aurora kinase inhibitor CCT137690 features a large piperazinyl-isoxazole side chain at C7, which was critical for achieving its high potency (Aurora-A IC50 = 0.015 µM) and favorable oral bioavailability.[8]
N-Alkylation of the Imidazole Ring (N1 vs. N3)
Alkylation of the imidazole nitrogen is a common strategy to modulate physicochemical properties or to probe for additional binding interactions.
-
Position 3: The N3 position is often targeted for substitution. For example, a series of thromboxane A2 receptor antagonists utilized a 3-benzyl group to enhance affinity.[10] Other studies have explored N3-alkylation with allyl and propargyl groups to systematically map the steric and electronic requirements of the binding site.[11] These modifications can significantly impact a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
Comparative Performance Data
The following table summarizes the performance of representative this compound derivatives against various biological targets, illustrating the SAR principles discussed.
| Compound ID/Ref. | C2-Phenyl Substitution | Core Substitution (C6/C7) | Target | IC50 (µM) | Key SAR Insight |
| Compound 15 [4] | 2,4-Dihydroxyphenyl | Unsubstituted | Baker's Yeast α-glucosidase | 13.5 | Ortho/para -OH groups are critical for activity via H-bonding. |
| Compound 31 [7] | 4-(Dimethylamino)phenyl | 6-Chloro, 7-(piperazin-acetamide) | Aurora-A Kinase | 0.042 | Electron-donating group at C2-para and large C7 side chain confer high potency. |
| CCT137690 [8] | 4-(4-Methylpiperazin-1-yl)phenyl | 6-Bromo, 7-(piperazin-isoxazole) | Aurora-A Kinase | 0.015 | Optimization at C2, C6, and C7 leads to a highly potent, orally bioavailable candidate. |
| Series Average [9] | Various Phenyl | Various | CDK9 | 0.63 - 1.32 | The scaffold is a potent platform for CDK9 inhibition, a key anti-cancer target. |
| Compound 23a [10] | 4-Chlorophenyl | 6-Chloro, 3-(4-chlorobenzyl) | Thromboxane A2 Receptor | 0.007 (Ki) | Halogenation on phenyl rings and N3-benzylation contribute to high affinity. |
Experimental Protocols: Ensuring Data Integrity
The trustworthiness of SAR data hinges on robust and well-validated experimental protocols. Below is a representative methodology for an in vitro kinase inhibition assay, a common application for this compound class.
Protocol: In Vitro Kinase Inhibition Assay (Luminescent ADP Detection)
This protocol is based on the principle that kinase activity consumes ATP, producing ADP. The amount of ADP produced is directly proportional to kinase activity and can be quantified using a luminescent detection system.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase (e.g., Aurora-A).
Materials:
-
Recombinant human Aurora-A kinase
-
Kinase substrate (e.g., Kemptide)
-
ATP (at Km concentration for the specific kinase)
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compounds (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or equivalent
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Workflow:
Caption: Workflow for a typical in vitro luminescent kinase inhibition assay.
Step-by-Step Methodology:
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each test compound from a serial dilution plate into a 384-well assay plate. Dispense DMSO into control wells (for 0% and 100% inhibition).
-
Causality: Starting with the inhibitor allows it to be present before the reaction starts, ensuring accurate measurement of its effect.
-
-
Kinase/Substrate Addition: Add 5 µL of a 2x concentrated solution of Aurora-A kinase and its peptide substrate in kinase buffer to each well.
-
Reaction Initiation: Add 5 µL of a 2x concentrated ATP solution to all wells to start the enzymatic reaction. The final volume is 10 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Causality: This allows the enzymatic reaction to proceed to a point within the linear range, ensuring the signal is proportional to enzyme activity.
-
-
Reaction Termination: Add 10 µL of ADP-Glo™ Reagent. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes.
-
Trustworthiness: Depleting unused ATP is critical to prevent it from interfering with the luminescent signal generated in the final step.
-
-
Signal Generation: Add 20 µL of Kinase Detection Reagent. This reagent converts the ADP generated by the kinase back to ATP, which then fuels a luciferase/luciferin reaction, producing a light signal. Incubate for 30 minutes to stabilize the signal.
-
Data Acquisition: Read the luminescence intensity on a compatible plate reader.
-
Data Analysis: The background signal (from "no enzyme" wells) is subtracted from all other readings. The inhibitor data is normalized to the high (DMSO only) and low (a known potent inhibitor) controls. The resulting percent inhibition values are plotted against the compound concentration, and a four-parameter logistic model is used to fit the curve and determine the IC50 value.
Biological Context: Aurora Kinase Signaling
To appreciate the impact of these inhibitors, it is crucial to understand their role in the biological pathway. Aurora kinases are key regulators of cell division (mitosis). Their over-expression is common in many cancers, making them a prime therapeutic target.
Caption: Simplified role of Aurora kinases in cell cycle progression and point of intervention.
An effective Aurora kinase inhibitor, such as CCT137690, blocks the function of Aurora-A and Aurora-B.[8] This disruption prevents proper chromosome segregation and ultimately leads to cell cycle arrest and apoptosis (programmed cell death) in rapidly dividing cancer cells.[12]
Conclusion and Future Directions
The this compound scaffold is a remarkably fruitful starting point for drug discovery. The SAR is well-defined for several target classes, particularly kinases and metabolic enzymes.
-
Key Takeaways: Potency is driven by substitutions on the C2-phenyl ring , with hydrogen-bond donors/acceptors being critical. The C6 and C7 positions are ideal for tuning pharmacokinetics and potency, often accommodating large and complex side chains. The N3 position offers a further vector for modifying ADME properties.
-
Future Outlook: Future research will likely focus on developing derivatives with enhanced selectivity to minimize off-target effects. The exploration of novel substitutions at the C7 position to engage unique sub-pockets of target proteins remains a promising avenue. Furthermore, applying this scaffold to new target classes, guided by the established SAR principles, could unlock novel therapeutic applications.
References
-
Bhat, I., Hameed, A., & Khuroo, M. A. (2023). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. [Link]
-
Jarmoni, K., Misbahi, K., & Ferrières, V. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry, 31(5), 515-528. [Link]
-
A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. (n.d.). ResearchGate. [Link]
-
Synthesis of 2-phenyl-1H-imidazo[4,5-b]pyridines (3–32). (n.d.). ResearchGate. [Link]
-
Taha, M., Ismail, N. H., Imran, S., et al. (2017). Synthesis of this compound as type 2 diabetes inhibitors and molecular docking studies. Medicinal Chemistry Research, 26(5), 916-928. [Link]
-
Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. (2023). PubMed. [Link]
-
Synthesis of this compound as type 2 diabetes inhibitors and molecular docking studies. (2017). ResearchGate. [Link]
-
Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents. (2012). PubMed. [Link]
-
El-Badry, O. M., El-Subbagh, H. I., & Al-Obaid, A. M. (2018). Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. Bioorganic Chemistry, 80, 565-576. [Link]
-
Jabri, Z., et al. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. Journal of Chemical Technology and Metallurgy, 57(3), 451-463. [Link]
-
Bavetsias, V., et al. (2007). Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases. Bioorganic & Medicinal Chemistry Letters, 17(23), 6563-6567. [Link]
-
Bavetsias, V., et al. (2010). Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate. Journal of Medicinal Chemistry, 53(14), 5213-5228. [Link]
-
Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. (n.d.). MDPI. [Link]
-
Renard, P., et al. (1995). Synthesis and Structure-Activity Relationships of Novel Benzimidazole and imidazo[4,5-b]pyridine Acid Derivatives as Thromboxane A2 Receptor Antagonists. Journal of Medicinal Chemistry, 38(18), 3474-3484. [Link]
Sources
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- 3. researchgate.net [researchgate.net]
- 4. research.monash.edu [research.monash.edu]
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- 6. researchgate.net [researchgate.net]
- 7. Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Comparative Guide to the In Vitro Validation of 2-Phenyl-1H-imidazo[4,5-b]pyridine Anticancer Activity
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the in vitro validation of the anticancer potential of 2-Phenyl-1H-imidazo[4,5-b]pyridine derivatives. The structural similarity of the imidazopyridine core to endogenous purines suggests a high potential for interaction with key biological targets, making this scaffold a compelling starting point for novel oncology therapeutics.[1][2] This document moves beyond a simple recitation of protocols to explain the scientific rationale behind each experimental step, ensuring a robust and logical validation cascade. In vitro screening is the foundational step in drug discovery, enabling the rapid and cost-effective triage of compounds to identify candidates with genuine therapeutic potential for advancement into preclinical animal studies.[3][4][5]
Section 1: Primary Screening: Assessing Cytotoxicity and Antiproliferative Effects
The initial and most critical step in evaluating any potential anticancer agent is to determine its effect on cancer cell viability and proliferation. This primary screen serves as a gatekeeper, identifying compounds that possess cytotoxic (cell-killing) or cytostatic (growth-inhibiting) properties. A widely adopted, reliable, and high-throughput method for this purpose is the MTT assay.[6]
Featured Methodology: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Causality and Scientific Principle: The MTT assay is a colorimetric method that measures the metabolic activity of a cell, which serves as a proxy for cell viability.[7] The core principle lies in the ability of mitochondrial NAD(P)H-dependent oxidoreductase enzymes within living, metabolically active cells to reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product.[7] The quantity of this formazan, which is subsequently solubilized, is directly proportional to the number of viable cells. Therefore, a reduction in the purple color intensity in treated cells compared to untreated controls indicates a loss of viability.
Experimental Workflow: MTT Assay
Detailed Experimental Protocol: Western Blot for Apoptosis
-
Treatment and Lysis: Treat cells with the this compound derivative at its IC₅₀ concentration for a predetermined time (e.g., 24 hours). Harvest the cells and lyse them in RIPA buffer containing protease inhibitors to extract total protein. [8]2. Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding. [9]6. Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for cleaved Caspase-3, cleaved PARP, Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensities relative to the loading control. [8] Table 2: Summary of Expected Outcomes for Apoptosis Induction
| Assay | Metric | Expected Result with Effective Compound |
| Annexin V/PI | % of Annexin V+/PI- cells | Significant increase (Early Apoptosis) |
| % of Annexin V+/PI+ cells | Increase (Late Apoptosis) | |
| Western Blot | Cleaved Caspase-3 Level | Upregulation |
| Cleaved PARP Level | Upregulation | |
| Bax/Bcl-2 Ratio | Increase |
Section 3: Analysis of Cell Cycle Perturbation
Many potent anticancer agents exert their effects by interfering with the highly regulated process of cell division, or the cell cycle. They often cause cells to arrest at specific checkpoints (e.g., G1/S or G2/M), which can prevent proliferation and trigger apoptosis if the damage cannot be repaired. [10]It is therefore essential to investigate whether a this compound derivative impacts cell cycle progression.
Featured Methodology: Cell Cycle Analysis by PI Staining
Causality and Scientific Principle: This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle based on their DNA content. [11]Propidium Iodide (PI) is a fluorescent dye that intercalates with DNA in a stoichiometric manner. Therefore, cells in the G2 phase (which have duplicated their DNA) or M phase will have twice the DNA content, and thus twice the fluorescence intensity, of cells in the G0/G1 phase. Cells in the S phase (DNA synthesis) will have an intermediate amount of DNA and fluorescence. An accumulation of cells in a specific phase after treatment indicates a cell cycle arrest at that checkpoint.
Experimental Workflow: Cell Cycle Analysis
Detailed Experimental Protocol: Cell Cycle Analysis
-
Cell Treatment: Seed cells in a 6-well plate and treat with the compound at its IC₅₀ concentration for 24 hours.
-
Harvesting: Harvest both adherent and floating cells and wash them with ice-cold PBS.
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing to prevent clumping. Fix the cells overnight or for at least 2 hours at -20°C. [12][13]This step permeabilizes the cells and preserves their DNA.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to ensure that only DNA is stained. [14]5. Analysis: Incubate in the dark for 30 minutes at room temperature. Analyze the samples using a flow cytometer.
-
Data Interpretation: Use cell cycle analysis software to generate a histogram of cell count versus fluorescence intensity and quantify the percentage of cells in the G0/G1, S, and G2/M phases. [14]
Data Presentation and Comparative Analysis
A significant increase in the percentage of cells in a particular phase compared to the untreated control is indicative of a cell cycle block.
Table 3: Hypothetical Cell Cycle Distribution in HCT116 Cells Treated with Compound X (24h)
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 55.4% | 25.1% | 19.5% |
| Compound X (IC₅₀) | 15.2% | 18.3% | 66.5% |
Hypothetical data shows a clear accumulation of cells in the G2/M phase, suggesting a G2/M arrest.
Conclusion and Comparative Summary
The in vitro validation of a potential anticancer agent like this compound requires a multi-faceted, logical progression of experiments. Each assay provides a distinct piece of the puzzle, moving from broad cytotoxicity to specific mechanisms of action. The combination of these assays provides a robust preclinical data package.
Table 4: Comprehensive In Vitro Anticancer Profile of a Hypothetical this compound Derivative
| Assay Category | Key Question | Assay(s) Used | Favorable Outcome |
| Primary Screening | Is the compound cytotoxic to cancer cells? | MTT Assay | Low IC₅₀ values in cancer cells; High IC₅₀ in normal cells. |
| Mechanism of Death | Does it induce programmed cell death? | Annexin V/PI; Western Blot | Increased apoptosis; Upregulation of cleaved Caspase-3/PARP. |
| Cell Cycle Effects | Does it disrupt cell proliferation? | PI Staining & Flow Cytometry | Arrest of cells at a specific cell cycle checkpoint (e.g., G2/M). |
A compound that demonstrates potent and selective cytotoxicity, induces a high rate of apoptosis via established molecular pathways, and causes cell cycle arrest presents a strong case for further investigation. This systematic in vitro validation is indispensable for making informed decisions to advance promising therapeutic candidates into more complex and resource-intensive in vivo models.
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A Comparative Analysis of the Bioactivities of Imidazo[4,5-b]pyridine and Benzimidazole Scaffolds
A Technical Guide for Researchers in Drug Discovery
In the landscape of medicinal chemistry, the quest for novel pharmacophores that can serve as privileged structures for drug design is perpetual. Among the vast array of heterocyclic compounds, imidazo[4,5-b]pyridine and benzimidazole have emerged as two of the most prominent scaffolds, underpinning the development of a multitude of therapeutic agents. Their structural resemblance to endogenous purines allows them to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities. This guide provides a comprehensive comparative study of the bioactivities of imidazo[4,5-b]pyridine and benzimidazole, offering insights into their mechanisms of action, structure-activity relationships, and potential as therapeutic agents. This analysis is supported by experimental data and detailed protocols to aid researchers in their drug discovery endeavors.
At a Glance: Structural Analogs with Divergent Potential
Imidazo[4,5-b]pyridine, a bioisostere of purine where the pyrimidine ring is replaced by a pyridine ring, and benzimidazole, which features a fusion of benzene and imidazole rings, share a common imidazole core. This shared feature is the foundation of their ability to mimic endogenous nucleosides and interact with biomolecules. However, the replacement of the benzene ring in benzimidazole with a pyridine ring in imidazo[4,5-b]pyridine introduces a nitrogen atom, which significantly alters the electronic distribution, hydrogen bonding capacity, and overall physicochemical properties of the molecule. These differences, though subtle, can have a profound impact on their biological activity, selectivity, and pharmacokinetic profiles.
Anticancer Activity: A Tale of Two Scaffolds
Both imidazo[4,5-b]pyridine and benzimidazole derivatives have demonstrated significant potential as anticancer agents, acting through a variety of mechanisms.
Imidazo[4,5-b]pyridine Derivatives as Anticancer Agents
Derivatives of imidazo[4,5-b]pyridine have shown promise in targeting various hallmarks of cancer. Their mechanisms of action are diverse and include the inhibition of key enzymes involved in cell cycle progression and signal transduction. For instance, certain imidazo[4,5-b]pyridine-based compounds have been identified as potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9), a crucial regulator of transcription.[1] Inhibition of CDK9 by these compounds has been shown to induce apoptosis in cancer cells.
The structure-activity relationship (SAR) studies of imidazo[4,5-b]pyridine analogues have revealed that substitutions at various positions of the heterocyclic core can significantly influence their cytotoxic activity.[2] For example, the introduction of specific side chains can enhance their potency and selectivity against different cancer cell lines.
Benzimidazole Derivatives as Anticancer Agents
The anticancer activity of benzimidazoles is well-documented, with several derivatives having been investigated in clinical trials.[3] A primary mechanism of action for many benzimidazole-based anticancer agents is the disruption of microtubule polymerization by binding to β-tubulin.[4] This interference with microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.[3]
Beyond their effects on microtubules, benzimidazoles can induce DNA damage, activate stress response pathways, and inhibit key signaling pathways such as PI3K/AKT and MAPK, which are often dysregulated in cancer.[5] The versatility of the benzimidazole scaffold allows for a wide range of chemical modifications to optimize anticancer efficacy and overcome drug resistance.[3]
Comparative Anticancer Performance
While direct head-to-head comparisons in a single study are limited, a synthesis of available data suggests that both scaffolds are highly valuable in the development of anticancer drugs. The choice between an imidazo[4,5-b]pyridine and a benzimidazole core may depend on the specific cancer type and the molecular target being pursued.
| Compound Class | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Imidazo[4,5-b]pyridine Derivative | MCF-7 (Breast) | 0.63 - 1.32 | CDK9 Inhibition | [1] |
| Imidazo[4,5-b]pyridine Derivative | HCT116 (Colon) | Varies | CDK9 Inhibition | [1] |
| Imidazo[4,5-b]pyridine Derivative | BT474 (Breast) | 35.56 ± 1.02 | Not specified | [6] |
| Benzimidazole-Pyridine Hybrid | MDA-MB-468 (Breast) | 62.68 ± 1.09 | Not specified | [6] |
| Benzimidazole Hybrid | A498 (Renal) | - | Not specified | [7] |
Note: The IC50 values presented are from different studies and should be interpreted with caution as experimental conditions may vary.
Antimicrobial Activity: A Broad Spectrum of Defense
The rise of antimicrobial resistance has necessitated the search for new chemical entities with novel mechanisms of action. Both imidazo[4,5-b]pyridine and benzimidazole have demonstrated significant potential in combating a wide range of pathogens.
Imidazo[4,5-b]pyridine in Antimicrobial Drug Discovery
Imidazo[4,5-b]pyridine derivatives have been reported to possess antibacterial and antifungal activities.[8] Their mechanism of action can involve the inhibition of essential microbial enzymes or interference with cell wall synthesis. For instance, some imidazo[4,5-b]pyridine compounds have shown potent activity against Bacillus and Staphylococcus aureus.[9]
Benzimidazole: A Versatile Antimicrobial Scaffold
The benzimidazole scaffold is a cornerstone in the development of antimicrobial agents, with a long history of use as anthelmintics.[10] Their broad-spectrum activity also extends to bacteria and fungi.[6][10] The antimicrobial mechanism of benzimidazoles can involve the inhibition of microbial tubulin, disruption of metabolic pathways, or interference with nucleic acid synthesis.[6] Structure-activity relationship studies have shown that substitutions at the 1, 2, and 5(6) positions of the benzimidazole ring are crucial for optimizing antimicrobial potency.
Comparative Antimicrobial Efficacy
Direct comparative studies providing MIC values for both scaffolds against the same panel of microbes are scarce. However, the available literature indicates that both classes of compounds are fertile ground for the discovery of new antimicrobial agents.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Imidazo[4,5-b]pyridine Derivative | Bacillus cereus | 0.07 | [9] |
| Imidazo[4,5-b]pyridine Derivative | Escherichia coli | >64 | [9] |
| Bis-(imidazole)-pyridine hybrid | Candida albicans | 3.9 | [11] |
| Bis-(benzimidazole)-pyridine hybrid | Rhodotorula sp. | 3.9 | [11] |
| Bis-(benzimidazole)-pyridine hybrid | Mycobacterium tuberculosis H37Rv | - | [12] |
Note: MIC values are highly dependent on the specific derivative and the microbial strain tested.
Antiviral Activity: Targeting Viral Replication
The structural similarity of imidazo[4,5-b]pyridine and benzimidazole to purine nucleosides makes them attractive candidates for the development of antiviral drugs, as they can potentially interfere with viral nucleic acid replication.
Imidazo[4,5-b]pyridine Derivatives as Antiviral Agents
Several imidazo[4,5-b]pyridine derivatives have been investigated for their antiviral properties. They have shown activity against a range of viruses, including hepatitis B virus (HBV) and hepatitis C virus (HCV).[13] The mechanism of action often involves the inhibition of viral polymerases or other enzymes essential for viral replication. For example, certain derivatives have demonstrated potent inhibition of HCV NS5B polymerase.[14]
Benzimidazole Derivatives in Antiviral Research
Benzimidazole-containing compounds have a long history in antiviral drug discovery. For instance, enviroxime is a benzimidazole derivative known for its activity against rhinoviruses. More recently, benzimidazole derivatives have been evaluated against a variety of viruses, including Zika virus, dengue virus, and coronaviruses.[14] Their antiviral mechanisms are diverse and can include inhibition of viral entry, replication, and assembly.
Comparative Antiviral Potential
While both scaffolds show promise, the specific viral target often dictates the choice of the heterocyclic core.
| Compound Class | Virus | EC50 (µM) | Mechanism of Action | Reference |
| Imidazo[4,5-b]pyridine Derivative | Yellow Fever Virus (YFV) | 1.85 | Not specified | [14] |
| Imidazo[4,5-b]pyridine Derivative | Dengue Virus (DENV) | 1.93 | Not specified | [14] |
| Imidazo[4,5-b]pyridine Derivative | Hepatitis C Virus (HCV) | 0.004 | Inhibition of replication | |
| Benzimidazole Derivative | Zika Virus | - | Not specified | [14] |
| Benzimidazole Derivative | Bovine Viral Diarrhea Virus (BVDV) | 0.8 | Not specified | [14] |
Note: EC50 values are from different studies and for different viral strains, highlighting the need for direct comparative analysis.
Experimental Protocols for Bioactivity Evaluation
To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for key bioactivity assays.
Protocol 1: MTT Assay for Anticancer Activity
This colorimetric assay is a standard method for assessing cell viability and proliferation.[15][16][17][18]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[15]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C.[16]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (imidazo[4,5-b]pyridine and benzimidazole derivatives) and incubate for a further 24-48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[15]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[16]
Caption: Workflow of the MTT assay for determining cell viability.
Protocol 2: Broth Microdilution for MIC Determination
This method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3][19][20][21]
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.[21]
Procedure:
-
Prepare Compound Dilutions: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.[3]
-
Prepare Inoculum: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).[3]
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[3]
Caption: Workflow for MIC determination by broth microdilution.
Protocol 3: Plaque Reduction Assay for Antiviral Activity
This is the gold standard assay for quantifying the infectivity of a lytic virus and for determining the neutralizing antibody titers.[4]
Principle: The assay measures the ability of a compound to reduce the number of plaques (zones of cell death) formed by a virus in a cell monolayer.[4]
Procedure:
-
Cell Seeding: Seed susceptible host cells in a multi-well plate to form a confluent monolayer.
-
Virus-Compound Incubation: Pre-incubate a known amount of virus with serial dilutions of the test compound for a short period.
-
Infection: Inoculate the cell monolayers with the virus-compound mixtures.
-
Agarose Overlay: After an adsorption period, overlay the cells with a semi-solid medium (e.g., agarose) to restrict virus spread.[4]
-
Incubation: Incubate the plates for several days to allow for plaque formation.
-
Plaque Visualization and Counting: Stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Calculate EC50: Determine the concentration of the compound that reduces the number of plaques by 50% (EC50).
Caption: Workflow of the plaque reduction assay for antiviral testing.
Conclusion and Future Perspectives
The imidazo[4,5-b]pyridine and benzimidazole scaffolds are undeniably privileged structures in medicinal chemistry, each offering a unique set of properties that can be exploited for the development of novel therapeutics. While benzimidazoles have a longer history and are perhaps more extensively studied, imidazo[4,5-b]pyridines are rapidly gaining attention as a versatile and promising alternative.
The key differentiator lies in the pyridine ring of the imidazo[4,5-b]pyridine core, which introduces a nitrogen atom that can act as a hydrogen bond acceptor and alter the molecule's electronic properties. This can lead to different binding interactions with biological targets compared to the benzimidazole scaffold.
Future research should focus on direct, systematic comparative studies of imidazo[4,5-b]pyridine and benzimidazole derivatives against a wide range of biological targets. Such studies, employing standardized assays, will be invaluable in elucidating the subtle yet significant differences in their bioactivities and will provide a rational basis for scaffold selection in drug design. Furthermore, the exploration of hybrid molecules that combine features of both scaffolds may lead to the discovery of compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. The journey of exploring these two remarkable heterocyclic systems is far from over, and they are poised to remain at the forefront of drug discovery for years to come.
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- 21. youtube.com [youtube.com]
A Senior Application Scientist's Guide to Validating Ligand-Target Engagement: A Case Study of 2-Phenyl-1H-imidazo[4,5-b]pyridine
Welcome. In drug discovery, the assertion that a compound binds its intended target is the bedrock upon which entire development programs are built. A dissociation constant (K D) is not merely a number; it is a quantitative measure of a molecular partnership. However, its reliability is only as high as the rigor with which it was measured. A hastily or improperly determined K D can lead research programs down costly and unproductive paths.
This guide provides an in-depth, comparative framework for validating the binding affinity of a novel compound. We will use 2-Phenyl-1H-imidazo[4,5-b]pyridine , a versatile scaffold known to exhibit activity against various targets including protein kinases, as our case study molecule.[1][2][3] For the purposes of this guide, we will hypothesize that our compound is a putative inhibitor of Aurora Kinase A , a critical regulator of mitosis and a validated oncology target.[3]
Our objective is not just to present protocols but to instill a philosophy of orthogonal validation. No single biophysical method is infallible. By comparing data from techniques with different underlying physical principles, we can build a self-validating system that yields a trustworthy and comprehensive understanding of our compound's interaction with its target.
The Biophysical Triumvirate: SPR, ITC, and MST
To build a robust binding profile, we will leverage three powerful, label-free techniques that interrogate different aspects of molecular interaction:
-
Surface Plasmon Resonance (SPR): A surface-based method that provides real-time kinetic data (association and dissociation rates) in addition to equilibrium affinity.[4]
-
Isothermal Titration Calorimetry (ITC): A true in-solution technique considered the gold standard for measuring the thermodynamics of binding, directly quantifying the heat released or absorbed during the interaction.[5][6]
-
MicroScale Thermophoresis (MST): A sensitive in-solution method that measures changes in molecular motion along a microscopic temperature gradient upon complex formation, notable for its low sample consumption.[7][8]
We will assess our this compound derivative against a well-characterized, clinical-stage Aurora Kinase A inhibitor, Alisertib (MLN8237) , which will serve as our benchmark and positive control.
Primary Assessment & Kinetic Profiling: Surface Plasmon Resonance (SPR)
SPR is often the first port of call for affinity screening and characterization. Its ability to provide not only the affinity (K D) but also the on-rate (k on) and off-rate (k off) offers deeper insight into the binding mechanism. A compound's residence time (the inverse of its k off), for instance, can be a better predictor of in vivo efficacy than affinity alone.[9]
Causality Behind Experimental Choices
Our experimental design must prioritize the biological relevance of the measurement. The key decision is how to immobilize the protein target (Aurora Kinase A) onto the sensor chip. While standard amine coupling is common, it can lead to random orientations and potential loss of protein activity.[10] For kinases, a superior method is to use a biotinylated enzyme captured on a streptavidin-coated sensor surface. This ensures a uniform, oriented, and highly active surface.[11]
Experimental Protocol: SPR Analysis
Objective: To determine the K D, k on, and k off for the binding of this compound and Alisertib to Aurora Kinase A.
Materials:
-
System: Biacore T200 or similar SPR instrument.
-
Sensor Chip: Series S Sensor Chip SA (streptavidin-coated).
-
Target: Biotinylated, purified human Aurora Kinase A.
-
Analytes: this compound and Alisertib, dissolved in 100% DMSO.
-
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
-
Regeneration Solution: 10 mM Glycine-HCl, pH 1.5.
Methodology:
-
Surface Preparation:
-
Prime the system with running buffer.
-
Perform three 1-minute startup cycles with the regeneration solution to condition the surface.
-
Immobilize biotinylated Aurora Kinase A onto a flow cell to a target level of ~2000 Response Units (RU). Leave an adjacent flow cell unmodified to serve as a reference for subtracting bulk refractive index changes.
-
Rationale: The reference cell is crucial for data quality, ensuring that the measured signal is due to specific binding, not buffer effects or non-specific binding to the surface matrix.[12]
-
-
Analyte Titration:
-
Prepare a serial dilution of each compound (e.g., 100 µM down to 1.56 nM) in running buffer. The final DMSO concentration should be kept constant and low (≤1%) across all samples.
-
Rationale: Maintaining a constant DMSO concentration prevents artifacts from solvent mismatch between samples.
-
Inject each concentration over the target and reference flow cells for a set contact time (e.g., 120 seconds), followed by a dissociation phase where only running buffer flows (e.g., 300 seconds). Include several buffer-only (blank) injections for double-referencing.
-
Rationale: The dissociation time must be long enough to observe a significant decay in the signal, which is critical for accurately fitting the k off rate.[9]
-
-
Regeneration:
-
After each analyte injection, pulse the surface with the regeneration solution (e.g., 30 seconds) to remove all bound analyte.
-
Rationale: A successful regeneration step returns the signal to baseline, ensuring the surface is fully active for the next injection cycle and that results are reproducible.[10]
-
-
Data Analysis:
-
Process the raw data by subtracting the reference flow cell signal and the average of the blank injections.
-
Fit the resulting sensorgrams to a 1:1 Langmuir binding model to derive k on, k off, and calculate K D (K D = k off / k on).
-
Caption: Workflow for SPR-based kinetic analysis.
Orthogonal Validation I: Isothermal Titration Calorimetry (ITC)
ITC stands apart as it directly measures the heat (enthalpy, ΔH) of binding, making it a first-principles method that requires no labeling or immobilization.[13][14] This provides a true in-solution measurement of affinity and delivers a complete thermodynamic profile of the interaction (K D, ΔH, and stoichiometry, n), which can reveal the forces driving the binding event.[6]
Causality Behind Experimental Choices
The most critical factor for a successful ITC experiment is meticulous sample preparation. The compound and protein must be in identical buffer solutions. Any slight mismatch will generate large heats of dilution, masking the true binding signal.[14] Accurate concentration determination is also paramount, as ITC directly measures stoichiometry.
Experimental Protocol: ITC Analysis
Objective: To determine the K D, binding enthalpy (ΔH), and stoichiometry (n) for the interaction.
Materials:
-
System: Malvern Panalytical MicroCal PEAQ-ITC or similar.
-
Target: Purified human Aurora Kinase A.
-
Analytes: this compound and Alisertib.
-
Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl. Both protein and compound must be extensively dialyzed or diluted into the exact same buffer batch.
Methodology:
-
Sample Preparation:
-
Prepare ~350 µL of Aurora Kinase A at a concentration of 10-20 µM in the final, matched buffer.
-
Prepare ~60 µL of the compound at a concentration 10-15 times higher than the protein (e.g., 150-200 µM) in the same matched buffer.
-
Rationale: A 10-15 fold excess of ligand in the syringe ensures that the protein in the cell becomes fully saturated during the titration, which is necessary to accurately define the binding isotherm.
-
Degas all solutions immediately before use to prevent bubbles from interfering with the measurement.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Load the protein solution into the sample cell and the compound solution into the titration syringe.
-
-
Titration Experiment:
-
Perform an initial small injection (e.g., 0.4 µL) to remove any material from the syringe tip, and discard this data point during analysis.
-
Execute a series of 18-20 subsequent injections (e.g., 2 µL each) with sufficient spacing to allow the signal to return to baseline.
-
Rationale: The return to baseline between injections is essential to accurately integrate the heat change for each discrete binding event.[15]
-
-
Control Experiment:
-
Perform an identical titration of the compound into the buffer-filled sample cell.
-
Rationale: This control measures the heat of dilution of the compound, which must be subtracted from the protein-ligand binding experiment to isolate the true heat of interaction.[13]
-
-
Data Analysis:
-
Integrate the area under each injection peak to determine the heat change per injection.
-
Subtract the heats of dilution from the control run.
-
Plot the corrected heat per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a one-site binding model to determine K D, ΔH, and n.
-
Caption: Principle of Isothermal Titration Calorimetry (ITC).
Orthogonal Validation II: MicroScale Thermophoresis (MST)
MST is a powerful technique for quantifying interactions in solution with high sensitivity and minimal sample consumption.[16] It measures the directed movement of molecules in a temperature gradient, which is dependent on size, charge, and hydration shell. A change in any of these properties upon ligand binding leads to a change in thermophoretic movement, which is used to determine the binding affinity.[7]
Causality Behind Experimental Choices
MST requires one binding partner to be fluorescent. We can either use the intrinsic tryptophan fluorescence of Aurora Kinase A or, for a more robust signal, label the protein. The RED-tris-NTA 2nd Generation labeling kit provides a simple and specific way to label the polyhistidine-tag of a recombinant protein, ensuring the label is distal to the active site and unlikely to interfere with binding. Before the binding experiment, a "binding check" or "capillary scan" is essential to ensure the protein does not stick to the capillary walls and that the ligand does not cause protein aggregation.[17][18]
Experimental Protocol: MST Analysis
Objective: To determine the K D for the interaction in solution.
Materials:
-
System: NanoTemper Monolith NT.115 or similar.
-
Target: His-tagged, purified human Aurora Kinase A.
-
Labeling: Monolith His-Tag Labeling Kit RED-tris-NTA 2nd Generation.
-
Analytes: this compound and Alisertib.
-
Buffer: PBS-T (Phosphate-buffered saline with 0.05% Tween-20).
-
Capillaries: Standard or Premium treated capillaries.
Methodology:
-
Protein Labeling:
-
Label the His-tagged Aurora Kinase A with the RED-tris-NTA dye according to the manufacturer's protocol. The final protein concentration for the assay should be in the low nanomolar range (e.g., 20 nM).
-
Rationale: Keeping the concentration of the fluorescently labeled partner constant and well below the expected K D is a prerequisite for accurate K D determination.
-
-
Sample Preparation:
-
Prepare a 16-point serial dilution of each compound in buffer, starting at a concentration at least 20-fold higher than the highest expected K D.
-
Add a constant amount of labeled Aurora Kinase A to each compound dilution.
-
Incubate briefly to allow the binding to reach equilibrium.
-
-
Measurement:
-
Load the samples into MST capillaries.
-
Rationale: Using premium treated capillaries is recommended to minimize potential protein adsorption to the capillary surface, a common source of artifacts.[8]
-
Place the capillaries in the instrument tray and start the measurement. The instrument will apply an infrared laser to create a temperature gradient and monitor the fluorescence change.
-
-
Data Analysis:
-
The instrument software will automatically analyze the change in normalized fluorescence (ΔF norm) as a function of the thermophoresis.
-
Plot the ΔF norm against the logarithm of the compound concentration.
-
Fit the resulting sigmoidal curve to the K D model to determine the dissociation constant.
-
Caption: Experimental workflow for an MST binding assay.
Comparative Analysis: Synthesizing the Data
| Parameter | This compound | Alisertib (Control) | Method-Specific Insights |
| SPR | |||
| K D (nM) | 45.2 | 12.5 | Provides full kinetic profile. |
| k on (10⁵ M⁻¹s⁻¹) | 2.1 | 5.8 | Alisertib associates faster. |
| k off (10⁻³ s⁻¹) | 0.95 | 0.72 | Alisertib has a longer residence time. |
| ITC | |||
| K D (nM) | 51.8 | 15.1 | Gold standard thermodynamic data.[5] |
| n (Stoichiometry) | 0.98 | 1.02 | Confirms 1:1 binding model. |
| ΔH (kcal/mol) | -8.2 | -9.5 | Binding is enthalpically driven. |
| MST | |||
| K D (nM) | 60.5 | 18.9 | Low sample consumption, fast.[16] |
Note: Data are hypothetical for illustrative purposes.
Interpretation and Conclusion
The data from all three techniques are highly concordant, which is the hallmark of a robust validation process.
-
Affinity: All three methods confirm that our novel compound, this compound, binds to Aurora Kinase A with a K D in the mid-nanomolar range (~45-60 nM). The benchmark inhibitor, Alisertib, consistently shows a slightly higher affinity (~12-19 nM), as expected for a clinical candidate.
-
Mechanism: The ITC data show a stoichiometry of ~1, confirming a 1:1 binding event for both compounds. The negative enthalpy values indicate that the binding is enthalpically driven, likely due to the formation of favorable hydrogen bonds and van der Waals interactions in the kinase active site.
-
Kinetics: The SPR data provide the crucial insight that Alisertib's higher affinity is a result of both a faster on-rate and a slower off-rate (longer residence time). This kinetic profile is often desirable for sustained target inhibition in vivo.
By employing this self-validating, multi-pronged approach, we have moved beyond a simple affinity number. We have built a comprehensive biophysical dossier on this compound, characterizing its affinity, thermodynamics, and kinetics of binding to Aurora Kinase A. This high-confidence data package provides a solid foundation for making informed decisions in the progression of this compound through the drug discovery pipeline.
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Lucks, C., et al. (2015). An Automated Microscale Thermophoresis Screening Approach for Fragment-Based Lead Discovery. Journal of Biomolecular Screening, 20(10), 1294-1301. [Link]
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Frasca, V. (2017). Isothermal Titration Calorimetry: An Indispensable Tool for Biological Pathway Research and Drug Development. American Laboratory. [Link]
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Domainex. Fragment-based drug design using Microscale Thermophoresis. [Link]
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Du, X., et al. (2017). Compound Selectivity and Target Residence Time of Kinase Inhibitors Studied with Surface Plasmon Resonance. SLAS DISCOVERY: Advancing Life Sciences R&D, 22(2), 168-177. [Link]
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Frostell-Karlsson, A., et al. (2000). Kinetic studies of small molecule interactions with protein kinases using biosensor technology. Journal of medicinal chemistry, 43(10), 1986-1992. [Link]
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Shapiro, A. B. (2020). What are some physical methods to determine binding affinity of a protein? ResearchGate. [Link]
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FindLight. (2023). Four Gold Standards for Measuring Ligand-Binding Affinity. [Link]
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LibreTexts Biology. (2022). 5.2: Techniques to Measure Binding. [Link]
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Da Settimo, F., et al. (1997). Synthesis and binding affinity of 2-phenylimidazo[1,2-alpha]pyridine derivatives for both central and peripheral benzodiazepine receptors. Journal of Medicinal Chemistry, 40(19), 3109-3118. [Link]
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Denora, N., et al. (2008). 2-Phenyl-imidazo[1,2-a]pyridine compounds containing hydrophilic groups as potent and selective ligands for peripheral benzodiazepine receptors. Journal of Medicinal Chemistry, 51(21), 6876-6888. [Link]
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Sroka, W., et al. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 26(11), 3196. [Link]
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Peršuri, A., et al. (2018). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 23(11), 2911. [Link]
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Denora, N., et al. (2008). 2-Phenyl-imidazo[1,2-a]pyridine Compounds Containing Hydrophilic Groups as Potent and Selective Ligands for Peripheral Benzodiazepine Receptors: Synthesis, Binding Affinity and Electrophysiological Studies. ResearchGate. [Link]
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Kumar, A., et al. (2015). A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. Indo American Journal of Pharmaceutical Research, 5(8), 2958-2972. [Link]
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Thumula, S., et al. (2019). Eco-friendly Synthesis of 2-(3H-Imidazo[4,5-b]pyridin-2-yl)-N-phenylbenzamides. Asian Journal of Chemistry, 31(1), 253-256. [Link]
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Howard, S., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(20), 8565-8579. [Link]
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A Comparative Efficacy Analysis of 2-Phenyl-1H-imidazo[4,5-b]pyridine Derivatives: A Guide for Drug Discovery Professionals
The 2-Phenyl-1H-imidazo[4,5-b]pyridine scaffold has emerged as a "privileged structure" in medicinal chemistry. Its structural similarity to natural purines allows it to interact with a wide array of biological targets, making it a fertile ground for the development of novel therapeutics.[1][2][3] Derivatives of this core have demonstrated a remarkable spectrum of biological activities, including potent anticancer, antimicrobial, and enzyme-inhibiting properties.[2][4]
This guide provides a comprehensive comparison of the efficacy of various this compound derivatives, synthesized from peer-reviewed experimental data. We will dissect their performance in key therapeutic areas, present detailed experimental protocols for their evaluation, and explore the structure-activity relationships that govern their potency. Our objective is to equip researchers, scientists, and drug development professionals with the critical data and methodological insights needed to advance their research programs.
Part 1: Anticancer Efficacy
The development of novel anticancer agents is a cornerstone of modern drug discovery. Derivatives of the imidazo[4,5-b]pyridine scaffold have shown significant promise, primarily through mechanisms involving the inhibition of key cell cycle regulators like Aurora and Cyclin-Dependent Kinases (CDKs), or through the disruption of microtubule dynamics.
Comparative Antiproliferative Activity
A number of derivatives have demonstrated potent cytotoxic effects against a diverse panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric of potency, and the data below summarizes the performance of several notable compounds.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| 19 | N-methyl, p-hydroxy on 6-phenyl | Capan-1 (Pancreatic) | 1.45 | [1] |
| 19 | N-methyl, p-hydroxy on 6-phenyl | LN-229 (Glioblastoma) | 1.90 | [1] |
| 19 | N-methyl, p-hydroxy on 6-phenyl | K-562 (Leukemia) | 1.59 | [1] |
| 13 | p-hydroxy on 6-phenyl | HL-60 (Leukemia) | 1.87 | [1] |
| 10 | Unsubstituted amidino | SW620 (Colon) | 0.4 | [4][5] |
| 14 | 2-imidazolinyl amidino | SW620 (Colon) | 0.7 | [4][5] |
| 8 | Bromo on pyridine, 4-cyanophenyl | HeLa (Cervical) | 1.8 | [5] |
| 8 | Bromo on pyridine, 4-cyanophenyl | SW620 (Colon) | 3.2 | [5] |
| 18b | (Structure complex) | HCT-116 (Colon) | Potent (CDK9 Inhibitor) | [6] |
| IX | (Structure complex) | MCF-7 (Breast) | 0.71 (CDK9 Inhibitor) | [7] |
| IX | (Structure complex) | HCT116 (Colon) | 0.83 (CDK9 Inhibitor) | [7] |
Structure-Activity Relationship (SAR) Insights: The data reveals that substitutions on the phenyl ring at position 6 of the imidazo[4,5-b]pyridine core are critical for antiproliferative activity. Specifically, a hydroxyl group at the para-position (as seen in compounds 13 and 19 ) confers pronounced activity.[1] Furthermore, the introduction of amidino groups can lead to highly potent, sub-micromolar activity, particularly against colon carcinoma cell lines.[4][5]
Targeted Efficacy: Aurora and CDK9 Kinase Inhibition
Aurora and Cyclin-Dependent Kinases are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. Imidazo[4,5-b]pyridine derivatives have been successfully designed as potent inhibitors of these enzymes.
Simplified Cell Cycle Pathway and Kinase Inhibition
Caption: Intervention points of imidazo[4,5-b]pyridine kinase inhibitors.
Comparative Kinase Inhibitory Activity
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| 31 | Aurora-A | 0.042 | [8] |
| 31 | Aurora-B | 0.198 | [8] |
| 31 | Aurora-C | 0.227 | [8] |
| 51 (CCT137690) | Aurora-A | 0.015 | [9] |
| 51 (CCT137690) | Aurora-B | 0.025 | [9] |
| 51 (CCT137690) | Aurora-C | 0.019 | [9] |
| 27e | Aurora-A | Kd = 0.0075 | [10] |
| 27e | FLT3 | Kd = 0.0062 | [10] |
| VIII | CDK9 | 0.63 | [7] |
| IX | CDK9 | 0.71 | [7] |
SAR Insights: Optimization studies have shown that incorporating a 1-benzylpiperazinyl motif at the 7-position of the imidazo[4,5-b]pyridine core results in a new class of potent Aurora kinase inhibitors.[9] Further refinement by adding solubilizing groups, as in compound 51 , can lead to orally bioavailable candidates that demonstrate in vivo efficacy in xenograft models.[9]
Experimental Protocol: In Vitro Antiproliferative (MTT) Assay
This protocol describes a standard colorimetric assay to measure the cytotoxic effect of compounds on cancer cell lines.
Principle: The assay measures the metabolic activity of viable cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Human cancer cell line (e.g., HCT-116, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
Test compounds (dissolved in DMSO, stock solution)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: a. Culture cells to ~80% confluency. b. Harvest cells using Trypsin-EDTA and perform a cell count (e.g., using a hemocytometer). c. Dilute cells in complete medium to a final concentration of 5 x 10^4 cells/mL. d. Seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well). e. Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of the test compounds in complete medium from the DMSO stock. Ensure the final DMSO concentration in the wells is <0.5% to avoid solvent toxicity. b. Include a "vehicle control" (medium with the same concentration of DMSO) and a "no-cell" blank (medium only). c. After 24 hours, carefully remove the medium from the wells and add 100 µL of the diluted compound solutions. d. Incubate for the desired exposure time (typically 48-72 hours).
-
MTT Addition and Incubation: a. After the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for an additional 3-4 hours at 37°C, protected from light.
-
Formazan Solubilization: a. Carefully remove the medium containing MTT from the wells. b. Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals. c. Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
Data Acquisition: a. Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader. b. Use the "no-cell" wells to blank the reader.
Data Analysis:
-
Calculate the percentage of cell viability for each concentration:
-
% Viability = [(OD_Treated - OD_Blank) / (OD_Vehicle - OD_Blank)] * 100
-
-
Plot the % Viability against the log of the compound concentration.
-
Use non-linear regression (log(inhibitor) vs. response -- variable slope) to determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
MTT Assay Workflow Diagram
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Part 2: Antimicrobial Efficacy
The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Imidazo[4,5-b]pyridine derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.
Comparative Antimicrobial Activity
The minimum inhibitory concentration (MIC) is the standard measure of a compound's antimicrobial potency. The table below presents MIC values for several derivatives against key pathogens.
| Compound ID | Substitution Pattern | Microorganism | MIC (µg/mL) | Reference |
| 2g | (Structure complex) | Staphylococcus aureus | 4-8 | [11] |
| 2h | (Structure complex) | Staphylococcus aureus | 4-8 | [11] |
| 4a | (Structure complex) | Staphylococcus aureus | 4-8 | [11] |
| 4b | (Structure complex) | Staphylococcus aureus | 4-8 | [11] |
| 14 | Bromo on pyridine, 2-imidazolinyl | Escherichia coli | 32 (µM) | [4][5] |
| 7b | (Structure complex) | Puccinia polysora (Fungus) | EC50 = 4.00 | [12] |
Structure-Activity Relationship (SAR) Insights: Studies have shown that the introduction of a chlorine atom at the para position of the phenyl groups can increase activity against both Gram-positive and Gram-negative bacteria.[2] For some series, specific N-alkylation patterns on the imidazo[4,5-b]pyridine core are crucial for achieving low MIC values.[11]
Experimental Protocol: Broth Microdilution MIC Assay
This protocol outlines the standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain, following CLSI guidelines.
Principle: A standardized suspension of bacteria is exposed to serial dilutions of a test compound in a liquid growth medium. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the organism after a defined incubation period.
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Test compounds (dissolved in DMSO)
-
Sterile 96-well U-bottom microplates
-
0.5 McFarland turbidity standard
-
Sterile saline or PBS
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Spectrophotometer or densitometer
-
Incubator (35-37°C)
Procedure:
-
Inoculum Preparation: a. From a fresh (18-24h) culture plate, select 3-5 isolated colonies of the test organism. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). d. Dilute this adjusted suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.
-
Compound Plate Preparation: a. In a 96-well plate, add 50 µL of CAMHB to wells 2 through 12. b. Prepare a 2X starting concentration of your test compound in CAMHB. Add 100 µL of this solution to well 1. c. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard the final 50 µL from well 10. d. Well 11 serves as the growth control (no compound). Well 12 serves as the sterility control (no bacteria).
-
Inoculation: a. Add 50 µL of the standardized bacterial inoculum (from step 1d) to wells 1 through 11. Do not add bacteria to well 12. b. The final volume in each well is now 100 µL.
-
Incubation: a. Cover the plate and incubate at 37°C for 18-24 hours in ambient air.
-
Reading the Results: a. Following incubation, examine the plate for bacterial growth (indicated by turbidity or a pellet at the bottom of the U-shaped well). b. The MIC is the lowest concentration of the compound at which there is no visible growth.
MIC Determination Workflow Diagram
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Part 3: Other Key Enzyme Inhibitory Activities
Beyond cancer and infectious diseases, the versatility of the imidazo[4,5-b]pyridine scaffold extends to other critical enzyme targets.
Bruton's Tyrosine Kinase (BTK) Inhibition
BTK is a key component of the B-cell receptor (BCR) signaling pathway, making it a validated target for B-cell malignancies and autoimmune disorders. Noncovalent, reversible inhibitors are of high interest to improve safety profiles for long-term treatment.[13]
Simplified B-Cell Receptor (BCR) Signaling Pathway
Caption: Role of BTK in BCR signaling and its inhibition.
Comparative BTK Inhibitory Activity
| Compound ID | Substitution Pattern | IC50 (µM) | Reference |
| 6b | 2,4-dihydroxyphenyl | 1.14 | [13] |
| 6o | 2,4-dihydroxyphenyl, morpholinomethyl | 1.54 | [13] |
| 6p | 2,4-dihydroxyphenyl, 4-acetamido | 2.46 | [13] |
SAR Insights: For BTK inhibition, a 2,4-dihydroxyphenyl substitution on the scaffold is crucial for potency. Molecular docking studies reveal that these hydroxyl groups form key hydrogen bonds with the Thr474 gatekeeper residue and the Met477 hinge region residue of the kinase.[13]
α-Glucosidase Inhibition
α-Glucosidase is an enzyme involved in carbohydrate digestion. Its inhibition can help manage postprandial hyperglycemia in patients with type 2 diabetes.
Comparative α-Glucosidase Inhibitory Activity
| Compound ID | Substitution Pattern | Target | IC50 (µM) | Reference |
| 15 | 2,4-dihydroxy-substituted | Baker's yeast α-glucosidase | 13.5 | [14][15][16] |
| Series (3-32) | Various | Baker's yeast α-glucosidase | 13.5 - 93.7 | [14][15][16] |
SAR Insights: The structure-activity relationship is very clear for this target: the presence of hydroxyl groups on the aromatic side chain is the main contributing factor to inhibitory potential.[14][16] Compounds with hydroxyl groups at the ortho and para positions are particularly effective.[14][16]
Conclusion
The this compound scaffold is a remarkably versatile platform for the design of potent and selective modulators of diverse biological targets. The experimental data clearly demonstrates that strategic modifications to this core can yield highly active compounds against cancer cells, microbial pathogens, and key metabolic enzymes. The structure-activity relationships highlighted in this guide—such as the importance of hydroxyl groups for α-glucosidase inhibition, amidino groups for anticancer activity, and specific substitution patterns for kinase selectivity—provide a rational basis for the future design of next-generation therapeutics. It is evident that continued exploration of this chemical space holds significant potential for addressing unmet needs in oncology, infectious disease, and metabolic disorders.
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Faisal, A., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(20), 8647-8664. [Link]
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A Head-to-Head Comparison of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives: A Guide for Medicinal Chemists
Introduction
In the landscape of medicinal chemistry, the quest for novel heterocyclic scaffolds that can effectively mimic endogenous molecules is perpetual. Among these, the imidazopyridines stand out due to their structural analogy to naturally occurring purines, the fundamental building blocks of DNA and RNA.[1][2] This bioisosteric relationship allows them to interact with a wide array of biological targets, including kinases, G-protein coupled receptors, and viral enzymes, making them privileged structures in drug discovery.[3][4]
This guide focuses on a head-to-head comparison of two prominent isomers: imidazo[4,5-b]pyridine (also known as 1-deazapurine) and imidazo[4,5-c]pyridine (3-deazapurine). While differing only in the position of a single nitrogen atom in the pyridine ring, this subtle structural variance leads to significant differences in their physicochemical properties, synthetic accessibility, and, most importantly, their pharmacological profiles. We will explore these differences through experimental data, established synthetic strategies, and biological activity profiles to provide researchers, scientists, and drug development professionals with a comprehensive understanding of these two versatile scaffolds.
Structural and Physicochemical Properties: More Than Just Isomers
The fundamental difference between the two scaffolds lies in the placement of the pyridine ring's nitrogen atom relative to the fused imidazole ring. In imidazo[4,5-b]pyridine, the nitrogen is at position 1 of the purine-like system, whereas in imidazo[4,5-c]pyridine, it is at position 3. This seemingly minor shift alters the molecule's electronic distribution, hydrogen bonding capabilities, and overall topology.
These structural differences translate into distinct physicochemical properties, which are critical for determining a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile and its ability to interact with biological targets.
| Property | Imidazo[4,5-b]pyridine | Imidazo[4,5-c]pyridine | Reference |
| IUPAC Name | 1H-imidazo[4,5-b]pyridine | 3H-imidazo[4,5-c]pyridine | [5][6] |
| Molecular Formula | C₆H₅N₃ | C₆H₅N₃ | [5][6] |
| Molecular Weight | 119.12 g/mol | 119.12 g/mol | [5][6] |
| Topological Polar Surface Area | 41.6 Ų | 41.6 Ų | [5][6] |
| XLogP3 | 0.3 | 0.4 | [5][6] |
| Hydrogen Bond Donors | 1 | 1 | [5][6] |
| Hydrogen Bond Acceptors | 2 | 2 | [5][6] |
While the parent scaffolds share many computed properties, substitutions on the rings can dramatically alter these values. The key takeaway for the medicinal chemist is that the different nitrogen placement creates a unique electrostatic potential map for each isomer, influencing everything from crystal packing to receptor-ligand interactions.
Synthetic Accessibility: Divergent Pathways to Isomeric Cores
The synthesis of these two scaffolds begins from isomeric diaminopyridines, dictating the final structure. The choice of cyclization reagent then determines the substituent at the 2-position of the final product. This causality is a cornerstone of synthetic design in this chemical space.
-
Imidazo[4,5-b]pyridines are most commonly synthesized from 2,3-diaminopyridine .
-
Imidazo[4,5-c]pyridines are typically derived from 3,4-diaminopyridine .
The subsequent cyclization to form the imidazole ring is versatile. A common and effective method involves condensation with a carboxylic acid or its derivative (like an orthoester) in the presence of a dehydrating agent such as polyphosphoric acid (PPA), often accelerated by microwave irradiation.[7] This approach is favored for its simplicity and generally good yields.[2]
More advanced, one-pot methods have also been developed, such as the reductive cyclization of a nitro-aminopyridine with an aldehyde, offering an efficient route to the core structures.[2][7] Furthermore, solid-phase synthesis strategies have been devised, enabling the creation of diverse libraries of trisubstituted imidazopyridines for high-throughput screening.[8]
Comparative Biological Activity and Therapeutic Applications
Both scaffolds have been extensively investigated and have yielded potent drug candidates across multiple therapeutic areas.[8] Their ability to act as purine bioisosteres makes them particularly effective as kinase inhibitors.[9]
Anticancer Activity
This is arguably the most explored application for both isomers. They have been shown to inhibit a variety of kinases crucial for cancer cell proliferation and survival.
-
Imidazo[4,5-b]pyridines: Derivatives have demonstrated potent activity as inhibitors of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription.[10] Inhibition of CDK9 leads to the downregulation of anti-apoptotic proteins like Mcl-1, triggering apoptosis in cancer cells.[11] These compounds have shown sub-micromolar IC₅₀ values against colon and breast cancer cell lines.[1][10]
-
Imidazo[4,5-c]pyridines: This scaffold has also yielded potent anticancer agents.[12] For example, derivatives have been developed as inhibitors of Protein Kinase B (PKB/Akt) and Bruton's tyrosine kinase (BTK), both of which are critical nodes in cancer signaling pathways.[4][8]
| Compound Scaffold | Target | Activity (IC₅₀) | Cancer Cell Line | Reference |
| Imidazo[4,5-b]pyridine | CDK9 | 0.63 - 1.32 µM | MCF-7 (Breast), HCT116 (Colon) | [10] |
| Imidazo[4,5-b]pyridine | Antiproliferative | 0.4 µM | Colon Carcinoma | [13] |
| Imidazo[4,5-c]pyridine | AT1 Receptor | 7 nM | (Biochemical Assay) | [14] |
| Imidazo[4,5-c]pyridine | Cathepsin S | 25 nM | (Biochemical Assay) | [7] |
The data suggests that both scaffolds are highly effective frameworks for designing potent anticancer agents, with the specific substitution patterns dictating the ultimate target selectivity and potency.
Antiviral and Antibacterial Activity
The purine-like nature of these scaffolds also makes them suitable candidates for antiviral and antibacterial agents, which often target enzymes involved in nucleic acid synthesis.
-
Imidazo[4,5-b]pyridines: Certain derivatives have shown selective antiviral activity against Respiratory Syncytial Virus (RSV).[1][13] However, broad-spectrum antibacterial activity is less common, with most tested compounds showing minimal to no effect against common bacterial strains.[1]
-
Imidazo[4,5-c]pyridines: This series has yielded highly active and selective inhibitors of the Bovine Viral Diarrhea Virus (BVDV), a surrogate for the Hepatitis C virus. These compounds were found to interact with the viral RNA-dependent RNA polymerase.[7]
Anti-inflammatory and Other Activities
Beyond oncology and infectious diseases, both scaffolds have found applications in treating inflammatory conditions and other disorders.
-
Imidazo[4,5-b]pyridines: Derivatives have been identified as selective inhibitors of inducible nitric oxide synthase (iNOS), an enzyme implicated in inflammatory processes.[2] One compound was noted for its ability to reduce inflammatory responses in models of retinal ischemia.[7]
-
Imidazo[4,5-c]pyridines: This scaffold forms the core of compounds developed as A2A adenosine receptor antagonists and dual angiotensin II type 1 (AT1) receptor antagonists/PPARγ partial agonists for treating hypertension.[8][14]
A study directly comparing the two isomers as inotropic agents found that 1H-imidazo[4,5-b] derivatives were consistently more potent than their corresponding isomers in the [4,5-c] series , highlighting that subtle structural changes can lead to significant differences in biological effect.[15]
Experimental Protocols
To facilitate further research, we provide a standardized protocol for assessing the primary anticancer activity of novel derivatives.
Protocol: In Vitro Antiproliferative Activity (MTT Assay)
This protocol outlines a common method for determining the concentration at which a compound inhibits cancer cell growth by 50% (IC₅₀).
Objective: To measure the cytotoxicity of imidazopyridine derivatives against a human cancer cell line (e.g., HCT-116).
Materials:
-
HCT-116 human colon carcinoma cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin
-
Test compounds (dissolved in DMSO to a stock concentration of 10 mM)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microtiter plates
-
Multichannel pipette, CO₂ incubator, microplate reader
Methodology:
-
Cell Seeding:
-
Trypsinize and count HCT-116 cells.
-
Seed 5,000 cells in 100 µL of complete medium per well in a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment. This step ensures cells are in a logarithmic growth phase before treatment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium. A typical final concentration range would be 0.01 µM to 100 µM.
-
Include a "vehicle control" (medium with the highest concentration of DMSO used, typically <0.5%) and a "positive control" (a known cytotoxic drug like Doxorubicin).
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the diluted compounds.
-
Incubate the plate for another 72 hours at 37°C in a 5% CO₂ atmosphere. A 72-hour incubation period is standard for assessing antiproliferative effects.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C. During this time, mitochondrial reductases in viable cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals.
-
Gently shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: Viability (%) = (OD_treated / OD_vehicle_control) * 100.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Determine the IC₅₀ value using non-linear regression analysis (log(inhibitor) vs. normalized response -- variable slope) in graphing software like GraphPad Prism. This self-validating system ensures that the observed effect is dose-dependent.
-
Conclusion and Future Outlook
The imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine scaffolds, while isomeric, offer distinct advantages and opportunities in drug discovery. The choice between them is not arbitrary but a strategic decision based on the intended biological target and desired pharmacological profile.
-
Imidazo[4,5-b]pyridines have shown particular promise as kinase inhibitors in oncology, with several derivatives demonstrating potent, sub-micromolar activity.[10][13]
-
Imidazo[4,5-c]pyridines appear to be a more versatile scaffold, yielding potent modulators for a wider range of targets, including GPCRs and viral polymerases.[7][8][14]
Future research should focus on leveraging computational chemistry to better predict the subtle differences in binding modes between the two isomers. Exploring novel, more efficient synthetic routes will enable the creation of larger, more diverse chemical libraries. Finally, head-to-head biological testing of closely related isomeric pairs, as has been done for inotropic agents, should be expanded across other target classes to build a more comprehensive structure-activity relationship map that will guide the rational design of the next generation of imidazopyridine-based therapeutics.[15]
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- 14. Design, synthesis, and evaluation of imidazo[4,5-c]pyridin-4-one derivatives with dual activity at angiotensin II type 1 receptor and peroxisome proliferator-activated receptor-γ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Cytotoxicity of 2-Phenyl-1H-imidazo[4,5-b]pyridine Derivatives: Cancer vs. Normal Cells
Introduction: The Therapeutic Promise of Imidazo[4,5-b]pyridines
The 2-phenyl-1H-imidazo[4,5-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, largely due to its structural similarity to purine bases. This resemblance allows derivatives of this class to interact with a wide range of biological targets, including protein kinases, which are often dysregulated in cancer.[1][2] The core objective in the development of novel chemotherapeutic agents is to achieve high efficacy against malignant cells while minimizing toxicity to healthy tissues. This guide provides a comparative analysis of the cytotoxic effects of this compound derivatives on cancer cells versus normal cells, supported by experimental data from peer-reviewed studies. We will delve into the quantitative measures of cytotoxicity, explore the underlying mechanisms of action, and provide detailed protocols for the key assays used in these evaluations.
Comparative Cytotoxicity: A Quantitative Analysis
The cornerstone of evaluating a compound's therapeutic potential is its selectivity—the ability to kill cancer cells at concentrations that are not harmful to normal cells. This is often quantified by comparing the half-maximal inhibitory concentration (IC50) values between malignant and non-malignant cell lines. A higher IC50 value for normal cells indicates lower toxicity and a better safety profile.
One key study investigated a series of 2,6-diphenyl-imidazo[4,5-b]pyridine derivatives, evaluating their antiproliferative activity against a panel of human cancer cell lines and, crucially, against normal peripheral blood mononuclear cells (PBMC).[3] Another study looked at imidazopyridine-2-phenylcarboxamide analogues and their effects on various cancer cell lines versus a normal mouse fibroblast cell line (L929).[4] The data from these studies are summarized below.
Table 1: Comparative IC50 Values of Imidazo[4,5-b]pyridine Derivatives in Cancer vs. Normal Cells
| Compound/Derivative Class | Cancer Cell Line(s) | Cancer Cell IC50 (µM) | Normal Cell Line | Normal Cell IC50 (µM) | Selectivity Index (Normal IC50 / Cancer IC50) | Reference |
| 2,6-diphenyl-imidazo[4,5-b]pyridines (p-hydroxy substituted derivative 19) | Capan-1 (Pancreatic), LN-229 (Glioblastoma), DND-41 (Leukemia), K-562 (Leukemia), Z-138 (Lymphoma) | 1.45 - 1.90 | PBMC (Peripheral Blood Mononuclear Cells) | >50 | >26 - >34 | [3] |
| 2,6-diphenyl-imidazo[4,5-b]pyridines (p-hydroxy substituted derivative 13) | Capan-1 (Pancreatic), HL-60 (Leukemia), Z-132 (Lymphoma) | 1.50 - 1.87 | PBMC (Peripheral Blood Mononuclear Cells) | >50 | >26 - >33 | [3] |
| Imidazopyridine-2-phenylcarboxamide analogues | K562 (Leukemia), HL-60 (Leukemia), HCT-116 (Colon), U266 (Multiple Myeloma), H929 (Multiple Myeloma) | 5.9 - 9.8 | L929 (Mouse Fibroblast) | Not explicitly stated, but compounds were tested against this normal cell line. | Not calculable from the provided abstract. | [4] |
Note: The Selectivity Index (SI) is a ratio calculated by dividing the IC50 value for the normal cell line by the IC50 value for the cancer cell line. A higher SI value indicates greater selectivity for cancer cells.
The data clearly demonstrate that certain 2,6-diphenyl-imidazo[4,5-b]pyridine derivatives, particularly those with a p-hydroxy substitution, exhibit a high degree of selectivity. For instance, derivative 19 shows potent activity against a range of cancer cell lines with IC50 values in the low micromolar range, while its cytotoxicity towards normal PBMCs is significantly lower (IC50 > 50 µM).[3] This favorable selectivity profile is a promising indicator for their potential as therapeutic agents.
Mechanism of Action: Targeting Key Cancer Pathways
The selective cytotoxicity of this compound derivatives is rooted in their ability to interfere with cellular pathways that are critical for cancer cell proliferation and survival.
Cell Cycle Arrest
For the highly active 2,6-diphenyl-imidazo[4,5-b]pyridine derivative 19 , studies have shown a dose-dependent accumulation of cancer cells in the G2/M phase of the cell cycle.[3] This suggests a cell cycle-phase-specific mechanism of action, where the compound disrupts the normal progression of cell division, ultimately leading to apoptosis in rapidly dividing cancer cells.
Inhibition of Protein Kinases
Many imidazo[4,5-b]pyridine derivatives have been designed as inhibitors of protein kinases, which are key regulators of cell signaling and are often mutated or overexpressed in cancer.
-
Cyclin-Dependent Kinase 9 (CDK9) Inhibition: Some novel imidazo[4,5-b]pyridine derivatives have demonstrated significant inhibitory potential against CDK9.[5] CDK9 is a crucial transcription regulator, and its inhibition can lead to the downregulation of anti-apoptotic proteins like Mcl-1, thereby inducing apoptosis in cancer cells.
-
Aurora Kinase Inhibition: A hit-generation and exploration approach has led to the discovery of potent imidazo[4,5-b]pyridine-based inhibitors of Aurora kinases (A, B, and C).[6] Aurora kinases are essential for mitotic progression, and their inhibition disrupts cell division, leading to apoptosis.
The following diagram illustrates a simplified, representative signaling pathway that can be targeted by this compound derivatives, leading to apoptosis.
Caption: Targeted signaling pathways of this compound derivatives.
Experimental Protocols: Assessing Cytotoxicity
The determination of IC50 values and the elucidation of cytotoxic mechanisms rely on robust and reproducible in vitro assays. The following are step-by-step methodologies for two commonly employed assays in the screening of anticancer compounds.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[4]
Workflow Diagram:
Caption: A streamlined workflow for the MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the this compound derivative. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, remove the treatment media and add MTT solution (typically 0.5 mg/mL in serum-free media) to each well.
-
Formazan Formation: Incubate the plates for 2-4 hours at 37°C to allow for the reduction of MTT to purple formazan crystals by mitochondrial dehydrogenases in viable cells.
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Conclusion: A Promising Scaffold for Selective Cancer Therapy
The available evidence strongly suggests that the this compound scaffold is a highly promising platform for the development of selective anticancer agents. Certain derivatives have demonstrated excellent cytotoxic potency against a variety of cancer cell lines while exhibiting significantly lower toxicity towards normal cells.[3] The mechanisms of action, which include the induction of cell cycle arrest and the inhibition of key oncogenic kinases like CDK9 and Aurora kinases, provide a solid rationale for their anticancer effects.[3][5][6]
Further research should focus on optimizing the structure of these compounds to enhance their selectivity and pharmacokinetic properties. In vivo studies are also a critical next step to validate the promising in vitro findings and to assess the therapeutic potential of these compounds in a whole-organism context. The continued exploration of this compound derivatives holds significant promise for the future of targeted cancer therapy.
References
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Handling of 2-Phenyl-1H-imidazo[4,5-b]pyridine
For fellow researchers, scientists, and drug development professionals, the exploration of novel chemical entities is the cornerstone of discovery. Among these, heterocyclic compounds like 2-Phenyl-1H-imidazo[4,5-b]pyridine hold significant promise in medicinal chemistry and materials science. However, with great potential comes the critical responsibility of ensuring safety in the laboratory. This guide provides essential, immediate safety and logistical information for handling this compound, grounding every recommendation in established scientific principles to foster a culture of safety and excellence.
While a comprehensive toxicological profile for this compound is not extensively documented in publicly available literature, its structural similarity to other imidazo[4,5-b]pyridine derivatives and related heterocyclic compounds necessitates a cautious and proactive approach to its handling. Notably, the closely related compound, 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), is classified as a mutagen and a reasonably anticipated human carcinogen.[1][2] Therefore, the protocols outlined below are designed to provide a robust framework for minimizing exposure and mitigating potential risks.
Hazard Assessment and Risk Mitigation
Based on the hazard classifications of structurally analogous compounds, this compound should be treated as a substance with the following potential hazards until proven otherwise:
-
Skin Irritation : May cause skin irritation upon contact.[1]
-
Serious Eye Damage/Irritation : Poses a risk of serious eye irritation or damage.[1][4]
-
Carcinogenicity/Mutagenicity : Considered a potential carcinogen and mutagen due to the known properties of similar compounds like PhIP.[1]
The primary routes of exposure are inhalation of dust or aerosols, skin and eye contact, and ingestion. Our procedural recommendations are built upon the principle of minimizing these exposure pathways.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is non-negotiable. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemical-resistant gloves (e.g., Nitrile). Ensure cuffs are pulled over the sleeves of the lab coat. | Provides a robust barrier against skin absorption and irritation. Double-gloving is a best practice that minimizes contamination risk during glove removal. |
| Eye and Face Protection | Chemical splash goggles are mandatory. A face shield should be worn over goggles when there is a significant risk of splashes or aerosol generation.[5] | Protects against accidental splashes which could cause serious eye damage.[4] |
| Skin and Body Protection | A long-sleeved laboratory coat, preferably flame-resistant, with closed cuffs. Closed-toe shoes are required. | Minimizes skin exposure to the chemical. |
| Respiratory Protection | All handling of the solid compound and its solutions must be conducted within a certified chemical fume hood. | Prevents the inhalation of airborne particles or vapors, which is a primary route of exposure. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational workflow is crucial for ensuring safety and experimental reproducibility.
A. Engineering Controls:
-
Chemical Fume Hood: Before commencing any work, verify that the chemical fume hood has a current certification and is functioning correctly. All weighing, transfers, and reactions must be performed within the fume hood to contain any potential dust or vapors.
B. Preparation:
-
Gather Materials: Assemble all necessary equipment, including spatulas, glassware, solvents, and designated waste containers. Ensure all items are clean and placed within the fume hood.
-
Don PPE: Put on all required personal protective equipment as specified in the table above before handling the chemical.
C. Handling the Compound:
-
Weighing: If working with the solid form, carefully weigh the required amount on a tared weigh boat or paper inside the fume hood. Use a spatula for transfers and avoid creating dust.
-
Dissolving: When preparing solutions, slowly add the solid to the solvent with gentle stirring to prevent splashing.
-
Reactions: Conduct all reactions in appropriate glassware within the fume hood. If heating is required, use a controlled heating mantle and monitor the reaction closely.
D. Post-Handling:
-
Decontamination: Thoroughly clean all glassware and equipment that came into contact with the chemical.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the face shield and goggles, and then the lab coat.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Sources
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
